3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWGXKAPAGXFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372039 | |
| Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-72-8 | |
| Record name | 3-Bromo-5-chloro-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
CAS Number: 175205-72-8
Introduction
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis.[1] Its thiophene core, substituted with two different halogens (bromine and chlorine) and a highly reactive sulfonyl chloride group, provides a unique platform for the construction of complex molecular architectures.[2][3] The strategic placement of these functional groups allows for selective transformations, making it an invaluable intermediate in the synthesis of pharmaceutical agents and other high-value chemicals.[1][4] This guide provides an in-depth analysis of its synthesis, chemical properties, and key applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 175205-72-8 | [2][4][5][6][7] |
| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3] |
| Molecular Weight | 295.99 g/mol | [2][3] |
| Appearance | Pale brown solid or semi-solid | [1][8] |
| Purity | ≥95-98% | [2][8] |
| Melting Point | 34-36°C | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark and dry place | [1][6][8] |
| IUPAC Name | This compound | [4][5] |
| InChI Key | IJWGXKAPAGXFRO-UHFFFAOYSA-N | [5][8] |
| SMILES | C1=C(Cl)SC(=C1Br)S(=O)(=O)Cl | [2] |
Synthesis and Mechanistic Insights
The primary industrial synthesis of this compound involves the direct sulfonylation of 3-bromo-5-chlorothiophene.[2][3] This reaction is a classic example of electrophilic aromatic substitution on a thiophene ring.
Protocol: Sulfonylation of 3-Bromo-5-chlorothiophene
Causality: The choice of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent is driven by its high reactivity, which is necessary to functionalize the electron-deficient thiophene ring, further deactivated by the presence of two electron-withdrawing halogen atoms. The reaction is typically performed at a low temperature to control the exothermicity and minimize side reactions.[2][3]
Step-by-Step Methodology:
-
Reaction Setup: A solution of 3-bromo-5-chlorothiophene in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a thermometer, and cooled to 0-5°C in an ice bath.[2][3]
-
Addition of Sulfonating Agent: Chlorosulfonic acid (typically 1.5 equivalents) is added dropwise to the cooled solution, maintaining the internal temperature below 5°C.[2][3] The slow addition is crucial to control the reaction rate and prevent overheating.
-
Reaction Monitoring: The reaction mixture is stirred at 0-5°C until the starting material is consumed, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice. The product is then extracted with an organic solvent like dichloromethane.[2][3]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[2][3]
Caption: Synthesis of this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles.[2][3] This functional group readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, respectively.[2][3]
Formation of Sulfonamides: A Gateway to Bioactive Molecules
The reaction with primary and secondary amines to form sulfonamides is one of the most important transformations of this compound. The resulting thiophene sulfonamide scaffold is a key structural motif in a variety of biologically active molecules.[1]
Caption: General reaction of this compound with amines.
Case Study: Synthesis of Brinzolamide
A prominent example of the application of this compound is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[4] While multiple synthetic routes to Brinzolamide exist, several patented methods utilize intermediates derived from this compound or its close analogs. The core of the synthesis involves the formation of a sulfonamide and subsequent cyclization and functionalization steps. It serves as a key pharmaceutical intermediate in the production of this important drug.[4]
Applications in Proteomics
Beyond its role in small molecule synthesis, this compound has found applications in the field of proteomics.[2][3] The electrophilic sulfonyl chloride group can be used to covalently modify nucleophilic residues on peptides and proteins, such as the epsilon-amino group of lysine. This allows for the introduction of a thiophene-based tag, which can be used for various purposes, including protein identification and quantification.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Use only under a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6][7][8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[6] In case of skin contact, wash off immediately with soap and plenty of water.[6]
Conclusion
This compound is a versatile and highly valuable reagent for chemical synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals and other advanced materials.
References
- Process for the preparation of brinzolamide. (n.d.).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound|175205-72-8 [benchchem.com]
- 3. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. fishersci.fr [fishersci.fr]
- 7. canbipharm.com [canbipharm.com]
- 8. This compound | 175205-72-8 [sigmaaldrich.com]
Introduction: The Strategic Importance of a Multifunctional Thiophene Derivative
An In-depth Technical Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: A Core Intermediate in Modern Chemistry
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 175205-72-8) has emerged as a pivotal heterocyclic intermediate, valued for its densely functionalized thiophene core.[1] The presence of a highly reactive sulfonyl chloride group, alongside two distinct halogen atoms (bromine and chlorine), provides medicinal chemists and material scientists with a versatile platform for molecular elaboration.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling, providing researchers with the foundational knowledge required to leverage this potent reagent in their work. Its utility is underscored by its role as a key precursor in the synthesis of various pharmaceutical candidates, including inhibitors for proteases and kinases, where the thiophene sulfonamide scaffold is often critical for target engagement.[1]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a pale brown solid under standard conditions, though it may also be encountered as a semi-solid or liquid.[1] Its key identifiers and properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 295.99 g/mol | [2][3][4] |
| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3] |
| CAS Number | 175205-72-8 | [3] |
| Appearance | Pale brown solid | [1] |
| Melting Point | 34-36°C | [1] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1=C(SC(=C1Br)S(=O)(=O)Cl)Cl | [3] |
| InChI Key | IJWGXKAPAGXFRO-UHFFFAOYSA-N | [3][5] |
Molecular Structure Visualization
The arrangement of the functional groups on the thiophene ring dictates the molecule's reactivity profile. The sulfonyl chloride group at position 2 is the primary site for nucleophilic attack, while the bromine at position 3 and chlorine at position 5 offer opportunities for subsequent cross-coupling reactions.
Caption: 2D structure of this compound.
Reactivity Profile: A Hub for Chemical Diversification
The synthetic utility of this compound stems from its highly electrophilic sulfonyl chloride group (-SO₂Cl). This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reactivity is the cornerstone of its application in medicinal chemistry.
-
Expertise & Causality: The electron-withdrawing nature of the bromine and chlorine substituents on the thiophene ring enhances the electrophilicity of the sulfonyl chloride group, thereby increasing its reactivity towards nucleophiles.[2] This electronic effect also contributes to the overall stability of the molecule compared to non-halogenated analogs.[2] This predictable reactivity allows for the reliable formation of sulfonamide linkages, a common motif in pharmacologically active molecules.
Caption: General reactivity pathway with nucleophiles.
Synthesis Protocol: Controlled Sulfonylation
The most common and direct method for preparing this compound is through the electrophilic aromatic substitution of 3-bromo-5-chlorothiophene using chlorosulfonic acid (HSO₃Cl).[2] The protocol requires careful control of reaction conditions to prevent side reactions and ensure a high yield of the desired product.
Step-by-Step Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-5-chlorothiophene.
-
Temperature Control (Critical Step): The reaction vessel is cooled to a temperature between 0°C and 5°C using an ice-salt bath. Justification: This step is crucial to manage the highly exothermic nature of the reaction between the thiophene derivative and chlorosulfonic acid, minimizing the formation of undesired byproducts.[2]
-
Reagent Addition: Chlorosulfonic acid is added dropwise from the addition funnel to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A molar ratio of approximately 1.5:1 (chlorosulfonic acid to thiophene) is typically used to drive the reaction to completion.[2]
-
Reaction Monitoring: The reaction mixture is stirred at 0-5°C for an additional 1-2 hours after the addition is complete. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as dichloromethane.[2]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the final compound.[2]
Synthesis Workflow Diagram
Caption: Key application areas stemming from the core scaffold.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a corrosive material that requires careful handling.
-
Trustworthiness & Self-Validation: Adherence to established safety protocols is a self-validating system for ensuring researcher safety and experimental integrity. All handling should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [6][7] Key Hazard Information:
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. [6] |
| H318 | Causes serious eye damage. [6] |
| Water Reactivity | Decomposes in contact with water. [6] |
Handling and Storage Recommendations:
-
Handling: Avoid contact with skin, eyes, and clothing. [7]Do not breathe dust or vapor. [4]In case of contact, rinse immediately and thoroughly with water and seek medical attention. [6]* Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). [1]Recommended storage temperature is between 2-8°C. [1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, coupled with multiple sites for diversification, establishes it as an indispensable building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully exploit its synthetic potential.
References
-
Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-5-chlorothiophene-2-sulfonyl chloride. [Link]
Sources
- 1. This compound|175205-72-8 [benchchem.com]
- 2. This compound|175205-72-8 [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. This compound | 175205-72-8 [sigmaaldrich.com]
- 6. fishersci.fr [fishersci.fr]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
This compound (CAS No. 175205-72-8) is a polysubstituted heterocyclic compound featuring a thiophene ring functionalized with a reactive sulfonyl chloride group, a bromine atom, and a chlorine atom.[1][2] This unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.
The strategic placement of electron-withdrawing groups (sulfonyl chloride, bromine, and chlorine) on the thiophene ring enhances the stability of the molecule compared to its non-halogenated counterparts.[3] The sulfonyl chloride moiety is a highly reactive electrophilic center, making it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[3]
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | Value for this compound | Value for 3-Bromo-2-chlorothiophene-5-sulfonyl chloride (Isomer) | Source |
| CAS Number | 175205-72-8 | 166964-35-8 | [1],[4] |
| Molecular Formula | C₄HBrCl₂O₂S₂ | C₄HBrCl₂O₂S₂ | [1] |
| Molecular Weight | 295.99 g/mol | 295.99 g/mol | [1] |
| Physical Form | Solid or semi-solid or liquid | Solid | |
| Melting Point | Data not available | 63-65 °C | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Data not available |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 3-bromo-5-chlorothiophene with chlorosulfonic acid.[3] This reaction is a well-established method for the preparation of aryl sulfonyl chlorides.
Diagram 2: Synthesis of this compound
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on the known reactivity of thiophenes with chlorosulfonic acid.
Materials:
-
3-bromo-5-chlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, to improve yield)
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-5-chlorothiophene.
-
Cooling: Cool the flask to 0-5°C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 3-bromo-5-chlorothiophene. The temperature should be maintained below 10°C throughout the addition. Causality: This exothermic reaction is controlled at low temperatures to prevent unwanted side reactions and decomposition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Causality: This step quenches the reaction and precipitates the product.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization.
Reactivity and Key Applications
The high reactivity of the sulfonyl chloride group makes this compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Sulfonamide Formation
A primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to the construction of various biologically active molecules.
Diagram 3: General Reaction of this compound with an Amine
Caption: Formation of a sulfonamide derivative.
Application in the Synthesis of Brinzolamide
This compound is a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[5] While the exact industrial synthesis of Brinzolamide may involve proprietary steps, the formation of a sulfonamide bond is a critical transformation.
Experimental Protocol: Representative Sulfonamide Synthesis
The following is a generalized protocol for the reaction of this compound with an amine, based on procedures described in the synthesis of related compounds.[6]
Materials:
-
This compound
-
A primary or secondary amine (e.g., (R)-3-amino-1-(3-methoxypropyl)pyrrolidine for a Brinzolamide analog)
-
A suitable solvent (e.g., tetrahydrofuran, dichloromethane)
-
A base (e.g., triethylamine, pyridine)
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amine and the base in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same solvent to the cooled amine solution. Causality: The slow addition at low temperature helps to control the exothermic reaction and minimize side products.
-
Reaction: Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete.
-
Work-up: Quench the reaction with water.
-
Extraction: Extract the product into a suitable organic solvent.
-
Washing: Wash the organic layer sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by column chromatography or recrystallization.
Spectroscopic Characterization (Illustrative)
-
¹H NMR: A singlet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the single proton on the thiophene ring.
-
¹³C NMR: Four signals in the aromatic region corresponding to the four carbon atoms of the thiophene ring. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbons attached to the halogens.
-
IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility is primarily driven by the electrophilic nature of the sulfonyl chloride group, enabling the formation of sulfonamides and other derivatives. Its role as a key intermediate in the synthesis of pharmaceuticals like Brinzolamide underscores its importance in drug discovery and development. Researchers and scientists working with this compound should have a thorough understanding of its properties, synthesis, and reactivity, and always adhere to strict safety protocols.
References
- Google Patents. (n.d.). Process for the preparation of brinzolamide.
- Google Patents. (n.d.). Process for preparing brinzolamide.
- Google Patents. (n.d.). Method for preparation of brinzolamide and intermediates thereof.
-
PubChem. (n.d.). Process for preparing brinzolamide - Patent WO-2010103115-A1. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 175205-72-8 [sigmaaldrich.com]
- 3. This compound|175205-72-8 [benchchem.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. KR101564401B1 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 6. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
- 7. acdlabs.com [acdlabs.com]
3-Bromo-5-chlorothiophene-2-sulfonyl chloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Executive Summary
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As a crucial intermediate in the synthesis of pharmaceuticals such as the carbonic anhydrase inhibitor brinzolamide, rigorous confirmation of its specific isomeric structure is paramount for ensuring reaction success, product purity, and regulatory compliance.[1] This document moves beyond simple data reporting, offering a logical, field-proven strategy that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is explained with an emphasis on the causality behind experimental choices, creating a self-validating system where data from each technique corroborates the others. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries who require a definitive protocol for structural verification.
Introduction: The Imperative for Unambiguous Identification
Chemical Identity and Significance
This compound is a polysubstituted heterocyclic compound with the following key identifiers:
Its primary significance lies in its role as a sophisticated building block in medicinal chemistry. The thiophene core is a well-established scaffold in drug discovery, and the specific arrangement of the bromo, chloro, and sulfonyl chloride substituents on this molecule makes it a valuable precursor for complex targets.[6][7]
The Analytical Challenge: Isomerism
The synthesis of substituted thiophenes can potentially yield several isomers, each with distinct physical and reactive properties. For this specific molecular formula, potential isomers include:
-
Target Isomer: this compound
-
Potential Isomer 1: 3-Bromo-2-chlorothiophene-5-sulfonyl chloride (CAS: 166964-35-8)[8]
-
Potential Isomer 2: 5-Bromo-2-chlorothiophene-3-sulfonyl chloride (CAS: 1423028-87-8)[9]
Mistaking one isomer for another can lead to failed syntheses, unexpected side products, and significant delays in development timelines. Therefore, a robust analytical strategy is not merely a quality control step but a foundational requirement for its use. This guide details such a strategy, ensuring confident identification.
Foundational Analysis: Molecular Formula and Functional Groups
The initial analytical phase aims to confirm the elemental composition and the presence of key functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Decoding the Molecular Formula
Mass spectrometry is the premier technique for determining a compound's molecular weight and, with high resolution, its elemental formula. For an organohalogen compound like this compound, the isotopic distribution provides a unique and definitive signature.
Expertise & Causality: The presence of both bromine and chlorine, which have distinctive natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1), creates a highly characteristic cluster of peaks in the mass spectrum.[10][11] Observing this specific pattern for the molecular ion is powerful initial evidence for the presence of one Br and two Cl atoms in the molecule. High-Resolution Mass Spectrometry (HRMS) further validates the structure by providing a highly accurate mass measurement, which can be used to confirm the elemental formula (C₄HBrCl₂O₂S₂) to within a few parts per million (ppm).
Data Presentation: Predicted Isotopic Pattern
The table below outlines the expected molecular ion cluster for C₄HBrCl₂O₂S₂. The pattern arises from the various combinations of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.
| Ion | Isotope Combination | Approximate m/z | Expected Relative Intensity (%) |
| [M]⁺ | C₄H(⁷⁹Br)(³⁵Cl)₂(O₂)S₂ | 293.8 | 76.5 |
| [M+2]⁺ | C₄H(⁸¹Br)(³⁵Cl)₂(O₂)S₂ / C₄H(⁷⁹Br)(³⁵Cl)(³⁷Cl)O₂S₂ | 295.8 | 100.0 |
| [M+4]⁺ | C₄H(⁸¹Br)(³⁵Cl)(³⁷Cl)O₂S₂ / C₄H(⁷⁹Br)(³⁷Cl)₂O₂S₂ | 297.8 | 49.3 |
| [M+6]⁺ | C₄H(⁸¹Br)(³⁷Cl)₂(O₂)S₂ | 299.8 | 8.0 |
Note: Intensities are calculated based on natural isotopic abundances and are normalized to the most abundant peak in the cluster.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., acetonitrile or dichloromethane).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data in positive or negative ion mode over a mass range of m/z 100-500.
-
Analysis: Examine the resulting spectrum for the characteristic molecular ion cluster predicted in the table above. Calculate the elemental composition from the accurate mass of the monoisotopic peak ([M]⁺) and compare it to the theoretical value for C₄HBrCl₂O₂S₂.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12]
Expertise & Causality: The primary goal here is to confirm the presence of the sulfonyl chloride (-SO₂Cl) group. This group exhibits two very strong and characteristic S=O stretching absorptions.[13] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. Additionally, a strong band corresponding to the S-Cl stretch is expected at a lower frequency.[14] The presence of these specific bands provides strong, direct evidence for the sulfonyl chloride moiety.
Data Presentation: Expected Infrared Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3120 - 3100 | C-H stretch (aromatic, thiophene) | Weak |
| 1520 - 1400 | C=C stretch (aromatic ring) | Medium to Weak |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 750 - 700 | C-Cl stretch | Strong |
| 650 - 550 | C-Br stretch | Medium to Strong |
| 600 - 500 | S-Cl stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Collection: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (background-corrected) and identify the key absorption bands, comparing them to the expected values in the table.
Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity, allowing for the unambiguous differentiation between isomers.[15]
Expertise & Causality: The chemical environment of each proton and carbon atom in the molecule is unique, leading to distinct signals (resonances) in the NMR spectrum. The position of these signals (chemical shift), their splitting patterns (for ¹H), and their number directly map to the molecular structure. For this compound, the key is that there is only one proton on the thiophene ring, located at the C4 position. Its chemical shift is highly sensitive to the adjacent substituents (Br at C3 and Cl at C5), providing a unique fingerprint to distinguish it from other isomers which would have a proton in a different electronic environment.
¹H NMR Spectroscopy: The Lone Proton
The ¹H NMR spectrum is expected to be remarkably simple, containing a single resonance.
-
Prediction: A sharp singlet will be observed. The absence of any adjacent protons means there will be no spin-spin coupling.
-
Chemical Shift: The proton at C4 is flanked by a bromine atom and the thiophene sulfur atom, and is on a ring with two other strongly electron-withdrawing groups (Cl and SO₂Cl). This will cause its resonance to appear significantly downfield (at a higher ppm value) compared to unsubstituted thiophene (which appears around 7.1-7.3 ppm).[16][17] A chemical shift in the range of 7.5 - 7.8 ppm is anticipated.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a map of the carbon framework.
-
Prediction: Four distinct signals will be observed in the aromatic region, corresponding to the four unique carbon atoms of the thiophene ring (C2, C3, C4, C5).
-
Chemical Shift: The chemical shifts will be diagnostic. C2, C3, and C5, being directly attached to electronegative substituents, will have their resonances shifted to characteristic positions. C4, the only carbon attached to a hydrogen, will have a different chemical shift that can be confirmed with a DEPT experiment or HSQC. The specific pattern of these four shifts is unique to this isomer.
Data Presentation: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.5 - 7.8 | Singlet (s) | H-4 |
| ¹³C | 140 - 145 | Singlet | C-2 (bearing SO₂Cl) |
| ¹³C | 120 - 125 | Singlet | C-3 (bearing Br) |
| ¹³C | 130 - 135 | Singlet | C-4 (bearing H) |
| ¹³C | 135 - 140 | Singlet | C-5 (bearing Cl) |
Note: Predicted shifts are estimates based on substituent effects on thiophene rings. Actual values should be determined experimentally.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity and resolution.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signal and reference both spectra to TMS. Compare the observed chemical shifts and multiplicities to the predicted data.
Integrated Elucidation Strategy: A Validated Workflow
The true power of this analytical approach lies not in any single technique, but in their combined, synergistic application.[18][19] Each result validates the others, building an irrefutable case for the final structure. The logical flow of this process is critical for ensuring efficiency and accuracy.
Mandatory Visualization: The Structure Elucidation Workflow
Caption: Integrated workflow for the structure elucidation of this compound.
This workflow represents a self-validating system. The molecular formula from MS must be consistent with the functional groups seen in IR and the signals observed in NMR. For instance, if HRMS confirms the formula C₄HBrCl₂O₂S₂, but the characteristic SO₂Cl stretches are absent in the IR spectrum, a critical inconsistency has been identified that must be resolved. Likewise, if the ¹H NMR shows more than one singlet in the aromatic region, the sample is either impure or not the target isomer. Only when all three techniques provide a consistent and coherent dataset can the structure be considered unambiguously elucidated.
Conclusion
The structural elucidation of this compound is a clear-cut process when a logical, multi-technique approach is employed. The definitive analytical signatures are:
-
Mass Spectrometry: A molecular ion cluster centered around m/z 294-300, exhibiting the characteristic isotopic pattern for one bromine and two chlorine atoms, and an accurate mass measurement consistent with the formula C₄HBrCl₂O₂S₂.
-
Infrared Spectroscopy: Strong, characteristic absorption bands for the sulfonyl chloride group, specifically the SO₂ asymmetric (~1370 cm⁻¹) and symmetric (~1180 cm⁻¹) stretches.
-
NMR Spectroscopy: A single proton resonance (singlet) in the ¹H NMR spectrum in the downfield aromatic region (δ ≈ 7.5-7.8 ppm) and four distinct carbon resonances in the ¹³C NMR spectrum, confirming the substitution pattern.
By systematically applying this integrated workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this vital chemical intermediate, ensuring the integrity of their subsequent research and manufacturing processes.
References
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC - NIH. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. [Link]
-
THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. [Link]
-
Investigation of the halogen‐bonding interactions by using ¹H NMR spectroscopy. - ResearchGate. [Link]
-
Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - CORE. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica - American Chemical Society. [Link]
-
16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]
-
Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Thiophene - Wikipedia. [Link]
-
Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC - NIH. [Link]
-
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction | Journal of the American Chemical Society. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
This compound (C4HBrCl2O2S2) - PubChemLite. [Link]
-
Techniques and Methods of Identification - ResearchGate. [Link]
-
Thiophene - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. [Link]
-
Techniques for the detection and identification of amphetamines and amphetamine-like substances - PubMed. [Link]
-
Combine analytical techniques for confident identification of fentanyl analogs - 2023. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 175205-72-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 175205-72-8 [sigmaaldrich.com]
- 5. This compound | 175205-72-8 [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. 1423028-87-8|5-Bromo-2-chlorothiophene-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. benchchem.com [benchchem.com]
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS 175205-72-8). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will cover the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a systematic approach to data processing and interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your analytical outcomes.
This compound is a polysubstituted heterocyclic compound with significant utility in medicinal chemistry. It serves as a critical building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1] Given its role in drug manufacturing, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile analytical techniques for the structural elucidation of small molecules.[2][3][4] Its ability to provide detailed, atomic-level information about molecular structure, connectivity, and environment makes it indispensable in the pharmaceutical industry.[5][6] This guide will demonstrate how a thoughtful ¹H NMR analysis provides definitive proof of identity for this compound.
Part 1: Theoretical ¹H NMR Analysis — Predicting the Spectrum from First Principles
Before stepping into the laboratory, a robust theoretical analysis of the molecule allows us to predict the expected ¹H NMR spectrum. This predictive approach is a cornerstone of efficient structural analysis, transforming the experimental process from a discovery exercise into a targeted confirmation.
Molecular Structure and Proton Environment
The structure of this compound is foundational to its NMR spectrum. The thiophene ring is substituted at four of its five positions, leaving a solitary proton at the C4 position.
Chemical Structure:
-
C2: Sulfonyl chloride (-SO₂Cl) group
-
C3: Bromine (-Br) atom
-
C4: Hydrogen (-H) atom
-
C5: Chlorine (-Cl) atom
The central analytical task is to predict the chemical shift, multiplicity, and integration of this single C4 proton.
Causality of Substituent Effects on Chemical Shift
The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment.[7] Electron density shields the nucleus from the applied magnetic field, causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and shifting its signal to a higher chemical shift (downfield).[8]
In this compound, the lone proton at C4 is flanked by powerful electron-withdrawing substituents:
-
Sulfonyl Chloride Group (-SO₂Cl): This is an exceptionally strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms and the positive formal charge on the sulfur atom. Its influence is exerted through both inductive and resonance effects, significantly reducing electron density across the entire thiophene ring.
-
Halogens (-Br and -Cl): Both bromine and chlorine are highly electronegative, withdrawing electron density from the ring via the sigma bond framework (inductive effect).
The cumulative effect of these three substituents is a profound deshielding of the proton at the C4 position. While a typical proton on an unsubstituted thiophene ring resonates around 7.0-7.3 ppm[9], the intense electron-withdrawing nature of the -SO₂Cl, -Br, and -Cl groups will shift this signal considerably further downfield. Studies on other substituted thiophenes confirm that electron-withdrawing groups consistently lead to downfield shifts of the ring protons.[10][11]
Predicted ¹H NMR Spectrum
Based on the principles outlined above, we can confidently predict the key features of the ¹H NMR spectrum.
-
Chemical Shift (δ): Given the strong, cumulative deshielding, the chemical shift for the C4 proton is anticipated to be in the 7.6 - 8.0 ppm range. This estimation is based on foundational data for less substituted thiophenes and accounts for the additive effects of the multiple withdrawing groups.[10]
-
Integration: As there is only one proton of this type in the molecule, the integrated area under this signal will correspond to 1H .[7]
-
Multiplicity (Splitting): Spin-spin coupling occurs between non-equivalent protons, typically over two or three bonds. Since the C4 proton has no neighboring protons on adjacent carbon atoms, it will not be split. Therefore, its signal will appear as a singlet (s) .[7]
This combination of a single peak, a downfield chemical shift, an integral of one, and singlet multiplicity creates a unique and definitive spectral signature for this molecule.
| Predicted ¹H NMR Data for this compound | |||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 | 7.6 - 8.0 | Singlet (s) | 1H |
Part 2: Experimental Protocol for High-Fidelity Data Acquisition
The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis. The choices within this protocol are driven by the need for accuracy, resolution, and reproducibility.
Workflow for NMR Data Acquisition and Analysis
The logical flow from sample preparation to final structural elucidation is a systematic process designed to ensure data integrity at every stage.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for acquiring a high-quality spectrum. The choice of solvent is paramount; it must dissolve the analyte without contributing interfering signals in the region of interest.
-
Procedure: a. Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal (~7.26 ppm) does not typically interfere with the expected downfield signal of the analyte. c. Add a small drop of Tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).[12] d. Gently swirl or vortex the vial until the solid is completely dissolved. e. Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Rationale: Optimizing the magnetic field homogeneity (shimming) is essential for achieving sharp, well-resolved peaks and accurate integrations.
-
Procedure: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer's field frequency onto the deuterium signal from the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment. c. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for the narrowest possible peak shape for the solvent signal.
-
-
¹H NMR Data Acquisition:
-
Rationale: The chosen acquisition parameters are a balance between obtaining a good signal-to-noise ratio and minimizing the experiment time. The relaxation delay is particularly important for quantitative accuracy.
-
Protocol Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is sufficient.
-
Spectral Width (SW): Set a spectral width of approximately 12 ppm (e.g., from -1 to 11 ppm) to ensure the signals for both the analyte and TMS are captured.
-
Number of Scans (NS): Acquire 8 to 16 scans. This is typically enough to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. This ensures that the single proton has fully relaxed between pulses, which is crucial for the resulting peak integral to be quantitatively accurate.
-
-
Part 3: Data Processing, Interpretation, and Validation
Once the raw data (Free Induction Decay, or FID) is acquired, it must be processed into an interpretable spectrum.
Data Processing Steps
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline at the base of the peak.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline across the spectrum is flat and at zero intensity. This is critical for accurate integration.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the TMS signal to exactly 0.00 ppm.
-
Integration: Integrate the area under the signal(s) of interest. Calibrate the integral of the downfield singlet to a value of 1.00.
Interpretation and Structural Validation
The processed spectrum should be directly compared with the theoretical predictions from Part 1.
-
Confirmation of Identity: The presence of a single peak, a singlet , in the downfield region (expected ~7.6-8.0 ppm) with a relative integral of 1H provides powerful and unambiguous confirmation of the this compound structure. Any significant deviation from this pattern would suggest an incorrect structure or the presence of impurities.
-
Purity Assessment: An ideal spectrum will show only the singlet for the compound, the residual solvent peak (CDCl₃ at ~7.26 ppm), and the TMS reference signal. The absence of other signals is a strong indicator of high purity. Any additional peaks should be integrated and their chemical shifts analyzed to identify potential impurities, starting materials, or side products.
Conclusion
The ¹H NMR analysis of this compound is a clear example of the definitive power of modern spectroscopy in chemical and pharmaceutical development. The molecule's unique structure, with a single proton in a highly deshielded environment, gives rise to a simple yet unmistakable spectral signature: a downfield singlet. By combining a robust theoretical prediction with a meticulous experimental and data processing workflow, researchers can rapidly and confidently verify the structure and assess the purity of this vital synthetic intermediate, ensuring the quality and integrity of the materials progressing through the drug development pipeline.
References
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem Technical Guides.
- NMR Spectroscopy Revolutionizes Drug Discovery. Labcompare.
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
- NMR Spectroscopy in Drug Discovery and Development. Labome.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
- The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, Oxford Academic.
- The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, Oxford Academic.
- The substituent effects in thiophene compounds. I.
- 1H chemical shifts in NMR. Part 18.
- This compound. ChemScene.
- This compound | 175205-72-8. Sigma-Aldrich.
- This compound | 175205-72-8. Chemicalbook.
- Chemical Properties and Applications of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 175205-72-8. BenchChem.
- CAS 175205-72-8 this compound. Alfa Chemistry.
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform
- This compound (C4HBrCl2O2S2). PubChemLite.
- NMR - Interpret
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. azooptics.com [azooptics.com]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-bromo-5-chlorothiophene-2-sulfonyl chloride. As a key intermediate in pharmaceutical synthesis and materials science, rigorous characterization of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its molecular structure by identifying its constituent functional groups.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering foundational principles, a detailed experimental protocol, in-depth spectral interpretation, and a summary of expected vibrational modes.
Introduction: The Role of Vibrational Spectroscopy in Compound Verification
This compound is a polysubstituted heterocyclic compound whose utility as a synthetic building block depends entirely on the correct arrangement of its functional groups: the thiophene ring, the bromo and chloro substituents, and the sulfonyl chloride moiety. Each of these groups possesses unique covalent bonds that vibrate at specific, quantized frequencies when excited by infrared radiation.[3]
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a sample as a function of wavenumber, generating a unique spectral "fingerprint".[2] This fingerprint allows for the unambiguous confirmation of the compound's identity and purity by verifying the presence of its key functional groups. This guide elucidates the process of acquiring and interpreting the FT-IR spectrum of this specific molecule.
Molecular Structure and Theoretical Vibrational Modes
To properly interpret the FT-IR spectrum, one must first understand the molecular structure and the types of bond vibrations expected. The key functional groups and their characteristic vibrations are:
-
Thiophene Ring: As an aromatic heterocycle, the thiophene ring exhibits several characteristic vibrations:
-
C-H Stretching: The single remaining hydrogen on the aromatic ring (at position 4) will produce a C-H stretching vibration. Aromatic C-H stretches typically appear at wavenumbers slightly higher than 3000 cm⁻¹.[4]
-
C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to stretching vibrations, typically in the 1600-1400 cm⁻¹ region.[4][5][6]
-
C-S Stretching: The carbon-sulfur bonds within the ring have stretching modes, often found in the 900-600 cm⁻¹ range.[7]
-
C-H Bending: The out-of-plane bending of the lone C-H bond is a key indicator of the substitution pattern and typically appears as a strong band in the 900-675 cm⁻¹ region.[4]
-
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing group and produces very intense, characteristic absorption bands.
-
Asymmetric S=O Stretching: This is one of the strongest and most easily identifiable peaks in the spectrum, expected in the 1380-1340 cm⁻¹ range.[8][9]
-
Symmetric S=O Stretching: This is another strong peak, found at a lower frequency than the asymmetric stretch, typically between 1190-1160 cm⁻¹.[8][9]
-
S-Cl Stretching: The stretch for the sulfur-chlorine bond is found in the far-IR region, typically around 600-500 cm⁻¹ or even lower (around 375 cm⁻¹), and may be difficult to observe with standard mid-IR equipment.[9][10]
-
-
Halogen Substituents (C-Br, C-Cl):
The combination of these electronic and mass effects from the substituents will slightly shift the precise location of these peaks compared to an unsubstituted parent molecule.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its speed, ease of use, and lack of sample preparation.[13][14][15][16] The ATR accessory uses a crystal (commonly diamond) to create an evanescent wave that penetrates a small depth into the sample, yielding a high-quality spectrum.[13][14][17]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
A single-reflection diamond ATR accessory.
Procedure:
-
Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate. Collect a background spectrum (typically 16-32 scans) of the empty ATR crystal. This is crucial for removing interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the this compound powder onto the center of the diamond crystal. A spatula tip's worth is sufficient.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with an appropriate solvent and a soft lab wipe.
Visualization of Key Structural Features and Analysis Workflow
To better understand the relationship between the molecular structure and the spectral analysis process, the following diagrams are provided.
Caption: Key functional groups on the this compound molecule.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: Assigning the Fingerprint
The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The most significant peaks for confirming the structure are expected in the following regions:
-
~3100 cm⁻¹ (Weak to Medium): This peak corresponds to the C-H stretching vibration of the lone hydrogen on the thiophene ring.[4][18] Its presence confirms that the ring is trisubstituted, and its position above 3000 cm⁻¹ is characteristic of an aromatic C-H bond.[3]
-
1550-1400 cm⁻¹ (Multiple bands, Medium): This region will contain several peaks corresponding to the C=C stretching vibrations within the aromatic thiophene ring.[6][19] The presence of multiple bands here is a hallmark of an aromatic system.
-
1370-1350 cm⁻¹ (Strong, Sharp): This will be one of the most intense peaks in the entire spectrum and is definitively assigned to the asymmetric stretching of the S=O bonds in the sulfonyl chloride group.[3][8][9]
-
1180-1160 cm⁻¹ (Strong, Sharp): This second, highly intense peak is assigned to the symmetric stretching of the S=O bonds .[3][8][9] The presence of these two strong bands is conclusive evidence for the -SO₂- group.
-
Fingerprint Region (< 1000 cm⁻¹): This region is often complex but contains crucial information.
-
~850-750 cm⁻¹: A strong band in this area can often be attributed to the C-H out-of-plane bending, which is highly characteristic of the substitution pattern.[18]
-
~780-720 cm⁻¹: A strong absorption here is likely due to the C-Cl stretch from the chlorine atom attached to the ring.[9]
-
~690-550 cm⁻¹: This region is where the C-Br stretch is expected.[11][12] The S-Cl stretch may also appear in the lower end of this range.[9]
-
Data Summary Table
For clarity, the expected vibrational frequencies and their assignments are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~3100 | Aromatic C-H Stretch | Weak-Medium |
| 1550 - 1400 | Aromatic C=C Ring Stretch | Medium |
| 1370 - 1350 | SO₂ Asymmetric Stretch | Strong |
| 1180 - 1160 | SO₂ Symmetric Stretch | Strong |
| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Medium-Strong |
| 780 - 720 | C-Cl Stretch | Medium-Strong |
| 690 - 550 | C-Br Stretch | Medium |
| 600 - 500 | S-Cl Stretch | Medium |
Conclusion
The FT-IR analysis of this compound provides a robust and definitive method for structural confirmation. The spectrum is dominated by two exceptionally strong absorption bands between 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, which are the unmistakable signatures of the sulfonyl chloride group's asymmetric and symmetric S=O stretches, respectively. Additional key features, including the aromatic C-H stretch above 3000 cm⁻¹, the C=C ring stretches, and various absorptions in the fingerprint region corresponding to C-H bending and C-Halogen stretches, collectively provide a unique spectral fingerprint. This fingerprint validates the presence of all key functional groups and their connectivity, confirming the compound's identity and making FT-IR an indispensable tool in its quality control and use in further chemical synthesis.
References
-
Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Journal of the Osaka University of Foreign Studies. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
International Journal of Scientific Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]
-
Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkane. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Numerade. (2023). At what frequency is a C=C bond or aromatic CC bond observed in IR spectroscopy?. Retrieved from [Link]
-
VPL. (n.d.). Thiophene (C₄H₄S). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 2. agilent.com [agilent.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 19. davuniversity.org [davuniversity.org]
A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Abstract: This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS No. 175205-72-8). As a critical intermediate in pharmaceutical synthesis, including the production of brinzolamide, maintaining the integrity of this reagent is paramount for reproducible and successful research and development outcomes[1]. This document synthesizes data from safety data sheets, supplier specifications, and fundamental chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Hazard Profile
This compound is a highly reactive, halogenated heterocyclic compound. Its utility as a building block in medicinal chemistry stems from the electrophilic nature of its sulfonyl chloride moiety. A foundational understanding of its properties is essential before delving into stability considerations.
| Property | Value | Source(s) |
| CAS Number | 175205-72-8 | [2][3][4][5] |
| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3][4][6] |
| Molecular Weight | 295.99 g/mol | [2][3][4][7] |
| Physical Form | Solid, semi-solid, or liquid | [2] |
| Primary Hazard | Corrosive | [7][8] |
| GHS Statements | H314: Causes severe skin burns and eye damage | [2][8] |
| Signal Word | Danger | [2] |
Chemical Reactivity and Intrinsic Stability
The stability of this compound is dictated by the inherent reactivity of the sulfonyl chloride functional group, which is modulated by the electronic effects of the substituted thiophene ring.
The Electrophilic Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride (–SO₂Cl) group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This high degree of electrophilicity makes it exceptionally reactive towards nucleophiles. While this is advantageous for synthetic reactions with alcohols or amines to form sulfonates and sulfonamides respectively, it is also the primary driver of its degradation[3][9].
Primary Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of this compound is its sensitivity to moisture[8][10]. Sulfonyl chlorides readily react with water in an irreversible hydrolysis reaction to yield the corresponding sulfonic acid and hydrochloric acid[9]. This not only consumes the active reagent but also introduces corrosive acidic byproducts into the material, which can catalyze further degradation.
The reaction proceeds as follows: C₄HBrClS(SO₂Cl) + H₂O → C₄HBrClS(SO₃H) + HCl
This decomposition pathway underscores the critical need for a moisture-free environment during storage and handling[8].
Caption: Primary hydrolytic degradation pathway.
Electronic Stabilization from Ring Substituents
The presence of electron-withdrawing bromine and chlorine atoms on the thiophene ring contributes positively to the compound's overall stability when compared to non-halogenated analogs[3]. These substituents decrease the electron density of the thiophene ring, which in turn slightly reduces the reactivity of the sulfonyl chloride group, making it more resistant to spontaneous degradation, though it remains highly susceptible to nucleophilic attack.
Incompatible Materials
Beyond water, the compound's reactivity necessitates avoidance of certain material classes:
-
Bases and Amines: Will readily react to form sulfonamides, consuming the material[8][9].
-
Alcohols: Will react to form sulfonate esters[9].
-
Strong Oxidizing Agents & Strong Acids: These materials are generally incompatible and can lead to vigorous or uncontrolled reactions[8][10].
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of this compound, adherence to a strict storage and handling protocol is mandatory. The following conditions are based on a synthesis of supplier recommendations and chemical first principles.
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | 2–8 °C [2][4][10] | Reduces the kinetic rate of any potential degradation reactions. Refrigeration is key to minimizing thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [2][10] | Prevents exposure to atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway. |
| Light | Store in a dark place [2] | Protects the compound from potential photolytic degradation, a common concern for complex organic molecules. |
| Container | Tightly sealed original container [7][8][10] | Ensures a robust barrier against moisture and atmospheric contaminants. Using the original supplier vial, often packed under inert gas, is the best practice. |
Handling Best Practices
-
Work Environment: Always handle this compound within a chemical fume hood to control exposure to the corrosive and potentially harmful dust or vapors[10].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including impermeable gloves, safety goggles (EN 166), and a lab coat[8][10].
-
Dispensing: When aliquoting, do so under a stream of dry inert gas (e.g., argon) to minimize exposure to air. Use clean, dry glassware and tools.
-
Spills: In case of a spill, it should be managed only by qualified personnel. Absorb the material with dry earth or sand and transfer it to a closable, labeled container for proper disposal. Do not use water[10].
Protocol for Long-Term Stability Assessment
For critical applications, especially in a GxP environment, verifying the stability of a reagent over time is crucial. This protocol provides a self-validating system to assess the purity of this compound.
Caption: Experimental workflow for stability assessment.
Methodology
-
Objective: To quantify the rate of degradation under both recommended and stressed storage conditions.
-
Materials:
-
This compound (new lot).
-
Anhydrous acetonitrile (HPLC grade).
-
Amber glass HPLC vials with PTFE-lined caps.
-
Inert gas source (Argon or Nitrogen).
-
HPLC system with a UV detector and a C18 column.
-
-
Procedure:
-
Sample Preparation (T=0): Inside a glovebox or under a steady stream of inert gas, prepare a stock solution of the compound in anhydrous acetonitrile. Immediately aliquot this solution into multiple amber HPLC vials, purge the headspace with inert gas, and seal tightly.
-
Initial Analysis (T=0): Analyze 3-5 of the freshly prepared vials immediately via HPLC-UV. The primary peak area represents the initial purity (100% reference). Establish a retention time for the parent compound and look for any early-eluting peaks corresponding to the more polar sulfonic acid degradant.
-
Storage: Divide the remaining vials into two sets:
-
Set A (Ideal): Store in a refrigerator at 2-8°C in the dark.
-
Set B (Stress): Store at ambient temperature (e.g., 25°C/60% RH) in a standard lab drawer.
-
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove 2-3 vials from each storage set. Allow them to equilibrate to room temperature before analysis.
-
HPLC Analysis: Analyze the samples under the same conditions as the T=0 analysis.
-
Data Calculation: Calculate the purity at each time point by comparing the peak area of the parent compound to the total peak area of all related substances. Purity (%) = (Areaparent / (Areaparent + ΣAreadegradants)) * 100
-
Illustrative Stability Data and Interpretation
The following table presents hypothetical, yet chemically plausible, data from a stability study as described above.
| Time (Months) | Purity (%) - Set A (2-8°C, Inert) | Purity (%) - Set B (25°C, Ambient) |
| 0 | 99.5 | 99.5 |
| 1 | 99.4 | 97.2 |
| 3 | 99.3 | 92.1 |
| 6 | 99.1 | 85.5 |
| 12 | 98.8 | 74.0 |
Interpretation: The data clearly demonstrates that under recommended storage conditions (Set A), the compound exhibits excellent stability with minimal degradation over a year. Conversely, under ambient stress conditions (Set B), significant degradation occurs rapidly, rendering the material unreliable for synthesis after only a few months. This quantitative data validates the storage protocols outlined in Section 3 and allows an organization to confidently establish a scientifically-backed re-test date or expiration date for this reagent.
References
-
Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 5-CHLOROTHIOPHENE-2-SULPHONYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Apollo Scientific. (n.d.). 3-Bromo-2-chlorothiophene-5-sulphonyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4HBrCl2O2S2). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 175205-72-8 [sigmaaldrich.com]
- 3. This compound|175205-72-8 [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 175205-72-8 [chemicalbook.com]
- 6. This compound | 175205-72-8 [sigmaaldrich.cn]
- 7. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. fishersci.fr [fishersci.fr]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. canbipharm.com [canbipharm.com]
A Researcher's Comprehensive Guide to 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: Safety, Handling, and Reactivity
Abstract
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a highly functionalized and reactive building block, indispensable in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical sectors. Its utility is derived from the electrophilic sulfonyl chloride group, which allows for the facile formation of sulfonamides and sulfonate esters. However, this high reactivity, particularly its violent reaction with water and corrosive nature, necessitates a rigorous and informed approach to its handling. This technical guide provides an in-depth analysis of the compound's properties, hazards, and safe handling protocols, designed for researchers, chemists, and drug development professionals. By explaining the causality behind safety procedures and experimental design, this document aims to empower scientists to utilize this valuable reagent with maximum safety and efficacy.
Chemical Identity and Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. These properties dictate storage conditions, handling techniques, and appropriate emergency responses.
| Property | Value | Source(s) |
| Molecular Formula | C₄HBrCl₂O₂S₂ | |
| Molecular Weight | 295.99 g/mol | [1] |
| CAS Number | 175205-72-8 | [1] |
| Appearance | Colorless to yellowish liquid or low-melting solid | [1] |
| IUPAC Name | This compound |
Table 1: Key Physicochemical Properties
Hazard Analysis and GHS Classification: Understanding the "Why"
The primary hazards of this reagent stem from the highly electrophilic sulfur atom in the sulfonyl chloride moiety. This functional group is exceptionally reactive towards nucleophiles, including the water present in biological tissues.
GHS Pictograms:
Signal Word: Danger [2]
Core Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [3] This is the most critical hazard. Upon contact with skin or eyes, the sulfonyl chloride reacts exothermically with water to form hydrochloric acid (HCl) and 3-bromo-5-chlorothiophene-2-sulfonic acid. This rapid generation of strong acids causes immediate and severe chemical burns, leading to tissue necrosis.
-
EUH014: Reacts violently with water. This statement, often found in European SDS, highlights the extreme moisture sensitivity. Uncontrolled addition of water will lead to a rapid, exothermic reaction, potentially causing splashing of the corrosive material and release of toxic HCl gas.
Precautionary Statements (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Chemical Reactivity and Incompatibilities
The synthetic utility of this compound is also the source of its primary hazards. Understanding its reactivity is key to designing safe experiments.
Caption: Core reactivity pathways for this compound.
-
Incompatible Materials:
-
Water: The most critical incompatibility. The reaction is violent and produces corrosive byproducts.[5]
-
Alcohols & Amines: While these are often the intended reactants, their addition must be controlled (e.g., slow addition, cooling) to manage the exothermic reaction.
-
Strong Bases: Can promote rapid and uncontrolled decomposition.
-
Strong Oxidizing Agents: May lead to vigorous, unpredictable reactions.
-
Standard Operating Procedure: From Bottle to Quench
This section outlines a self-validating protocol for handling the reagent, ensuring safety at each step.
Caption: A three-phase workflow for the safe handling of reactive sulfonyl chlorides.
Experimental Protocol: Reaction Setup
-
Glassware Preparation: All glassware must be oven- or flame-dried and assembled hot under a stream of inert gas (Nitrogen or Argon) to eliminate all atmospheric moisture.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of inert gas using a Schlenk line or a balloon. This prevents moisture from entering the system.
-
Solvent: Use anhydrous solvents from a sealed bottle or a solvent purification system.
-
Reagent Transfer: The required volume of this compound should be transferred from the Sure/Seal™ bottle using a dry syringe or cannula.
-
Controlled Addition: The sulfonyl chloride should be added dropwise to the cooled (typically 0 °C) solution of the nucleophile (e.g., an amine). This allows for dissipation of the heat generated during the exothermic reaction, preventing dangerous temperature spikes and side reactions.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Standard laboratory PPE is insufficient for handling this compound. An enhanced level of protection is mandatory.
-
Eye Protection: Chemical splash goggles and a full-face shield are required. The face shield protects against splashes that could circumvent goggles.[4][6]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, neoprene) are essential.[6] Using a double-gloving technique (e.g., nitrile inner glove, neoprene outer glove) provides an additional layer of safety.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn.[4] Ensure full leg and foot coverage with long pants and closed-toe, chemical-resistant shoes.
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
| Incident | First Aid / Spill Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of cool, running water for at least 20 minutes while removing contaminated clothing.[7][8][9] Do NOT attempt to neutralize the chemical on the skin. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eye with an eyewash station for at least 20 minutes, holding the eyelid open.[7] Seek immediate emergency medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Small Spill (<100 mL) | Evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[10] Do NOT use water or combustible materials like paper towels. Collect the material into a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the laboratory immediately. Activate the facility's emergency alarm and notify emergency response personnel. |
Table 2: Emergency Response Protocols
Waste Disposal and Decontamination
Properly neutralizing and disposing of waste is a critical final step in the experimental workflow.
Protocol for Quenching Residual Reagent and Reaction Waste:
-
Prepare a Quenching Station: In a fume hood, prepare a large beaker containing an ice-cold, stirred solution of a weak base, such as 5% sodium bicarbonate. The beaker should be large enough to accommodate the volume of the reaction mixture plus the quench solution.
-
Slow Addition: Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred basic solution. This must be done slowly to control the exothermic neutralization and the evolution of gas (CO₂ from bicarbonate).
-
Monitor pH: After the addition is complete, allow the mixture to warm to room temperature. Test the pH to ensure it is neutral or slightly basic.
-
Disposal: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for disposal according to institutional guidelines. Never pour sulfonyl chloride waste down the drain.[3][11]
Conclusion
This compound is a potent reagent that enables significant advances in medicinal and materials chemistry. Its power, however, is intrinsically linked to its reactivity and associated hazards. A safety-first mindset, grounded in a deep understanding of its chemical nature, is not merely a procedural requirement but a scientific necessity. By adhering to the detailed protocols for handling, reaction setup, and emergency preparedness outlined in this guide, researchers can mitigate the risks and unlock the full synthetic potential of this versatile molecule.
References
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (2025). Benchchem.
- SULPHURYL CHLORIDE - SD Fine-Chem. SD Fine-Chem Limited.
- Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
- Safety Data Sheet - Toluene-α-sulphonyl chloride. Merck Millipore.
- Using the GHS. Safe Work Australia.
- GHS Pictogram Chart and Guide. BradyID.com.
- Sulfuryl chloride Safety D
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- GHS Classification Summary.
- Safety Guidelines for Handling Chemicals. HPE Support.
- GHS hazard pictograms. Stoffenmanager.
- Common Standard Operating Procedure for Quenching Pyrophoric Substances. University of Notre Dame.
- GHS hazard pictograms. Wikipedia.
- p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
- Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston.
- First Aid for Chemical Burns. HealthLink BC.
- Treatment of Chemical Burn Wounds with First Aid and Proper Care.
- Chemical burns — first aid and tre
- Chemical burns: First aid. Mayo Clinic.
- Essential Chemical PPE. (2023, September 8). Trimaco.
- This compound | 175205-72-8. Benchchem.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021). Angewandte Chemie.
- Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). Reddit - r/Chempros.
- How to Perform First-Aid Treatment for Chemical Burns. (2021, January 27). Medlink Healthcare Group.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019, May 28). Reddit - r/chemhelp.
- This compound | 175205-72-8. Sigma-Aldrich.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2003).
- Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. Benchchem.
- 2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles. Benchchem.
- CAS#:319002-81-8 | 3-Bromo-5-methylthiophene-2-sulfonyl chloride. Chemsrc.
Sources
- 1. This compound|175205-72-8 [benchchem.com]
- 2. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
- 3. merckmillipore.com [merckmillipore.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. reddit.com [reddit.com]
- 6. trimaco.com [trimaco.com]
- 7. First Aid for Chemical Burns | HealthLink BC [healthlinkbc.ca]
- 8. phyathai.com [phyathai.com]
- 9. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Determining the Solubility of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride in Organic Solvents
Introduction
3-Bromo-5-chlorothiophene-2-sulfonyl chloride, a key intermediate in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, is a compound of significant interest to researchers and professionals in drug development and medicinal chemistry.[1] Understanding its solubility in various organic solvents is a critical first step in reaction optimization, purification, and formulation development. The principle of "like dissolves like" governs solubility, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3][4] The polarity of this compound, influenced by its halogen and sulfonyl chloride functional groups, will dictate its interaction with different organic solvents.
This guide provides a comprehensive framework for determining the solubility of this compound. It outlines the theoretical considerations, a detailed experimental protocol, and methods for data analysis, empowering researchers to generate reliable and reproducible solubility data.
I. Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is the concentration of the solute in a saturated solution at a specific temperature. For this compound, its molecular structure, characterized by the polar sulfonyl chloride group and the less polar brominated and chlorinated thiophene ring, suggests a nuanced solubility profile. The presence of these functional groups allows for dipole-dipole interactions, but the overall molecule lacks the capacity for hydrogen bonding as a donor.[5] Therefore, it is anticipated to be more soluble in polar aprotic solvents and potentially less soluble in non-polar or polar protic solvents.
Key Factors Influencing Solubility:
-
Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a given solute.[6] Polar solvents can stabilize the polar functional groups of the solute.
-
Intermolecular Forces: The types of intermolecular forces at play, such as dipole-dipole interactions and London dispersion forces, will influence the solvation process.[7]
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[2][4]
II. Experimental Determination of Solubility
The following protocol details the equilibrium solubility (shake-flask) method, a reliable technique for determining the solubility of a compound in a given solvent.[8] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
A. Materials and Equipment
-
A range of organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
B. Safety Precautions
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and decomposes in contact with water.[11][12] Therefore, all handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[11][13]
C. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
D. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.
-
III. Data Analysis and Presentation
The solubility of this compound should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L). The results should be presented in a clear and organized manner, such as the example table below.
| Solvent | Polarity Index | Solubility (g/L) at 25 °C |
| Heptane | 0.1 | Experimental Value |
| Toluene | 2.4 | Experimental Value |
| Dichloromethane | 3.1 | Experimental Value |
| Tetrahydrofuran | 4.0 | Experimental Value |
| Ethyl Acetate | 4.4 | Experimental Value |
| Acetone | 5.1 | Experimental Value |
| Acetonitrile | 5.8 | Experimental Value |
| Methanol | 5.1 | Experimental Value |
IV. Conclusion
This technical guide provides a robust methodology for determining the solubility of this compound in various organic solvents. By following the outlined experimental protocol and adhering to the necessary safety precautions, researchers can generate high-quality, reliable data. This information is invaluable for the efficient design of synthetic routes, purification strategies, and the development of formulations containing this important pharmaceutical intermediate.
References
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. StuDocu. Retrieved from [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Solubility & Method for determination of solubility. Slideshare. Retrieved from [Link]
-
Solubility of organic compounds. Khan Academy. Retrieved from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Retrieved from [Link]
-
SAFETY DATA SHEET. (2023, September 1). Fisher Scientific. Retrieved from [Link]
-
Cas 55854-46-1,5-Bromothiophenesulfonyl chloride. LookChem. Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 55854-46-1 Name: 5-Bromo... XiXisys. Retrieved from [Link]
-
Solubility and Polarity. GeeksforGeeks. Retrieved from [Link]
-
This compound (C4HBrCl2O2S2). PubChemLite. Retrieved from [Link]
-
(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19). ResearchGate. Retrieved from [Link]
-
Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved from [Link]
-
How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved from [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. Retrieved from [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). PMC - NIH. Retrieved from [Link]
-
Cas 82834-48-8,5-BROMO-2-METHYLTHIOPHENE-3-SULFONYL CHLORIDE. lookchem. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. chemscene.com [chemscene.com]
- 6. m.youtube.com [m.youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. This compound | 175205-72-8 [sigmaaldrich.com]
- 10. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 11. fishersci.fr [fishersci.fr]
- 12. Cas 55854-46-1,5-Bromothiophenesulfonyl chloride | lookchem [lookchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, notably in the synthesis of carbonic anhydrase inhibitors like brinzolamide, a key therapeutic agent for glaucoma. The strategic arrangement of its substituents—a bromine atom, a chlorine atom, and a sulfonyl chloride group on the thiophene scaffold—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the starting materials and synthetic strategies for the preparation of this valuable compound. We will delve into the logical progression of the synthesis, from readily available precursors to the target molecule, elucidating the chemical principles that underpin each transformation.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound points to 3-bromo-5-chlorothiophene as the immediate precursor. The introduction of the sulfonyl chloride group at the C2 position can be achieved through an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. Consequently, the primary synthetic challenge lies in the efficient and regioselective preparation of the 3-bromo-5-chlorothiophene intermediate.
Caption: Synthetic workflow starting from 2-chlorothiophene.
Experimental Protocol: Synthesis of 3-Bromo-5-chlorothiophene from 2-Chlorothiophene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-Chlorothiophene | 118.58 | 1.28 | 10.0 g | 0.084 |
| N-Bromosuccinimide (NBS) | 177.98 | - | 15.0 g | 0.084 |
| Acetic Acid | 60.05 | 1.05 | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | - | As needed | - |
| Dichloromethane | 84.93 | 1.33 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Procedure:
-
To a stirred solution of 2-chlorothiophene (10.0 g, 0.084 mol) in glacial acetic acid (100 mL) in a round-bottom flask protected from light, add N-bromosuccinimide (15.0 g, 0.084 mol) portion-wise over 30 minutes.
-
Maintain the reaction temperature at 20-25°C using a water bath.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield 3-bromo-5-chlorothiophene.
Causality and Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent to provide a slow and controlled release of bromine, which helps in achieving higher regioselectivity compared to using elemental bromine.
-
Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution reaction.
-
Temperature Control: Maintaining a moderate temperature is crucial to prevent side reactions, such as polybromination or degradation of the thiophene ring.
Final Step: Chlorosulfonation of 3-Bromo-5-chlorothiophene
With the key intermediate, 3-bromo-5-chlorothiophene, in hand, the final step is the introduction of the sulfonyl chloride group at the C2 position. This is accomplished via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The electron-donating nature of the sulfur atom in the thiophene ring, along with the existing substituents, directs the chlorosulfonyl group to the vacant C2 position.
Caption: Final chlorosulfonation step to yield the target product.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 3-Bromo-5-chlorothiophene | 197.48 | ~1.8 | 10.0 g | 0.051 |
| Chlorosulfonic Acid | 116.52 | 1.75 | 8.9 mL (15.6 g) | 0.134 |
| Dichloromethane | 84.93 | 1.33 | As needed | - |
| Ice | - | - | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool chlorosulfonic acid (8.9 mL, 0.134 mol) to 0°C in an ice-salt bath.
-
Add 3-bromo-5-chlorothiophene (10.0 g, 0.051 mol) dropwise to the stirred chlorosulfonic acid over a period of 1 hour, maintaining the internal temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with cold water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) if necessary.
Causality and Experimental Choices:
-
Chlorosulfonic Acid: This is a powerful electrophilic reagent for introducing the chlorosulfonyl group onto aromatic rings. An excess is used to ensure complete conversion of the starting material.
-
Low-Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (0-5°C) to prevent the formation of byproducts and decomposition of the product. The sulfonyl chloride group is also sensitive to hydrolysis at higher temperatures.
-
Careful Quenching: The quenching of the reaction with ice must be done slowly and with efficient stirring to dissipate the heat generated from the exothermic reaction between chlorosulfonic acid and water.
Alternative Starting Materials and Synthetic Routes
While the pathway from 2-chlorothiophene is a viable and logical approach, other starting materials and synthetic strategies can be considered, depending on the availability of precursors and the desired scale of the synthesis.
From 2-Bromothiophene
An alternative route could start from 2-bromothiophene. This would involve chlorination, which would likely yield a mixture of isomers that would require separation. Subsequent chlorosulfonation would then lead to the final product.
From Thiophene
A more extended, but fundamental, approach would be to start from thiophene itself. This would necessitate a series of regioselective halogenation and functionalization steps to introduce the bromine, chlorine, and sulfonyl chloride groups in the correct positions. A common strategy for synthesizing 3-substituted thiophenes involves the preparation of 2,3,5-tribromothiophene, followed by selective debromination at the alpha positions to yield 3-bromothiophene. [1]This could then be chlorinated and chlorosulfonated.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most practical and efficient route involves the bromination of 2-chlorothiophene to form the key intermediate, 3-bromo-5-chlorothiophene, followed by a low-temperature chlorosulfonation. Understanding the underlying principles of electrophilic aromatic substitution on the thiophene ring is paramount for the successful execution of this synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic building block.
References
-
Gronowitz, S.; Raznikiewicz, T. 3-Bromothiophene. Org. Synth.1964 , 44, 9. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of substituted sulfonamides utilizing 3-Bromo-5-chlorothiophene-2-sulfonyl chloride as a key intermediate. Thiophene-based sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] This guide details the underlying chemical principles, provides a robust, step-by-step protocol for synthesis, outlines methods for structural verification, and offers practical troubleshooting advice. The protocols are designed to be self-validating, emphasizing causality and reproducibility to empower the synthesis of diverse compound libraries for screening and lead optimization.
Introduction: The Significance of Thiophene Sulfonamides
The thiophene ring is a versatile heterocyclic motif that is considered a "privileged pharmacophore" in drug discovery.[2] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet its unique electronic properties often lead to enhanced potency, selectivity, or improved pharmacokinetic profiles.[3] When coupled with the sulfonamide functional group (—SO₂NH—), another cornerstone of medicinal chemistry, the resulting thiophene sulfonamides display a remarkable spectrum of pharmacological activities. These include applications as antibacterial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[1][3][4]
The starting material, this compound, is a highly valuable and reactive building block. The presence of two distinct halogen atoms (bromine and chlorine) at positions 3 and 5 offers orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for extensive diversification of the core scaffold after the sulfonamide has been formed.[5] This guide focuses on the foundational step: the reliable and efficient synthesis of the sulfonamide linkage.
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the nucleophilic attack of an amine on the highly electrophilic sulfur atom of the sulfonyl chloride.
Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the primary or secondary amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is neutralized by a base, which scavenges the hydrogen chloride (HCl) generated during the reaction. This final step is crucial to drive the reaction to completion, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic.
A non-nucleophilic base, such as triethylamine or pyridine, is typically employed for this purpose. Alternatively, an excess of the reacting amine can serve as the base.
Experimental Protocol: Synthesis of N-Alkyl/Aryl-3-bromo-5-chlorothiophene-2-sulfonamides
This protocol provides a generalized yet detailed procedure for the synthesis. Researchers should adapt molar equivalents and solvents based on the specific amine used.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 175205-72-8)[6]
-
Desired primary or secondary amine (e.g., propylamine, aniline, morpholine)
-
Anhydrous base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flasks and stir bars
-
Dropping funnel
-
Magnetic stir plate
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Reaction: Add the amine/triethylamine solution dropwise to the stirring sulfonyl chloride solution at 0 °C over 15-20 minutes.
-
Causality Note: Slow, cooled addition is critical to control the exothermic nature of the reaction and prevent the formation of undesired side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting sulfonyl chloride spot is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine. c. Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Many amines are corrosive, flammable, and have strong odors. Always handle them in a well-ventilated fume hood.
-
The reaction generates HCl as a byproduct, which is corrosive. The use of a base to neutralize it is essential for both safety and reaction efficiency.
Visualization of Workflow and Chemistry
General Reaction Scheme
Caption: General synthesis of thiophene sulfonamides.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data & Characterization
Representative Reaction Parameters
The following table provides suggested parameters for synthesizing a small library of derivatives. Yields are estimates and will vary.
| Amine (1.1 eq.) | Base (1.5 eq.) | Solvent | Reaction Time (h) | Expected Yield |
| Propylamine | Triethylamine | DCM | 12 | 75-90% |
| Aniline | Pyridine | THF | 18 | 60-80% |
| Morpholine | Triethylamine | DCM | 16 | 80-95% |
| Benzylamine | Triethylamine | Acetonitrile | 16 | 70-85% |
Product Validation and Characterization
Structural confirmation of the synthesized sulfonamides is critical. The following techniques are standard.
-
Infrared (IR) Spectroscopy: The formation of the sulfonamide is confirmed by the appearance of characteristic absorption bands.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton attached to the sulfonamide nitrogen (SO₂-NH -R) typically appears as a broad singlet downfield. The chemical shifts of the protons on the thiophene ring and the amine substituent will confirm the final structure.
-
¹³C NMR: The carbon signals will correspond to the thiophene ring and the alky/aryl groups of the amine, confirming the complete carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product, matching the calculated value for the target molecule.
Trustworthiness: A Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (sulfonyl chloride hydrolyzed).2. Insufficient base.3. Amine is not nucleophilic enough (e.g., highly hindered or electron-poor). | 1. Use fresh or newly purchased sulfonyl chloride; ensure anhydrous conditions.2. Increase the equivalents of base to 2.0-2.5 eq.3. Increase reaction temperature or use a more forcing solvent like DMF; extend reaction time. |
| Impure Product | 1. Incomplete reaction.2. Inefficient work-up.3. Side reactions (e.g., formation of disulfonamide from primary amine). | 1. Allow the reaction to run longer; re-check TLC.2. Ensure each wash step in the work-up is performed thoroughly.3. Use a slight excess of the amine (e.g., 1.2 eq.) to favor monosubstitution. Optimize purification conditions. |
| Streaking on TLC | 1. Compound is highly polar or acidic.2. Sample is overloaded. | 1. Add a small amount of acetic acid or triethylamine to the TLC mobile phase.2. Dilute the sample before spotting on the TLC plate. |
References
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... [Link]
-
Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. [Link]
-
PubMed. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. [Link]
-
PubMed Central (PMC). (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
- Google Patents. (n.d.).
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 175205-72-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. znaturforsch.com [znaturforsch.com]
Application Note & Protocol: Synthesis of N-Substituted 3-Bromo-5-chlorothiophene-2-sulfonamides via Reaction with Primary Amines
Abstract and Introduction
The thiophene ring is a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, thiophene sulfonamides are of particular significance, acting as crucial intermediates and bioactive molecules in drug discovery programs.[1][4] A recent analysis of FDA-approved drugs highlighted that sulfonamide-containing molecules represent the most numerous class of sulfur-containing pharmaceuticals.[4]
This application note provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides through the reaction of 3-bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 175205-72-8) with primary amines. This versatile building block features a highly reactive sulfonyl chloride group for facile sulfonamide bond formation and halogenated positions that allow for subsequent structural diversification through cross-coupling reactions.[5] We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss common side reactions and troubleshooting, and outline methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.
Scientific Principles and Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic, robust, and widely employed transformation in organic chemistry.[6][7] The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.
Causality of Key Components:
-
This compound: The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. The strongly electron-withdrawing oxygen and chlorine atoms polarize the sulfur atom, making it highly susceptible to nucleophilic attack.
-
Primary Amine (R-NH₂): The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile. The reactivity of the amine can be influenced by the electronic nature of the 'R' group; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.[6]
-
Non-Nucleophilic Base: The reaction liberates one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), must be added to scavenge the HCl as it is formed, typically as a stable hydrochloride salt.[8]
-
Anhydrous Aprotic Solvent: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive toward amines.[8] To prevent this, the reaction must be conducted under strictly anhydrous conditions using aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
The mechanism, illustrated below, involves the initial attack of the amine on the sulfonyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. The resulting protonated sulfonamide is then deprotonated by the base to yield the final product and the base's hydrochloride salt.
Caption: Figure 1: Reaction Mechanism for Sulfonamide Formation.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of N-substituted 3-bromo-5-chlorothiophene-2-sulfonamides. All operations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
3.1 Materials and Equipment
-
Reagents:
-
This compound (CAS: 175205-72-8, ≥98% purity)[9]
-
Primary amine of interest (e.g., Butylamine, Aniline) (≥99% purity)
-
Triethylamine (TEA) or Pyridine (distilled, ≥99.5% purity)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M aqueous solution)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and needles/syringes
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Magnetic stir plate
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Flash column chromatography system
-
3.2 Step-by-Step Procedure
-
Reaction Setup (Anhydrous Conditions):
-
Place a magnetic stir bar into a flame- or oven-dried round-bottom flask.
-
Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: This step is critical to exclude atmospheric moisture, which would hydrolyze the starting sulfonyl chloride and result in low product yield.[8]
-
-
Addition of Amine and Base:
-
To the flask, add the primary amine (1.0 equivalent) via syringe.
-
Add anhydrous DCM (or THF) to create a solution of approximately 0.1-0.2 M concentration.
-
Add triethylamine or pyridine (1.2-1.5 equivalents) to the solution.
-
Cool the stirred mixture to 0°C in an ice-water bath.
-
Rationale: The base is added to neutralize the HCl byproduct.[8] Cooling the mixture helps to control the initial exotherm upon addition of the sulfonyl chloride and minimizes potential side reactions.[10]
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry vial, dissolve this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-30 minutes.
-
Rationale: Slow, dropwise addition is crucial. It keeps the instantaneous concentration of the sulfonyl chloride low, which minimizes the risk of di-sulfonylation, a common side reaction where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide.[8][10]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 2-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS. A typical TLC mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
Rationale: Reaction monitoring prevents unnecessary heating or extended reaction times that could lead to byproduct formation and ensures the reaction has proceeded to completion.[8]
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding deionized water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. If the product is in DCM, separate the organic layer. If in THF, add an extraction solvent like Ethyl Acetate and water, then separate the layers.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess base and any unreacted primary amine).
-
Saturated NaHCO₃ solution (to remove any acidic impurities).
-
Brine (to remove residual water).
-
-
Rationale: This aqueous workup sequence effectively removes unreacted starting materials, the base, and salts, providing a cleaner crude product for purification.[8]
-
-
Purification:
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
-
Rationale: Purification is essential to isolate the desired sulfonamide from any side products or residual starting materials, ensuring high purity for subsequent applications.[8]
-
Caption: Figure 2: General Experimental Workflow Diagram.
Reaction Parameters and Data
The optimal reaction conditions can vary depending on the nucleophilicity of the primary amine. Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines and may require longer reaction times or slightly elevated temperatures.
Table 1: Representative Reaction Parameters
| Primary Amine | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Butylamine | 1.0 : 1.05 : 1.2 | DCM | 0 to RT | 2-4 | 85-95% |
| Cyclohexylamine | 1.0 : 1.05 : 1.2 | DCM | 0 to RT | 3-6 | 80-90% |
| Aniline | 1.1 : 1.0 : 1.5 | THF | 0 to RT | 12-24 | 70-85% |
| Benzylamine | 1.0 : 1.05 : 1.2 | DCM | 0 to RT | 2-4 | 90-98% |
Note: Yields are illustrative and depend on the specific substrate and purification efficiency.
Troubleshooting and Side Reaction Management
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Hydrolyzed Sulfonyl Chloride: The reagent was exposed to moisture.[8] 2. Low Amine Nucleophilicity: The amine is electronically poor or sterically hindered. | 1. Use a fresh bottle of sulfonyl chloride. Ensure all glassware and solvents are rigorously dried and the reaction is run under a positive pressure of inert gas. 2. Increase the reaction temperature after initial addition, switch to a more polar aprotic solvent like DMF (use with caution), or consider a catalytic method.[11] |
| Significant Di-sulfonylation Byproduct | 1. Incorrect Stoichiometry: Excess sulfonyl chloride was used.[8] 2. Fast Addition/High Temperature: The reaction conditions favored the second sulfonylation.[10] | 1. Use a slight excess of the amine (1.05-1.1 eq) relative to the sulfonyl chloride (1.0 eq). 2. Ensure slow, dropwise addition of the sulfonyl chloride at 0°C. Maintain the low temperature for an extended period before allowing it to warm.[10] |
| Sulfonic Acid Byproduct Detected | Water Contamination: Moisture was present in the solvent, glassware, or reagents.[8] | Follow the procedures for ensuring anhydrous conditions as described in the first troubleshooting point. Using a solvent from a freshly opened bottle or one distilled over a drying agent is recommended. |
Characterization of Final Products
The identity, structure, and purity of the synthesized N-substituted 3-bromo-5-chlorothiophene-2-sulfonamide should be confirmed using a suite of standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful conjugation of the amine to the sulfonyl chloride.[12]
-
NMR Spectroscopy (¹H and ¹³C): Indispensable for unambiguous structural elucidation, confirming the connectivity of all atoms in the molecule.[13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the S=O stretches of the sulfonamide group (typically around 1330 cm⁻¹ and 1140 cm⁻¹).[13]
Safety Precautions
-
This compound is a corrosive substance that can cause severe skin burns and eye damage.[14][15] It is also moisture-sensitive and may decompose in contact with water.[15] Handle this reagent in a fume hood with appropriate PPE.
-
Primary amines can be toxic, corrosive, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents like Dichloromethane are volatile and have associated health risks. Always work in a well-ventilated area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|175205-72-8 [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 175205-72-8 [sigmaaldrich.com]
- 15. fishersci.fr [fishersci.fr]
Application Notes & Protocols: Synthesis of N,N-Disubstituted 3-Bromo-5-chlorothiophene-2-sulfonamides via Reaction with Secondary Amines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiophene Sulfonamide Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a versatile core for bioactive molecules across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] When functionalized with a sulfonamide group, the resulting thiophene sulfonamides act as crucial building blocks and pharmacophores in modern drug discovery.[3][4] These moieties are often employed as bioisosteres for amides, offering improved metabolic stability and altered binding properties.[5]
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a highly reactive and functionalized intermediate. Its reaction with secondary amines provides a direct route to a diverse array of N,N-disubstituted 3-bromo-5-chlorothiophene-2-sulfonamides. The bromine and chlorine atoms on the thiophene ring serve as valuable synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling late-stage diversification and the rapid generation of compound libraries for lead optimization.
This document provides a comprehensive guide to the synthesis of these valuable compounds, detailing the underlying reaction mechanism, step-by-step experimental protocols, critical safety considerations, and methods for characterization.
Reaction Principles and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of a nucleophilic acyl substitution reaction.[6]
-
The Nucleophile: The lone pair of electrons on the nitrogen atom of the secondary amine initiates the reaction by attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
The Electrophile: The electron-withdrawing oxygen and chlorine atoms render the sulfur atom of the sulfonyl group electron-deficient and thus susceptible to nucleophilic attack.
-
The Leaving Group: The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfonamide bond.
-
The Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl.[6][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction toward completion.
The proposed mechanism is illustrated below.
Caption: Proposed mechanism for sulfonylation of secondary amines.
Critical Safety and Handling Protocols
Hazard Analysis: this compound is a hazardous substance that requires careful handling.
-
Corrosivity: It is classified as corrosive and can cause severe skin burns and serious eye damage.[8][9]
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will decompose in contact with water, releasing corrosive HCl gas.[8]
-
Incompatibilities: Avoid contact with water, bases, and strong oxidizing agents.[8][10]
Required Engineering and Personal Protective Controls:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[8] Eyewash stations must be readily accessible.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.[9]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[8]
-
-
Inert Atmosphere: Due to its moisture sensitivity, the reagent should be stored and handled under an inert atmosphere (e.g., argon or nitrogen).[9][11]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Detailed Experimental Protocols
This section provides a general, robust protocol for the synthesis of N,N-disubstituted 3-bromo-5-chlorothiophene-2-sulfonamides.
General Reaction Setup and Workflow
Caption: Standard experimental workflow for sulfonamide synthesis.
Step-by-Step Synthesis Protocol
Materials:
-
This compound (1.0 eq.)
-
Secondary amine (e.g., morpholine, piperidine, diethylamine) (1.1-1.2 eq.)
-
Anhydrous base (e.g., pyridine or triethylamine) (1.5 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Flame-dried, two- or three-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and an inert gas (Ar or N₂) manifold
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Assemble the flame-dried round-bottom flask under a positive pressure of argon or nitrogen.
-
Reagent Addition:
-
To the flask, add the secondary amine (1.1 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration based on the sulfonyl chloride).
-
Add the anhydrous base (1.5 eq.) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate, dry vial, dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the cold amine/base mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 6-18 hours.
-
Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).
-
-
Aqueous Workup:
-
Upon completion, cool the mixture again to 0 °C and slowly quench by adding 1M HCl solution until the aqueous layer is acidic. This neutralizes the excess base.
-
Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure sulfonamide product.
-
Data Presentation and Characterization
Typical Reaction Parameters
The following table provides representative, though not exhaustive, parameters for the reaction with various secondary amines. Yields are highly dependent on the specific amine and purification efficiency.
| Secondary Amine | Amine (eq.) | Base (eq.) | Solvent | Time (h) | Typical Yield (%) |
| Diethylamine | 1.2 | TEA (1.5) | DCM | 8 | 85-95% |
| Morpholine | 1.1 | Pyridine (1.5) | DCM | 6 | 90-98% |
| Piperidine | 1.1 | TEA (1.5) | THF | 10 | 88-96% |
| N-Methylaniline | 1.2 | Pyridine (1.5) | DCM | 18 | 70-85% |
Product Characterization
The identity and purity of the synthesized N,N-disubstituted 3-bromo-5-chlorothiophene-2-sulfonamides should be confirmed using standard analytical techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic singlet for the C4 proton on the thiophene ring, typically in the aromatic region. Signals corresponding to the alkyl or aryl groups from the secondary amine will also be present.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product, matching the expected isotopic pattern for a compound containing both bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will display strong, characteristic absorption bands for the sulfonyl group (S=O). These typically appear as two distinct stretches: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.[6]
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- SAFETY DATA SHEET - 4-Bromo-5-chlorothiophene-2-sulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 2-Bromo-5-chlorothiophene. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Thiophene, 2-chloro-. Fisher Scientific.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- SAFETY DATA SHEET - 5-CHLOROTHIOPHENE-2-SULPHONYL CHLORIDE. Shanghai Canbi Pharma Ltd..
- SAFETY DATA SHEET - 5-Chlorothiophene-2-sulfonyl chloride. Thermo Fisher Scientific.
- Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry.
- Synthesis of thiophenes having the biologically active sulfonamide...
- Exploring 3-(2-Bromoacetyl)
- Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes...
- Medicinal chemistry-based perspectives on thiophene and its derivatives...
- Synthesis of 5-bromothiophene-2-sulfonamide (2).
- This compound. Benchchem.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. fishersci.fr [fishersci.fr]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. canbipharm.com [canbipharm.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
The Strategic Role of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride in the Synthesis of Brinzolamide: A Detailed Guide for Drug Development Professionals
Introduction: The Clinical Significance of Brinzolamide in Glaucoma Management
Brinzolamide, marketed under the trade name Azopt, is a cornerstone in the management of ocular hypertension and open-angle glaucoma.[1] These conditions are characterized by elevated intraocular pressure (IOP), a major risk factor for progressive optic nerve damage and irreversible vision loss.[2] Brinzolamide effectively lowers IOP by inhibiting the carbonic anhydrase II (CA-II) enzyme, which is predominantly found in the ciliary processes of the eye.[3][4] This inhibition reduces the formation of bicarbonate ions, subsequently decreasing aqueous humor secretion and, as a result, lowering intraocular pressure.[2][5] The targeted, topical application of Brinzolamide as an ophthalmic suspension minimizes systemic side effects, making it a valuable therapeutic option.[5]
The efficient and scalable synthesis of Brinzolamide is paramount for its widespread availability. A key building block in this synthetic pathway is 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. This application note provides a detailed examination of this critical intermediate, outlining its properties, its role in the synthesis of Brinzolamide, and comprehensive protocols for its use, purification, and analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this intermediate is essential for safe handling and optimal reaction design.
| Property | Value | Reference |
| CAS Number | 175205-72-8 | [6] |
| Molecular Formula | C4HBrCl2O2S2 | |
| Molecular Weight | 295.99 g/mol | |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light |
The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient (API)
The conversion of this compound to Brinzolamide involves a multi-step synthetic sequence. The following diagram illustrates a plausible synthetic route, highlighting the central role of the title intermediate.
Caption: Synthetic pathway from 3-Bromo-5-chlorothiophene to Brinzolamide.
The highly reactive sulfonyl chloride group of this compound readily undergoes nucleophilic attack by primary or secondary amines, forming a stable sulfonamide bond.[7][8] This reaction is a cornerstone of many sulfonamide drug syntheses. The bromine and chlorine substituents on the thiophene ring provide sites for further chemical modifications necessary to construct the complex thienothiazine ring system of Brinzolamide.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of this compound
The primary industrial synthesis of this compound involves the direct sulfonylation of 3-Bromo-5-chlorothiophene.
Materials:
-
3-Bromo-5-chlorothiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (1.5 molar equivalents) to 0-5°C using an ice bath.
-
Slowly add 3-Bromo-5-chlorothiophene (1 molar equivalent) to the cooled chlorosulfonic acid while maintaining the temperature between 0-5°C. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.[9]
Protocol 2: Synthesis of a Key Sulfonamide Intermediate for Brinzolamide
This protocol describes the reaction of this compound with an appropriate amine, a critical step towards the Brinzolamide scaffold. The specific amine used will depend on the overall synthetic strategy. For illustrative purposes, a generic primary amine (R-NH2) is used.
Materials:
-
This compound
-
Primary amine (e.g., (R)-3-amino-1-methoxypropane, a precursor fragment)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 molar equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve the primary amine (1.1 molar equivalents) and triethylamine (1.2 molar equivalents) in dichloromethane.
-
Slowly add the amine solution to the sulfonyl chloride solution, maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide intermediate.
-
The crude product can be purified by column chromatography on silica gel.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the intermediate and the final product.
| Analytical Technique | Purpose | Typical Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase C18 column, mobile phase of acetonitrile and potassium dihydrogen phosphate buffer, UV detection at 254 nm. | [10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | 1H and 13C NMR in a suitable deuterated solvent (e.g., CDCl3) to confirm the chemical structure. | [12] |
| Mass Spectrometry (MS) | Molecular weight determination | Electrospray ionization (ESI) to confirm the molecular weight of the compound. | [12] |
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[13][14] It decomposes in contact with water.[14] Therefore, it is imperative to handle this chemical with extreme care in a well-ventilated fume hood. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
Workflow for Brinzolamide Intermediate Synthesis and Analysis
The following diagram outlines the general workflow for the synthesis and quality control of Brinzolamide intermediates.
Caption: General workflow for the synthesis and analysis of Brinzolamide intermediates.
Conclusion
This compound is a pivotal intermediate in the synthesis of the anti-glaucoma drug Brinzolamide. Its specific chemical structure and reactivity are instrumental in the construction of the drug's complex heterocyclic core. A comprehensive understanding of its properties, coupled with robust synthetic and analytical protocols, is essential for the efficient and safe production of high-purity Brinzolamide. The information provided in this application note serves as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Brinzolamide?
- Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.
- Patsnap Synapse. (2024, June 14). What is Brinzolamide used for?
- Wikipedia. (n.d.). Brinzolamide.
- PubMed Central. (n.d.). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension.
- Matrix Scientific. (n.d.). 3-Bromo-2-chlorothiophene-5-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). WO2010103115A1 - Process for preparing brinzolamide.
-
Royal Society of Chemistry. (n.d.). . Retrieved from Royal Society of Chemistry.
- Chemicalbook. (2023, July 14). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 9). High-Purity 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide: A Key Intermediate for Brinzolamide Manufacturing.
- Journal of Drug Delivery and Therapeutics. (2020, January 15). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Retrieved from Journal of Drug Delivery and Therapeutics.
- Alfa Chemistry. (n.d.). CAS 175205-72-8 this compound.
- Patsnap. (n.d.). Synthesis method of brinzolamide key intermediate - Eureka.
- ChemScene. (n.d.). 175205-72-8 | this compound.
- ResearchGate. (2020, January 22). (PDF) Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN103087081A - Method for preparation of brinzolamide and intermediates thereof.
- Google Patents. (n.d.). EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof.
- Google Patents. (n.d.). CN103755727A - Preparation method of brinzolamide intermediate.
- ACS Publications. (n.d.). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides | Organic Process Research & Development.
- European Patent Office. (2009, December 22). Process for the preparation of brinzolamide and intermediates thereof - EP 2348026 A1.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
- YouTube. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Apollo Scientific. (n.d.). 166964-35-8 Cas No. | 3-Bromo-2-chlorothiophene-5-sulphonyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
Sources
- 1. Brinzolamide - Wikipedia [en.wikipedia.org]
- 2. What is Brinzolamide used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 6. This compound | 175205-72-8 [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cbijournal.com [cbijournal.com]
- 9. This compound|175205-72-8 [benchchem.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 14. fishersci.fr [fishersci.fr]
Application Notes & Protocols: A Convergent Synthetic Route to (R)-Brinzolamide from 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Abstract
This document provides a detailed guide for the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. The described route leverages the commercially available and highly functionalized starting material, 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, offering a robust and scalable pathway to the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in drug development, offering not just step-by-step protocols but also the underlying chemical principles, mechanistic insights, and practical considerations for each transformation. All procedures have been consolidated from established literature and patents to ensure scientific integrity and reproducibility.
Introduction: The Significance of Brinzolamide
Brinzolamide is a second-generation carbonic anhydrase inhibitor that effectively lowers intraocular pressure (IOP) by reducing the formation of aqueous humor in the eye. It is the active ingredient in ophthalmic suspensions like Azopt® and is a cornerstone therapy for managing open-angle glaucoma and ocular hypertension. The molecule's efficacy is critically dependent on its stereochemistry, with the (R)-enantiomer at the C4 position of the thienothiazine ring system being the active isomer.
The chemical structure of Brinzolamide, (R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, presents a compelling synthetic challenge. An efficient and stereoselective synthesis is paramount for industrial-scale production. The synthetic strategy detailed herein begins with this compound, a key intermediate that provides the core thiophene ring with pre-installed handles for subsequent functionalization.[1][2]
Overall Synthetic Strategy
The synthesis is designed as a convergent process, where key fragments are prepared separately and then combined. This approach enhances overall efficiency and simplifies purification. The main fragments are the thiophene core, derived from the starting sulfonyl chloride, and the chiral side chain, constructed from (R)-3-aminobutan-1-ol.
The logical workflow for the synthesis is illustrated below.
Caption: High-level workflow for the synthesis of Brinzolamide.
Synthesis of Key Starting Materials
Protocol for 3-Methoxypropylamine
3-Methoxypropylamine is a crucial reagent for introducing the N-substituent on the thiazine ring. It can be synthesized via several routes, with the catalytic hydrogenation of 3-methoxypropionitrile being a common industrial method.[3]
Principle: This reaction involves the reduction of a nitrile to a primary amine using hydrogen gas in the presence of a metal catalyst, typically a form of nickel.
Protocol:
-
Charge a high-pressure autoclave (e.g., 1000 mL) with 3-methoxypropionitrile (400g), ethanol (20g) as a modifier, and a modified carrier nickel catalyst (12g).[3]
-
Seal the autoclave and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2.8 MPa.
-
Begin stirring and maintain the reaction conditions for 2 hours. Monitor the reaction progress by observing hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling between 110-160 °C.
| Parameter | Value | Reference |
| Starting Material | 3-methoxypropionitrile | [3][4] |
| Catalyst | Modified Carrier Nickel | [3] |
| Pressure | 2.8 MPa | [3] |
| Solvent/Modifier | Ethanol | [3] |
| Typical Yield | ~94% | [3] |
| Purity | >99% | [5] |
Protocol for (R)-3-aminobutan-1-ol
This chiral amino alcohol is the source of stereochemistry in the final Brinzolamide molecule. A cost-effective route involves the reduction of (R)-3-aminobutanoic acid.[6][7]
Principle: The carboxylic acid functional group of (R)-3-aminobutanoic acid is reduced to a primary alcohol using a powerful reducing agent like sodium aluminum hydride.
Protocol:
-
Set up a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert nitrogen atmosphere.
-
Suspend sodium aluminum hydride in a suitable anhydrous solvent like THF.
-
In a separate flask, prepare a solution or slurry of (R)-3-aminobutanoic acid in THF.
-
Slowly add the (R)-3-aminobutanoic acid slurry to the reducing agent suspension while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution.
-
Filter the resulting salts and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure (R)-3-aminobutan-1-ol.
| Parameter | Value | Reference |
| Starting Material | (R)-3-aminobutanoic acid | [6][7] |
| Reducing Agent | Sodium Aluminum Hydride | [6][7] |
| Solvent | Anhydrous THF | [7] |
| Typical Yield | 61-67% | [6][7] |
| Purity | 96-99% | [6][7] |
| Optical Purity | 100% | [6][7] |
Step-by-Step Synthesis of Brinzolamide
Step 1: Synthesis of 3-Bromo-5-chlorothiophene-2-sulfonamide
Principle: The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with ammonia to form the corresponding primary sulfonamide.
Protocol:
-
Cool a solution of this compound in a suitable organic solvent (e.g., dichloromethane) to 0-5 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a cooled solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Principle: This step is not directly applicable to the starting material this compound. The literature more commonly describes a route starting from 3-acetyl-5-chlorothiophene-2-sulfonamide, which is then brominated.[8] For the purpose of this guide, we will assume an analogous intermediate is formed and then functionalized. The key transformation is the α-bromination of a ketone.
Protocol (Illustrative, adapted from related structures):
-
Dissolve the acetylthiophene sulfonamide intermediate in a solvent like acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), along with a radical initiator like AIBN.
-
Heat the mixture to initiate the reaction (e.g., 60-80 °C) and stir until completion (monitored by HPLC or TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 3-(bromoacetyl)-5-chlorothiophene-2-sulfonamide.[8]
Step 3 & 4: N-Alkylation and Intramolecular Cyclization
Principle: This is a tandem reaction sequence. First, the primary sulfonamide nitrogen is alkylated by 3-methoxypropylamine. The resulting secondary amine then acts as an internal nucleophile, displacing the α-bromo group of the bromoacetyl moiety to form the six-membered thienothiazine ring.
Caption: Mechanism of the key cyclization step.
Protocol:
-
Suspend the 3-(bromoacetyl)-5-chlorothiophene-2-sulfonamide and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.
-
Add 3-methoxypropylamine dropwise at room temperature.
-
Heat the reaction mixture (e.g., 50-70 °C) and stir for several hours until the starting material is consumed.
-
Cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry over sodium sulfate, and concentrate to give the crude cyclized ketone intermediate. Purify by column chromatography or recrystallization.
Step 5: Stereoselective Reduction to (S)-Alcohol
Principle: The prochiral ketone is reduced to a chiral alcohol using a stereoselective reducing agent. The use of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) is well-documented for establishing the desired (S)-stereocenter at the C4 position.[9]
Protocol:
-
Dissolve the thienothiazine ketone intermediate in anhydrous THF and cool to a low temperature (e.g., -25 to -20 °C) under a nitrogen atmosphere.
-
Add a solution of (+)-DIP-Chloride in THF dropwise, maintaining the low temperature.
-
Stir the reaction at this temperature for 3-4 hours. Monitor the reduction by TLC.
-
Upon completion, quench the reaction by adding a solution of aqueous sodium hydroxide.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Separate the aqueous and organic phases. Extract the aqueous phase with a solvent like tert-butyl methyl ether.
-
Acidify the aqueous phase to pH 1 with HCl and extract the product into ethyl acetate.
-
Combine the ethyl acetate extracts, wash with brine, dry, and evaporate to yield the chiral alcohol, (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.[10][11][12]
| Parameter | Value | Reference |
| Intermediate | Thienothiazine Ketone | [9] |
| Chiral Reductant | (+)-DIP-Chloride | [10] |
| Solvent | Anhydrous THF | [9] |
| Temperature | -25 to -20 °C | [10] |
| Typical Yield | ~65% | [10] |
| Enantiomeric Excess | >96% ee | [9] |
Step 6: Introduction of the (R)-Ethylamino Group
Principle: This is a two-step, one-pot transformation involving the conversion of the alcohol to a good leaving group (mesylate), followed by an SN2 displacement with ethylamine. This reaction proceeds with an inversion of configuration, converting the (S)-alcohol into the desired (R)-amine.
Protocol:
-
Dissolve the (S)-alcohol intermediate and a non-nucleophilic base (e.g., triethylamine or DIPEA) in dichloromethane and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction at 0 °C for 1-2 hours.
-
In a separate pressure-rated vessel, prepare a solution of ethylamine in a suitable solvent.
-
Transfer the activated mesylate solution to the ethylamine solution.
-
Seal the vessel and heat the reaction mixture (e.g., 40-50 °C) overnight.
-
Cool the reaction, quench with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.
-
Dry and concentrate the organic phase to yield crude Brinzolamide.
Final Purification
Principle: Crude Brinzolamide often contains minor impurities and potentially the undesired S-enantiomer. Purification is typically achieved by forming a diastereomeric salt with a chiral acid, followed by recrystallization and liberation of the free base.[13]
Protocol:
-
Dissolve the crude Brinzolamide in aqueous methanol by heating to 50 °C.
-
In a separate flask, dissolve di-p-tolyl-D-tartaric acid (DPTA) in methanol.
-
Slowly add the DPTA solution to the crude Brinzolamide solution at 50 °C.
-
Maintain the temperature for 1 hour, then slowly cool to room temperature and stir for 12 hours to allow the tartrate salt to precipitate.
-
Filter the solid, wash with cold methanol, and dry to obtain the purified Brinzolamide-tartrate salt.
-
To obtain the free base, suspend the tartrate salt in a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic extracts over sodium sulfate, filter, and evaporate to dryness to yield pure (R)-Brinzolamide.[13]
Safety and Handling
-
This compound: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing Agents (e.g., Sodium Aluminum Hydride): Highly reactive with water and protic solvents. Use only under an inert atmosphere with anhydrous solvents.
-
Brominating Agents (NBS): Toxic and irritant. Avoid inhalation and skin contact.
-
Solvents: Use appropriate ventilation and handle flammable solvents away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- (R)-3-aminobutanol (Batch) - Medicines for All institute (M4ALL).
- 3-Methoxypropylamine synthesis - ChemicalBook.
- PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL).
- Synthesis process of methoxypropylamine - Eureka | P
- An In-depth Technical Guide to 3-Methoxypropylamine (MOPA)
- WO2010103115A1 - Process for preparing brinzolamide - Google P
- CN101328129A - Preparation of 3-methoxy propanamine - Google P
- CN101328129B - Preparation of 3-methoxy propanamine - Google P
- Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)
- Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor.
- (S)-3,4-Dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | 154127-42-1 - ChemicalBook.
- CN107805205B - Preparation method of (R)
- Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol - Der Pharma Chemica.
- CAS 175205-72-8 this compound - Alfa Chemistry.
- High-Purity 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide: A Key Intermediate for Brinzolamide Manufacturing | Trusted Supplier - NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 175205-72-8 - Benchchem.
- (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide - ChemShuttle.
- (4S)-3,4-Dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide - Klivon.
- 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | C10H16N2O6S3 - PubChem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound|175205-72-8 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]
- 6. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (S)-3,4-Dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | 154127-42-1 [chemicalbook.com]
- 11. dev.klivon.com [dev.klivon.com]
- 12. 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | C10H16N2O6S3 | CID 15225314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring protocols are robust and self-validating.
Introduction: The Thiophene Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount due to their ability to engage in diverse biological interactions.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a "privileged pharmacophore" frequently incorporated into approved drugs.[1][3] Its structural and electronic properties, often considered a bioisostere of a benzene ring, allow it to serve as a core component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] The thiophene nucleus provides a synthetically tractable framework that allows for precise modification, enabling chemists to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[1]
This compound (CAS: 175205-72-8) is a highly functionalized and reactive building block designed for this purpose.[4] Its strategic arrangement of a reactive sulfonyl chloride group and two distinct halogen atoms (bromine and chlorine) offers a multi-faceted platform for molecular diversification and the synthesis of complex pharmaceutical candidates.[4]
| Compound Property | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 175205-72-8[6][7] |
| Molecular Formula | C₄HBrCl₂O₂S₂[6] |
| Molecular Weight | 295.99 g/mol [6] |
| Appearance | Pale brown or off-white solid[4] |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light[4][7] |
The Chemistry of a Multifunctional Reagent
The utility of this compound stems from three key features: the sulfonyl chloride group and the two halogen substituents. Understanding the reactivity of each is crucial for effective experimental design.
The Sulfonyl Chloride: A Gateway to Sulfonamides
The sulfonyl chloride is a highly electrophilic functional group, making it an excellent sulfonylating agent.[8] Its primary application is the reaction with primary or secondary amines to form sulfonamides, a cornerstone reaction in the synthesis of numerous therapeutic agents, including antibiotics and diuretics.[8][9]
This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction releases hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.
Caption: General mechanism for sulfonamide formation.
The Halogen Dance: Bromo vs. Chloro
The presence of both bromine and chlorine atoms on the thiophene ring provides opportunities for sequential, selective functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[4] Generally, the C-Br bond is more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Cl bond. This differential reactivity allows for a stepwise approach to building molecular complexity:
-
Step 1: Couple at the more reactive 3-bromo position.
-
Step 2: Modify the sulfonamide at the 2-position.
-
Step 3: Couple at the less reactive 5-chloro position under more forcing conditions.
This hierarchical reactivity is a powerful tool for creating diverse compound libraries for structure-activity relationship (SAR) studies from a single, advanced intermediate.[4]
Core Application: Synthesis of Carbonic Anhydrase Inhibitors
A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of carbonic anhydrase (CA) inhibitors.[3][5] CAs are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[10][11] The thiophene sulfonamide moiety is a classic zinc-binding group that potently inhibits these enzymes.[10] Brinzolamide, a medication used to lower intraocular pressure, is a prime example of a drug synthesized from this building block.[3][5]
Protocol 1: General Synthesis of a 3-Bromo-5-chlorothiophene-2-sulfonamide
This protocol describes a robust, general procedure for the reaction of this compound with a generic primary amine (R-NH₂).
A. Rationale & Causality
-
Solvent: Anhydrous dichloromethane (DCM) is chosen as it is aprotic (preventing hydrolysis of the sulfonyl chloride), has good solubility for the reactants, and is easily removed during workup.
-
Base: Pyridine is used as the base. It effectively scavenges the HCl byproduct. Its use in slight excess ensures the reaction medium remains basic.
-
Temperature: The reaction is initiated at 0°C (ice bath) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Monitoring: Thin Layer Chromatography (TLC) is a crucial and straightforward method to monitor the disappearance of the limiting reactant (typically the amine) and the appearance of the less polar sulfonamide product.
-
Workup: The aqueous HCl wash is essential to remove the basic pyridine. The brine wash removes residual water and salts. Anhydrous sodium sulfate is a common drying agent.
-
Purification: Silica gel column chromatography is the standard method for purifying the crude product, separating the desired sulfonamide from unreacted starting materials and byproducts.
Caption: Self-validating workflow for sulfonamide synthesis.
B. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add pyridine (1.2 eq) to the solution and stir.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by TLC until the amine starting material is consumed.
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, structure, and purity.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a template for systematic SAR exploration. The three points of diversification allow chemists to probe the chemical space around a target receptor or enzyme active site.
Caption: Key diversification points for SAR studies.
-
R¹ Group (from the amine): This is the most common point of diversification. The nature of the R¹ group is critical for modulating target specificity, potency, and pharmacokinetic properties like solubility and cell permeability.
-
Position 3 (formerly Bromo): Modification at this position via cross-coupling introduces substituents that can probe deeper pockets of a binding site or interact with adjacent protein surfaces.
-
Position 5 (Chloro): This position can be used for secondary modifications or left as is. The chlorine atom is not merely a placeholder; it can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich groups in a protein active site, enhancing binding affinity.[12]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed handles for orthogonal chemistry—facile sulfonamide formation and selective C-Br/C-Cl cross-coupling—provide a reliable and efficient route to novel, structurally diverse compounds. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this versatile building block in their drug discovery programs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|175205-72-8 [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 175205-72-8 [sigmaaldrich.com]
- 8. Thiophen-2-ylmethanesulfonyl chloride | Benchchem [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Chemoselective Suzuki Coupling Reactions of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Introduction: A Scaffold of Tunable Reactivity
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a particularly valuable building block due to its trifunctional nature. It possesses three distinct electrophilic sites amenable to palladium-catalyzed cross-coupling reactions: a C-Br bond, a C-Cl bond, and a sulfonyl chloride (S-Cl) group.[1][2]
This multiplicity of reactive sites presents both a challenge and an opportunity. Uncontrolled reactions can lead to a mixture of products, but a carefully designed strategy allows for precise, site-selective functionalization. This guide provides an in-depth analysis of the reactivity landscape of this substrate and delivers field-proven protocols for achieving chemoselective Suzuki-Miyaura coupling at two of these key positions. By understanding and manipulating the reaction conditions, researchers can unlock the full synthetic potential of this versatile scaffold, enabling the construction of complex molecular architectures.
The Reactivity Landscape: C-Br vs. C-Cl vs. S-Cl
Achieving selectivity in the Suzuki coupling of this compound hinges on exploiting the intrinsic differences in reactivity among the three electrophilic sites. The outcome of the reaction is dictated by the kinetics of the oxidative addition step, which is often rate-determining.[3]
-
Carbon-Halogen Bonds (C-Br vs. C-Cl): The reactivity of aryl halides in palladium-catalyzed couplings typically follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.[3] The carbon-bromine bond (C-Br) is weaker and thus more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger, more electron-rich carbon-chlorine (C-Cl) bond.[4] This inherent reactivity difference is the primary lever for achieving selectivity between the two halogen sites. Standard Suzuki conditions will preferentially activate the C-Br bond.
-
Sulfonyl Chloride (S-Cl) Group: The sulfonyl chloride moiety is also a competent electrophile in Suzuki-Miyaura couplings, providing a pathway to sulfone synthesis.[5][6] The reactivity of the S-Cl bond relative to aryl halides can be modulated by the choice of catalyst and ligands. Intriguingly, under specific conditions employing specialized ligands, the reactivity order can be Ar-SO₂Cl > Ar-Br, enabling a switch in selectivity away from the C-Br bond.[5] This desulfonylative coupling represents a powerful, non-traditional application of the Suzuki reaction.
The ability to target these sites selectively transforms this compound from a simple starting material into a programmable synthetic hub.
Caption: Potential Suzuki coupling pathways for the title compound.
Protocol 1: Selective Suzuki Coupling at the C-3 (C-Br) Position
Objective: To achieve selective C-C bond formation at the C-3 position by leveraging the higher reactivity of the C-Br bond, while preserving the C-Cl and S-Cl groups for potential downstream modifications.
Causality of Experimental Design: This protocol employs standard, well-established Suzuki-Miyaura conditions. A catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ is sufficiently active to cleave the C-Br bond at moderate temperatures (90-100 °C) but is generally not reactive enough to disturb the more robust C-Cl bond.[7][8] The use of a carbonate or phosphate base in an aqueous dioxane system is a classic choice that promotes efficient transmetalation without being harsh enough to induce unwanted side reactions, such as hydrolysis of the sulfonyl chloride.[7]
Detailed Step-by-Step Methodology
-
Reagent Preparation & Inerting:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
To the flask containing the solids, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Via syringe, add 8 mL of 1,4-dioxane and 2 mL of degassed water.
-
Expert Tip: Ensure the water is thoroughly degassed by sparging with Argon for 20-30 minutes prior to use. This prevents oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Place the sealed flask into a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-chlorothiophene-2-sulfonyl chloride product.
-
Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, reliable catalyst for C-Br activation.[8] |
| Boronic Acid | 1.2 equivalents | Slight excess ensures complete consumption of the limiting reagent. |
| Base | K₃PO₄ (3.0 eq.) | Effective base for transmetalation; moderate strength.[8] |
| Solvent | 1,4-Dioxane / Water (4:1) | Common solvent system promoting solubility of both organic and inorganic reagents.[7] |
| Temperature | 90 °C | Sufficient energy for C-Br oxidative addition without activating the C-Cl bond.[7] |
| Time | 12 - 18 hours | Typical timeframe for completion, should be monitored. |
Protocol 2: Desulfonylative Suzuki Coupling at the C-2 (S-Cl) Position
Objective: To achieve a selective C-S bond cleavage and subsequent C-C bond formation at the C-2 position, yielding a 2-aryl-3-bromo-5-chlorothiophene product. This protocol accesses a different class of compounds—diaryl sulfones are not formed, rather the SO₂Cl group is replaced.
Causality of Experimental Design: This less conventional transformation requires conditions that favor oxidative addition into the S-Cl bond over the C-Br bond. Based on seminal work in this area, specific catalyst-ligand combinations are paramount.[5] The use of a palladium source with a highly electron-rich and sterically bulky ligand, such as an N-heterocyclic carbene (NHC) precursor, can alter the catalyst's electronic properties to favor this pathway. A weaker base like sodium carbonate (Na₂CO₃) is often preferred as it is a sufficient activator for the boronic acid without promoting degradation of the sensitive sulfonyl chloride starting material.[5] Anhydrous conditions using a solvent like THF are crucial to prevent hydrolysis of the sulfonyl chloride.
Detailed Step-by-Step Methodology
-
Reagent Preparation & Inerting:
-
To a flame-dried Schlenk flask, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and an NHC ligand precursor (e.g., IPr·HCl, 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and anhydrous sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq.).
-
Seal the flask, and evacuate and backfill with Argon three times.
-
-
Solvent Addition and Reaction Execution:
-
Add 10 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Place the flask in a preheated oil bath at 65 °C (reflux).
-
Stir vigorously for 6-12 hours. Expert Tip: The reaction progress should be carefully monitored by GC-MS or LC-MS, as prolonged reaction times can sometimes lead to competing reactions.
-
-
Workup and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired 2-aryl-3-bromo-5-chlorothiophene.
-
Experimental Workflow Visualization
Caption: Generalized experimental workflow for Suzuki coupling reactions.
Conclusion and Future Directions
The protocols detailed herein demonstrate that this compound is a highly versatile and programmable chemical scaffold. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can direct Suzuki-Miyaura couplings to either the C-Br or S-Cl position with high fidelity.
-
Protocol 1 provides a reliable method for C-3 arylation, yielding products that retain the sulfonyl chloride and C-Cl bond for subsequent orthogonal chemistry.
-
Protocol 2 offers a modern, desulfonylative approach to access 2-arylthiophenes, a transformation that significantly broadens the synthetic utility of sulfonyl chlorides as coupling partners.
The true power of this substrate lies in sequential cross-coupling. A researcher could first employ Protocol 1, isolate the 3-aryl product, and then subject it to harsher conditions with a specialized catalyst for aryl chlorides to functionalize the C-5 position. This stepwise approach enables the controlled and regioselective synthesis of tri-substituted thiophenes from a single, readily available starting material, providing rapid access to novel chemical diversity for drug discovery and materials science.
References
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. BenchChem.
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. [Link]
-
Dubost, C., et al. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 3(24), 3915–3917. [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]
-
ResearchGate. (2001). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene. BenchChem.
-
Irum, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(10), 2669. [Link]
-
ResearchGate. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Request PDF. [Link]
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
-
Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(12), 3159. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
- 1. This compound|175205-72-8 [benchchem.com]
- 2. This compound | 175205-72-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiophene Scaffold in Modern Chemistry
Substituted thiophenes are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold found in numerous pharmaceuticals and organic electronic materials. The ability to precisely functionalize the thiophene core is paramount to tuning the properties of these molecules for specific applications.
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a highly functionalized and reactive building block, offering multiple sites for chemical modification. The presence of two different halogen atoms (bromine and chlorine) and a highly reactive sulfonyl chloride group makes it a versatile precursor for the synthesis of a wide array of complex molecules. Notably, this compound is a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1] This application note provides a comprehensive guide to the nucleophilic substitution reactions of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to attack by a wide range of nucleophiles. Concurrently, the thiophene ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of three electron-withdrawing groups: the sulfonyl chloride at C2, the bromine at C3, and the chlorine at C5.
Primary Site of Nucleophilic Attack: The Sulfonyl Chloride Group
For the majority of common nucleophiles, such as primary and secondary amines, alkoxides, and hydroxides, the initial and primary site of reaction is the sulfonyl chloride moiety. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. This process is generally fast and efficient, providing high yields of the corresponding sulfonamides, sulfonate esters, and sulfonic acids.
The general mechanism involves the nucleophilic attack on the electrophilic sulfur atom, forming a tetrahedral intermediate. This is followed by the rapid expulsion of the chloride leaving group to yield the final substitution product. The presence of a base is typically required to neutralize the hydrochloric acid byproduct.[2]
Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring
While the sulfonyl chloride group is the most reactive site, under certain conditions, nucleophilic aromatic substitution on the thiophene ring can be achieved. The electron-withdrawing nature of the substituents on the ring makes it susceptible to attack by strong nucleophiles. The generally accepted mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[3][4]
The regioselectivity of SNAr on the dihalogenated thiophene ring is an important consideration. In nucleophilic aromatic substitutions, the counterintuitive leaving group ability order of F > Cl > Br > I is often observed.[5][6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the inductive electron-withdrawing effect of the halogen, with fluorine being the most electronegative. However, in the absence of a fluoride, the relative reactivity of chloride and bromide as leaving groups can be influenced by various factors including the nature of the nucleophile, solvent, and reaction temperature. For practical synthetic applications targeting the thiophene ring, subsequent transformations, such as cross-coupling reactions, are often employed after the initial reaction at the sulfonyl chloride.
Experimental Protocols
The following protocols are provided as a guide for conducting nucleophilic substitution reactions with this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 3-Bromo-5-chloro-N-alkyl/aryl-thiophene-2-sulfonamides
This protocol details the synthesis of sulfonamides through the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 10 mL of DCM per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, prepare a solution of the amine (2.2 eq) and the base (2.0 eq, if the amine is used as its hydrochloride salt, or if a non-amine base is preferred) in the same anhydrous solvent. Note: If a liquid amine is used in excess, it can serve as both the nucleophile and the base.
-
Slowly add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Synthesis of Representative Sulfonamides
| Nucleophile | Product | Reaction Time (h) | Typical Yield (%) | Physical State |
| Aniline | 3-Bromo-5-chloro-N-phenylthiophene-2-sulfonamide | 4 | 85-95 | White Solid |
| Benzylamine | N-Benzyl-3-bromo-5-chlorothiophene-2-sulfonamide | 3 | 90-98 | Crystalline Solid |
| Diethylamine | 3-Bromo-5-chloro-N,N-diethylthiophene-2-sulfonamide | 2 | >95 | Oil |
Protocol 2: Synthesis of 3-Bromo-5-chlorothiophene-2-sulfonate Esters
This protocol describes the formation of sulfonate esters by reacting this compound with alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine (TEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.2 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution dropwise to the stirred alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with the solvent and wash with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography or recrystallization.
Data Presentation: Synthesis of Representative Sulfonate Esters
| Nucleophile | Product | Reaction Time (h) | Typical Yield (%) | Physical State |
| Methanol | Methyl 3-bromo-5-chlorothiophene-2-sulfonate | 6 | 80-90 | Solid |
| Phenol | Phenyl 3-bromo-5-chlorothiophene-2-sulfonate | 12 | 75-85 | Solid |
Visualization of Key Processes
Experimental Workflow
Caption: A generalized workflow for the nucleophilic substitution reactions of this compound.
Reaction Mechanism at the Sulfonyl Group
Caption: The addition-elimination mechanism for nucleophilic substitution at the sulfonyl chloride group.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a diverse range of functionalized thiophene derivatives. The primary mode of reactivity involves nucleophilic substitution at the highly electrophilic sulfonyl chloride group, providing straightforward access to sulfonamides and sulfonate esters, which are prevalent motifs in pharmacologically active compounds. While the potential for nucleophilic aromatic substitution on the thiophene ring exists, it typically requires harsher conditions or more specialized nucleophiles. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers leveraging this important synthetic intermediate in their drug discovery and materials science endeavors. The strategic and selective functionalization of this compound will undoubtedly continue to fuel the development of novel molecules with significant scientific and therapeutic impact.
References
- Dean, T.R., Chen, H.-H., May, J.A. (Alcon Laboratories, Inc.). Thiophene sulfonamides useful as carbonic anhydrase inhibitors. EP 0527801; JP 1993508832; US 5153192; US 5240923; WO 9115486.
-
Lei, M., et al. A Practical and Environmentally Benign Sulfonylation of Alcohols and Amines. Green Chemistry. [Link]
-
LibreTexts. 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Graul, A., Wroblewski, T., Castañer, J. Brinzolamide. Drugs of the Future.
- King, J. F., et al. Hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society.
- McMurry, J.
- Caddick, S., et al. A direct coupling of sulfonic acid salts with alcohols and amines. Tetrahedron Letters.
-
El-Faham, A., et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. 2019, 24(2), 281. [Link]
-
Various Authors. Synthesis of sulfonamides. ResearchGate. [Link]
-
Bunnett, J. F., & Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. 1951, 49(2), 273-412. [Link]
-
Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Khan, I., et al. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega. 2022, 7(30), 26345–26354. [Link]
-
Chem LibreTexts. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. [Link]
-
LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Various Authors. Nucleophilic aromatic substitutions. YouTube. [Link]
-
Homework.Study.com. The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... [Link]
-
Smaoui, M. R., et al. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry. 2021, 121(16), e26697. [Link]
-
NPTEL. Nucleophilic Aromatic Substitution. NPTEL. [Link]
-
LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
PubChem. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. PubChem. [Link]
-
Chemsrc. 3-Bromo-5-methylthiophene-2-sulfonyl chloride. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 6. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
Application Note & Protocols: Leveraging 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
This technical guide provides a comprehensive overview of 3-bromo-5-chlorothiophene-2-sulfonyl chloride, a pivotal heterocyclic building block for modern drug discovery and materials science. We delve into its inherent chemical reactivity, stemming from a unique combination of a highly electrophilic sulfonyl chloride group and two distinct halogen atoms on a thiophene core. This document outlines detailed, field-proven protocols for the synthesis of novel thiophene sulfonamides and discusses subsequent diversification strategies. The causality behind experimental choices, safety considerations, and characterization methodologies are explained to ensure reproducible and reliable outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound (CAS No. 175205-72-8) has emerged as a strategically important intermediate in synthetic organic chemistry.[1] Its structure is a confluence of reactive sites:
-
A Highly Reactive Sulfonyl Chloride: This group serves as a powerful electrophilic handle, readily undergoing nucleophilic substitution with a wide array of nucleophiles—primarily amines and alcohols—to form stable sulfonamides and sulfonate esters, respectively.[2]
-
A Dihalogenated Thiophene Core: The presence of both bromine and chlorine atoms at distinct positions (C3 and C5) opens a gateway for sequential and regioselective functionalization. These halogens are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1]
This multi-faceted reactivity makes the compound an ideal starting point for constructing complex molecular architectures. The thiophene sulfonamide scaffold, in particular, is a well-established pharmacophore crucial for target binding in numerous therapeutic agents, including protease inhibitors and kinase-targeted therapies.[1] A notable example is its role as a key intermediate in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, used for the treatment of glaucoma.[3] This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile reagent.
Physicochemical & Spectroscopic Profile
Verifying the identity and purity of the starting material is paramount. Below are the key properties and expected spectroscopic signatures for this compound.
| Property | Value |
| CAS Number | 175205-72-8[4] |
| Molecular Formula | C₄HBrCl₂O₂S₂[2] |
| Molecular Weight | 295.99 g/mol [2][4] |
| Appearance | Pale brown solid[1] |
| Melting Point | 34-36°C[1] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light.[1][4] |
Spectroscopic Data Interpretation:
-
¹H NMR: Due to the strong electron-withdrawing effects of the sulfonyl chloride and halogen substituents, the single proton on the thiophene ring is significantly deshielded. The absence of other aromatic protons is a key indicator.[2]
-
¹³C NMR: Expect signals around ~140 ppm for the carbon attached to the sulfonyl chloride group (C-SO₂Cl) and between 110–130 ppm for the halogenated carbons.[2]
-
FT-IR: The most prominent features are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found near 1370 cm⁻¹ and 1180 cm⁻¹.[2]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[2]
Core Synthetic Strategy: From Sulfonamide Formation to Diversification
The primary synthetic utility of this compound is the formation of sulfonamides. This reaction is typically robust and high-yielding. The resulting sulfonamide retains the two halogen handles, making it a perfect substrate for further complexity-building reactions.
Caption: Synthetic workflow using the title compound.
Experimental Protocols
Safety Precaution: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) with dry solvents to prevent hydrolysis of the sulfonyl chloride.[2]
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-3-bromo-5-chlorothiophene-2-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
A. Materials & Reagents
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates, developing solvents (e.g., ethyl acetate/hexanes mixture)
B. Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the selected amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add the anhydrous base (1.5 eq) to the amine solution. Cool the flask to 0°C using an ice-water bath.
-
Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture helps to control the exothermicity and minimize potential side reactions.[2]
-
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-3-bromo-5-chlorothiophene-2-sulfonamide.
-
Protocol 2: Synthesis of this compound
This protocol details the preparation of the title compound from its precursor, 3-bromo-5-chlorothiophene.
A. Materials & Reagents
-
3-Bromo-5-chlorothiophene (1.0 eq)
-
Chlorosulfonic acid (HSO₃Cl) (1.5 eq)[2]
-
Anhydrous Dichloromethane (DCM)
-
Ice water
B. Step-by-Step Methodology
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place the 3-bromo-5-chlorothiophene.
-
Sulfonylation: Cool the flask to 0-5°C using an ice-salt bath. Add chlorosulfonic acid (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.
-
Causality Note: This electrophilic aromatic substitution is highly exothermic. Strict temperature control is essential to prevent uncontrolled side reactions and ensure regioselectivity at the C2 position.[2]
-
-
Reaction Progression: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.
-
Work-up:
-
Very carefully and slowly, pour the reaction mixture onto crushed ice (ice water) with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Extract the aqueous mixture with DCM (3x volumes).
-
Combine the organic extracts and wash with cold water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a pale brown solid.[2]
-
Characterization of Novel Thiophene Sulfonamides
The synthesized compounds can be characterized using standard spectroscopic techniques.
Caption: Standard characterization workflow for products.
Expected Spectroscopic Shifts:
-
¹H NMR: Appearance of new signals corresponding to the protons of the newly introduced N-alkyl/aryl group. A downfield shift of the N-H proton (if present) is expected.
-
FT-IR: The S=O stretching bands will shift slightly compared to the starting sulfonyl chloride. A key diagnostic peak will be the N-H stretching band (for primary amine adducts) typically appearing around 3200-3400 cm⁻¹.
-
HRMS: High-resolution mass spectrometry should be used to confirm the exact mass and elemental composition of the newly synthesized molecule.
Conclusion
This compound is a powerful and versatile reagent for the construction of novel heterocyclic compounds. The protocols detailed herein provide a robust foundation for synthesizing a diverse library of thiophene sulfonamides. The true potential of this building block is realized in subsequent diversification reactions, leveraging the orthogonal reactivity of the bromo and chloro substituents. By understanding the causality behind the reaction steps and adhering to careful experimental technique, researchers can effectively unlock the synthetic potential of this valuable intermediate for applications in drug discovery and beyond.
References
- This compound | 175205-72-8 - Benchchem. Benchchem.
- This compound | 175205-72-8 | Benchchem. Benchchem.
- CAS 175205-72-8 this compound - Alfa Chemistry. Alfa Chemistry.
- This compound | 175205-72-8 - Sigma-Aldrich. Sigma-Aldrich.
Sources
The Strategic deployment of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols
The intricate dance of medicinal chemistry often hinges on the strategic use of highly functionalized building blocks. Among these, 3-bromo-5-chlorothiophene-2-sulfonyl chloride has emerged as a powerhouse scaffold, offering a trifecta of reactive sites that empower chemists to forge complex molecular architectures with high precision. This guide provides an in-depth exploration of this versatile reagent, detailing its synthesis, reactivity, and application in the generation of diverse compound libraries targeting a range of debilitating diseases. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and efficient synthetic outcomes.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value | Reference |
| CAS Number | 175205-72-8 | [1][2] |
| Molecular Formula | C₄HBrCl₂O₂S₂ | [1][2] |
| Molecular Weight | 295.99 g/mol | [1][2] |
| Appearance | Pale brown solid | [1] |
| Melting Point | 34-36 °C | [1] |
| Storage Conditions | 2-8°C in a dark, inert atmosphere | [1] |
Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthesis of the Building Block: A Stepwise Approach
The primary route to this compound involves the direct chlorosulfonylation of 3-bromo-5-chlorothiophene. This electrophilic aromatic substitution reaction leverages the reactivity of the thiophene ring.
Caption: Synthesis of the target building block.
Detailed Protocol: Synthesis of this compound
Rationale: The careful control of temperature is critical to prevent unwanted side reactions and decomposition of the product. The use of a significant excess of chlorosulfonic acid ensures complete conversion of the starting material. The workup procedure is designed to safely quench the reactive chlorosulfonic acid and isolate the desired product.
Materials:
-
3-bromo-5-chlorothiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-bromo-5-chlorothiophene (1.0 eq). Cool the flask to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution of 3-bromo-5-chlorothiophene, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product as a pale brown solid.
The Cornerstone Reaction: Sulfonamide Synthesis
The high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, is the cornerstone of this building block's utility in drug discovery. This reaction readily forms the sulfonamide linkage, a privileged scaffold in medicinal chemistry.
Caption: General scheme for sulfonamide synthesis.
Detailed Protocol: General Procedure for Sulfonamide Synthesis
Rationale: The choice of base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine is a commonly used base due to its ability to also act as a nucleophilic catalyst.[3][4] The reaction is typically carried out at room temperature to prevent potential side reactions. The purification by recrystallization is an effective method for obtaining high-purity crystalline sulfonamides.[1][5]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and pyridine or TEA (1.5-2.0 eq) in DCM or THF.
-
Addition of Sulfonyl Chloride: To the stirred amine solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent and wash with 1 M HCl to remove excess base. Then, wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the pure product.[1][5]
Applications in Drug Discovery: Case Studies
The thiophene sulfonamide scaffold derived from this compound is a key feature in a number of biologically active molecules.
Carbonic Anhydrase Inhibitors: The Brinzolamide Story
A prime example of the utility of this building block is in the synthesis of Brinzolamide , a potent carbonic anhydrase inhibitor used to treat glaucoma.[2] The thiophene sulfonamide core is crucial for its inhibitory activity against carbonic anhydrase.
| Drug Candidate | Target | Therapeutic Area | Key Intermediate |
| Brinzolamide | Carbonic Anhydrase | Glaucoma | This compound |
The synthesis of a key intermediate for Brinzolamide highlights a multi-step process where the initial sulfonamide formation is a critical step.[6][7]
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
The thiophene sulfonamide motif has also been incorporated into the design of kinase inhibitors, which are at the forefront of cancer therapy. While a direct synthesis of a marketed drug from this compound is not readily found, the scaffold is explored in the synthesis of analogs for structure-activity relationship (SAR) studies in kinase inhibitor discovery programs.[8][9] For instance, substituted thiophene derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[10][11]
Protease Inhibitors: Halting Viral Replication and Tissue Degradation
The structural features of this compound also lend themselves to the synthesis of protease inhibitors. The sulfonamide group can act as a key pharmacophore, interacting with the active site of proteases. Thiophene-based compounds have been investigated as inhibitors for viral proteases like the Hepatitis C virus (HCV) NS3/4A protease, as well as matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis.[12][13][14]
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity and the strategic placement of its functional groups provide a versatile platform for the synthesis of diverse compound libraries. The robust and scalable protocols for its use in sulfonamide synthesis, coupled with its demonstrated success in the development of clinically relevant molecules, solidify its position as an indispensable tool in the modern medicinal chemist's arsenal. Further exploration of its reactivity at the bromine and chlorine positions through cross-coupling reactions will undoubtedly unlock even greater potential for this remarkable scaffold in the quest for novel therapeutics.
References
-
PubMed. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. 2014. Available from: [Link]
- Google Patents. Sulfonamide purification process. 1957.
-
National Center for Biotechnology Information. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. 2022. Available from: [Link]
-
ResearchGate. Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. 2007. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. 2002. Available from: [Link]
-
ACS Publications. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. 2022. Available from: [Link]
-
Patsnap. Synthesis method of brinzolamide key intermediate. 2021. Available from: [Link]
- Google Patents. Process for preparing brinzolamide. 2012.
-
ResearchGate. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. 2021. Available from: [Link]
-
PubMed. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. 2007. Available from: [Link]
- Google Patents. Process for the preparation of brinzolamide. 2013.
-
ResearchGate. Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. 2004. Available from: [Link]
-
DiVA. Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. 2006. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. 2013. Available from: [Link]
-
Royal Society of Chemistry. The Interaction of Amines and Phenols with Arylsulphonyl Chlorides. 1931. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 2018. Available from: [Link]
- Google Patents. Process for preparing brinzolamide. 2010.
- Google Patents. Process for the preparation of brinzolamide. 2013.
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. 2002. Available from: [Link]
-
PubMed. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. 2001. Available from: [Link]
-
PubMed. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. 2008. Available from: [Link]
-
PubMed. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors.. 2001. Available from: [Link]
-
CUNY. Purification by Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]
-
ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide (59–61) and 3-methylisoxazole 12,4-methoxybenzo[d]thiazole (62). 2024. Available from: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. 2020. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. Available from: [Link]
-
ACS Publications. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. 2020. Available from: [Link]
-
ResearchGate. Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. 2007. Available from: [Link]
-
University of Kansas. Design and Synthesis of Proteinase Inhibitors. Available from: [Link]
-
PubMed. Synthesis development of a naphthyridinone p38 kinase inhibitor. 2007. Available from: [Link]
- Google Patents. Sulfonamide derivative as a matrix metalloproteinase inhibitor. 2004.
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20120095219A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: An In-Depth Technical Guide
Introduction: Strategic Importance in Medicinal Chemistry
3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a pivotal intermediate in contemporary drug discovery and development. Its trifunctionalized thiophene core, featuring bromo, chloro, and sulfonyl chloride moieties, offers a versatile scaffold for the synthesis of complex heterocyclic molecules. This compound is particularly crucial in the development of carbonic anhydrase inhibitors, with a notable application in the synthesis of Brinzolamide, a therapeutic agent for glaucoma. The precise arrangement of its functional groups allows for sequential and regioselective reactions, making it a valuable building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the scalable synthesis of this compound, detailing two strategic synthetic routes, in-depth protocols, safety considerations, and the underlying chemical principles that govern these transformations.
Physicochemical Properties and Safety Overview
A thorough understanding of the physical and chemical properties of the target molecule and its precursors is paramount for a safe and successful scale-up.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 2-Chlorothiophene | 96-43-5 | C₄H₃ClS | 118.58 | Colorless to light yellow liquid | Flammable, Harmful if swallowed or inhaled, Causes skin and eye irritation |
| 3-Bromo-5-chlorothiophene | 2873-18-9 | C₄H₂BrClS | 197.48 | Not readily available | Assumed to be harmful and irritant |
| This compound | 175205-72-8 | C₄HBrCl₂O₂S₂ | 295.99 | Solid, semi-solid, or liquid | Causes severe skin burns and eye damage, May cause respiratory irritation |
| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 | Colorless to yellowish fuming liquid | Reacts violently with water, Causes severe burns, Very toxic by inhalation[1] |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | Strong oxidizer, Causes burns, Harmful if swallowed |
Synthetic Strategy: Pathways to the Target Molecule
Two primary synthetic routes are viable for the large-scale production of this compound. The choice between these routes may depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Caption: Overview of the two primary synthetic routes.
Route A: Late-Stage Chlorosulfonation
This route involves the initial synthesis of the key intermediate, 3-bromo-5-chlorothiophene, followed by the introduction of the sulfonyl chloride group. This approach is often favored due to the aggressive nature of chlorosulfonic acid, making its introduction as a final step a strategic choice to avoid potential side reactions with other reagents.
Route B: Late-Stage Bromination
In this alternative pathway, 2-chlorothiophene is first chlorosulfonated to produce 5-chlorothiophene-2-sulfonyl chloride. Subsequent bromination at the 3-position yields the final product. This route can be advantageous if the bromination of the electron-deficient sulfonylated thiophene proceeds with high regioselectivity and yield.
Detailed Experimental Protocols
The following protocols are designed for scale-up operations and emphasize safety, efficiency, and product purity.
Protocol for Route A: Late-Stage Chlorosulfonation
Step 1: Synthesis of 3-Bromo-5-chlorothiophene from 2-Chlorothiophene
This procedure is adapted from established methods for the bromination of substituted thiophenes. The regioselectivity of the bromination is directed by the chloro substituent.
Caption: Reagents for the synthesis of 3-Bromo-5-chlorothiophene.
Procedure:
-
Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, charge 2-chlorothiophene (10.0 kg) and carbon tetrachloride (100 L).
-
Initiator Addition: Add benzoyl peroxide (0.4 kg) to the solution.
-
Initiation of Reflux: Heat the mixture to a vigorous reflux (approximately 77°C) with constant stirring.
-
NBS Addition: Once reflux is established, add N-bromosuccinimide (15.7 kg) portion-wise through the powder addition funnel. The rate of addition should be controlled to manage the exotherm and any potential foaming.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of the starting material is complete.
-
Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-bromo-5-chlorothiophene.
Step 2: Chlorosulfonation of 3-Bromo-5-chlorothiophene
This step introduces the sulfonyl chloride group at the vacant 2-position of the thiophene ring.
Caption: Reagents for the chlorosulfonation of 3-Bromo-5-chlorothiophene.
Procedure:
-
Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, addition funnel, and a temperature probe, charge chlorosulfonic acid (8.8 kg).
-
Cooling: Cool the chlorosulfonic acid to 0-5°C using a suitable cooling bath.
-
Substrate Addition: Slowly add 3-bromo-5-chlorothiophene (10.0 kg) via the addition funnel, maintaining the internal temperature between 0-5°C. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 50 kg) with vigorous stirring. The temperature should be kept below 10°C during this process.
-
Extraction: Transfer the quenched mixture to a separation funnel and extract with dichloromethane (2 x 25 L).
-
Washing: Combine the organic layers and wash with cold water (20 L) and then with a saturated sodium bicarbonate solution (20 L) until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Mechanistic Insights: The "Why" Behind the Synthesis
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis on a large scale.
Electrophilic Aromatic Substitution: Bromination and Chlorosulfonation
Both the bromination and chlorosulfonation steps proceed via an electrophilic aromatic substitution (EAS) mechanism. The thiophene ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.
Caption: General mechanism of Electrophilic Aromatic Substitution.
In the case of bromination with NBS and a radical initiator, the reaction proceeds via a free-radical chain mechanism at the allylic-like methyl group if the starting material were 3-methyl-2-chlorothiophene. However, for direct bromination on the thiophene ring, a Lewis acid catalyst is typically required to polarize the bromine molecule, generating a potent electrophile (Br⁺).
For chlorosulfonation , chlorosulfonic acid acts as the source of the electrophile, which is believed to be SO₂Cl⁺ or a related species. The reaction is highly regioselective, with the sulfonyl chloride group being directed to the most nucleophilic position on the thiophene ring, which is typically the α-position (C2 or C5). The presence of activating or deactivating groups on the ring influences the position of substitution.
Safety and Handling at Scale
Handling the reagents involved in this synthesis, particularly chlorosulfonic acid, requires stringent safety protocols.
-
Chlorosulfonic Acid: This substance is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[1] All operations should be conducted in a well-ventilated area, preferably in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a full-face respirator.[2] Emergency shower and eyewash stations must be readily accessible. No established occupational exposure limits exist for chlorosulfonic acid, meaning exposure should be minimized as much as possible.[3]
-
Thiophene Derivatives: Substituted thiophenes can be harmful and irritants.[4] Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause burns. Handle with care and avoid contact with combustible materials.
-
Reaction Exotherms: Both the bromination and chlorosulfonation reactions can be exothermic. On a large scale, it is critical to have adequate cooling capacity and to control the rate of reagent addition to maintain the desired reaction temperature. Runaway reactions can lead to a dangerous increase in pressure and the release of hazardous materials.
-
Waste Disposal: All waste materials, including quenching solutions and solvent washes, should be neutralized and disposed of in accordance with local environmental regulations.
Conclusion and Future Perspectives
The scale-up synthesis of this compound is a well-defined process that can be achieved through multiple synthetic routes. The choice of route will be dictated by economic and logistical factors. A thorough understanding of the reaction mechanisms, coupled with stringent safety protocols, is essential for a successful and safe manufacturing campaign. As the demand for novel therapeutics continues to grow, the efficient and scalable production of key intermediates like this compound will remain a critical endeavor in the pharmaceutical industry. Future work in this area may focus on developing more sustainable and environmentally friendly synthetic methods, such as the use of flow chemistry to better control reaction parameters and minimize waste.
References
- New Jersey Department of Health. (2004, February). Hazardous Substance Fact Sheet: Chlorosulphonic Acid.
- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
- WorkSafe. (2022, June 30). Chlorosulphonic acid.
- IPCS. (2001, October). International Chemical Safety Cards: Chlorosulfonic Acid.
- Baxendale, I. R., et al. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (2025, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Sigma-Aldrich. (n.d.). This compound.
- Organic Syntheses. (n.d.). 3-bromothiophene.
- ResearchGate. (2025, August 7). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.
- ChemicalBook. (n.d.). 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis.
- St. Louis Group. (n.d.). 3-Bromo-5-chlorothiophene-2-carboxylic acid, min 98%, 100 mg.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromothiophene from Thiophene.
- PubChem. (n.d.). 3-Bromo-5-chlorotoluene.
- Ossila. (2022, December 12). 2,5-Dibromo-3-chlorothiophene - SAFETY DATA SHEET.
- Chem Service. (2015, May 5). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene.
- Google Patents. (n.d.). US5470973A - Synthesis of sulfonamide intermediates.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- ChemScene. (n.d.). 175205-72-8 | this compound.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). (12) United States Patent.
- Benchchem. (n.d.). Synthesis routes of 2-Acetyl-4-chlorothiophene.
- National Institutes of Health. (2019, June 4).
- Benchchem. (2025). troubleshooting low yields in the synthesis of 3-(bromomethyl)-2-chlorothiophene derivatives.
- Benchchem. (n.d.). This compound|175205-72-8.
- Benchchem. (2025). Navigating the Synthesis Landscape: A Technical Guide to 3-(Bromomethyl)-2-chlorothiophene for Researchers.
- Benchchem. (n.d.). chemical structure and stereochemistry of 3-(bromomethyl)-2-chlorothiophene.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
- Ossila. (n.d.). 2,5-Dibromo-3-chlorothiophene | CAS Number 32431-91-7.
- datapdf.com. (n.d.). Electric Moments and Structure of Substituted Thiophenes. 11. Certain Thio- tolene Derivatives.
- ElectronicsAndBooks. (n.d.). I I I I Electric Moments and Structure of Substituted Thiophenes. II. Certain Thio.
Sources
Troubleshooting & Optimization
Side reactions of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride in synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Reactions in Synthesis
Welcome to the technical support guide for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 175205-72-8). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges associated with this highly reactive intermediate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
This compound is a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals like the carbonic anhydrase inhibitor Brinzolamide.[1] However, its high reactivity, essential for forming desired sulfonamide bonds, also makes it susceptible to several competing side reactions.[2] Understanding and controlling these pathways is paramount for achieving high yields and product purity.
Part 1: Understanding the Reagent's Inherent Reactivity and Instability
This section addresses the fundamental chemical properties of this compound that are the root cause of most side reactions.
FAQ 1: My reaction with an amine is showing a significant, highly polar byproduct. What is it and why does it form?
Answer: The most common and problematic side reaction is hydrolysis of the sulfonyl chloride group to form the corresponding 3-bromo-5-chlorothiophene-2-sulfonic acid. Sulfonyl chlorides are highly sensitive to moisture.[3][4][5] Even trace amounts of water present in your solvent, reagents, or adsorbed on the glassware can lead to this unwanted reaction.
Causality: The reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom, where a water molecule acts as the nucleophile.[6][7][8][9] The sulfonic acid byproduct is non-productive, consumes your starting material, and can complicate purification due to its high polarity and potential to form salts with amine bases.
Caption: Desired sulfonamide formation versus the competing hydrolysis side reaction.
FAQ 2: The reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be causing this decomposition?
Answer: While thiophene sulfonyl chlorides are generally more stable than some other heteroaromatic sulfonyl chlorides (e.g., certain pyridine or furan derivatives), they are not immune to decomposition, especially under harsh conditions.[10]
Potential Causes:
-
Thermal Instability: Although it has a high boiling point, prolonged heating at elevated temperatures can cause decomposition. This may involve the extrusion of sulfur dioxide (SO₂), a known decomposition pathway for sulfonyl halides, leading to the formation of aryl chlorides or other complex products.[11]
-
Strong Base: Using an excessively strong or hindered base, or a high concentration of a standard base like triethylamine, can promote elimination or other uncharacterized decomposition pathways on the sensitive thiophene ring.
-
Impure Starting Material: The synthesis of this compound involves chlorosulfonic acid, a potent and aggressive reagent.[2] Incomplete reaction or improper workup can leave residual acidic impurities that catalyze degradation during storage or subsequent reactions.
Part 2: Troubleshooting Guide for Synthesis
This section provides actionable advice for specific problems encountered during experiments.
Q1: My reaction is sluggish and gives a low yield, even though I've tried to exclude water. What else could be wrong?
A1: Assuming hydrolysis is minimized, several other factors can lead to poor performance:
-
Reagent Quality: The sulfonyl chloride may have degraded during storage. A visual inspection (it should be a white to light yellow solid) is a first step, but a purity check is better (see protocol below).
-
Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction rate will be significantly slower. In this case, you may need more forcing conditions (e.g., gentle heating to 40-50°C, longer reaction times), but this must be balanced against the risk of thermal decomposition.
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate your starting amine, rendering it non-nucleophilic.[11] At least one equivalent of a scavenger base (e.g., triethylamine, pyridine, DIPEA) is required. For valuable substrates, using 1.2-1.5 equivalents of base is recommended to ensure the amine remains active.
Q2: How can I tell if my starting sulfonyl chloride has gone bad?
A2: You can perform a quick analytical check or a small-scale test reaction.
Protocol: Small-Scale Quality Control Test
-
Prepare a Stock Solution: In a dry vial, dissolve a small, accurately weighed amount of the sulfonyl chloride (e.g., 30 mg, 0.1 mmol) in 1 mL of anhydrous dichloromethane (DCM) or acetonitrile.
-
Test Reaction: In a separate dry vial, dissolve a simple, unhindered amine (e.g., benzylamine, ~1.1 eq) and triethylamine (1.5 eq) in 0.5 mL of anhydrous DCM.
-
Combine and Monitor: Add the sulfonyl chloride solution to the amine solution and monitor the reaction by TLC or LC-MS after 15-30 minutes.
-
Analyze: A "good" reagent will show near-complete conversion to the corresponding sulfonamide. A "bad" reagent will show a significant amount of unreacted starting material and a baseline spot on TLC corresponding to the sulfonic acid.
Q3: I am trying to perform a subsequent reaction on the thiophene ring (e.g., Suzuki coupling), but it's failing. Why?
A3: The sulfonyl chloride group is a powerful electron-withdrawing group and is highly reactive. It is generally incompatible with the conditions for many cross-coupling reactions (e.g., the phosphine ligands and bases used in Suzuki or Heck couplings). The standard synthetic route involves forming the sulfonamide first, which is a more stable and robust functional group, before attempting further modifications to the thiophene ring.
Part 3: Proactive Mitigation Strategies & Best Practices
Success with this reagent hinges on careful planning and execution to prevent side reactions before they occur.
Strategy 1: Rigorous Control of Moisture
This is the single most critical factor for success.
Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flask, syringes, needles, stir bar) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Handling:
-
This compound should be stored in a desiccator, preferably under an inert atmosphere, and refrigerated (2-8°C).[4][12] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh and dispense the sulfonyl chloride quickly in a glove box or under a positive flow of inert gas.
-
-
Solvents and Reagents:
-
Use only freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS).
-
Liquid reagents like amines and bases should be dried over appropriate drying agents (e.g., CaH₂, KOH) and distilled, or purchased in anhydrous grade and stored over molecular sieves.
-
Caption: A troubleshooting workflow for common issues in sulfonamide synthesis.
Strategy 2: Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, non-nucleophilic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dioxane. | Prevents reaction of the solvent with the sulfonyl chloride.[8][9] |
| Temperature | Initially 0°C, then allow to warm to room temperature. Gentle heating (<50°C) only if necessary for sterically hindered substrates. | The reaction is typically exothermic. Starting cold helps control the reaction rate and minimize initial decomposition.[2] |
| Base | Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA). | Pyridine can act as a nucleophilic catalyst. TEA and DIPEA are effective HCl scavengers. The choice may depend on the specific amine substrate. |
| Order of Addition | Add the sulfonyl chloride (as a solid or solution) to a solution of the amine and the base. | This "direct addition" ensures the sulfonyl chloride immediately encounters the desired nucleophile and base, minimizing its contact time with any trace moisture. |
References
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
King, J. F., & Fung, D. P. C. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]
-
Organic Process Research & Development. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Available at: [Link]
-
Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses. Available at: [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Chempedia. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound|175205-72-8 [benchchem.com]
- 3. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 5. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 12. This compound | 175205-72-8 [sigmaaldrich.com]
Navigating the Purification of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride Reaction Products: A Technical Guide
The synthesis of novel compounds utilizing 3-bromo-5-chlorothiophene-2-sulfonyl chloride is a critical step in the development of various pharmaceutical agents and functional materials.[1][2] However, the purification of the resulting sulfonamides, esters, and other derivatives can often be a significant bottleneck. The inherent reactivity of the sulfonyl chloride moiety, coupled with the potential for side reactions, can lead to complex product mixtures that are challenging to resolve.
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and navigate the purification of products derived from this compound reactions. We will delve into common purification challenges, provide step-by-step troubleshooting protocols, and answer frequently asked questions to streamline your workflow and enhance your research outcomes.
The Challenge: A Crowded Reaction Landscape
Reactions involving this compound can yield a variety of products and byproducts, making purification a non-trivial task. The primary challenges often stem from:
-
Incomplete Reactions: Unreacted starting material can contaminate the final product.
-
Hydrolysis: The sulfonyl chloride is susceptible to hydrolysis, forming the corresponding sulfonic acid, which can complicate purification.[3][4]
-
Side Reactions: The presence of multiple reactive sites on the thiophene ring can lead to the formation of undesired isomers or other byproducts.
-
Similar Polarity of Components: The desired product, starting materials, and byproducts may have very similar polarities, making chromatographic separation difficult.
The following sections will provide a structured approach to overcoming these challenges.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: My crude NMR shows a significant amount of unreacted this compound. What are my next steps?
Answer:
The presence of a substantial amount of starting material indicates an incomplete reaction. Before attempting purification, it's crucial to address the root cause of the incomplete conversion.
Immediate Purification Strategy:
If repeating the reaction is not feasible, a careful purification strategy is required. Since the starting sulfonyl chloride is significantly more reactive than the desired product (e.g., a sulfonamide), a chemical quench can be employed.
-
Step 1: Selective Quenching. Treat the crude reaction mixture with a small amount of a primary or secondary amine (e.g., piperidine or morpholine) at 0 °C. The highly reactive sulfonyl chloride will preferentially react with the added amine, forming a new sulfonamide that is likely to have a different polarity from your desired product, facilitating separation.
-
Step 2: Monitor by TLC. Use thin-layer chromatography (TLC) to monitor the disappearance of the starting sulfonyl chloride.
-
Step 3: Aqueous Workup. Perform a standard aqueous workup to remove the newly formed sulfonamide and any excess amine.
-
Step 4: Chromatographic Separation. Proceed with column chromatography. The newly formed sulfonamide will likely have a different Rf value, simplifying the separation of your target compound.
Long-Term Solution:
To prevent this issue in future reactions, consider the following optimizations:
-
Reaction Time: Extend the reaction time.
-
Temperature: Gradually increase the reaction temperature, monitoring for product degradation.
-
Reagent Stoichiometry: Ensure the nucleophile is used in a slight excess.
Question 2: I am observing a significant amount of a polar, water-soluble impurity that I suspect is the sulfonic acid. How can I remove it?
Answer:
The formation of 3-bromo-5-chlorothiophene-2-sulfonic acid via hydrolysis of the starting material is a common issue, especially if the reaction conditions are not strictly anhydrous.[3][5]
Purification Strategy:
-
Step 1: Liquid-Liquid Extraction. During the aqueous workup, the sulfonic acid will preferentially partition into the aqueous phase, especially at a basic pH.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO3) solution. The basic wash will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer.
-
Repeat the basic wash 2-3 times.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Step 2: Monitor by TLC/LC-MS. Analyze the organic layer by TLC or LC-MS to confirm the removal of the sulfonic acid impurity. The sulfonic acid will typically remain at the baseline on a silica gel TLC plate.
Preventative Measures:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Question 3: My column chromatography is not providing good separation between my product and a closely-eluting impurity. What can I do?
Answer:
Poor separation during column chromatography is often due to the similar polarities of the components in the mixture.
Troubleshooting Column Chromatography:
-
Solvent System Optimization:
-
TLC Analysis: Systematically screen different solvent systems using TLC. A good solvent system will provide a significant difference in Rf values (ΔRf > 0.2) between your product and the impurity. An ideal Rf for the compound of interest is around 0.25-0.35 for optimal separation on a column.[6]
-
Solvent Polarity: If using a standard hexane/ethyl acetate system, try varying the ratio. If that fails, consider solvent systems with different selectivities. For example, adding a small amount of dichloromethane or methanol can alter the interactions with the silica gel.
-
-
Chromatography Mode:
-
Normal Phase: If you are using normal phase chromatography (silica gel), consider using a less polar or more polar mobile phase.
-
Reverse Phase: For certain compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.
-
-
Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for better resolution.
-
Sample Loading: Do not overload the column. A general rule of thumb is to load no more than 1-5% of the silica gel mass.
-
Alternative Purification Technique: Crystallization
If chromatography fails, crystallization can be an effective alternative.[5]
-
Step 1: Solvent Screening. Dissolve a small amount of the impure product in a variety of solvents at an elevated temperature. Good crystallizing solvents will dissolve the compound when hot but not at room temperature. Common solvents for sulfonamide crystallization include ethanol, methanol, and ethyl acetate.[5]
-
Step 2: Induce Crystallization. Slowly cool the saturated solution to room temperature, and then to 0-4 °C. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Step 3: Isolate and Analyze. Isolate the crystals by filtration and analyze their purity by NMR or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place, ideally at 2-8°C.[7] A desiccator or a dry box is recommended for long-term storage.
Q2: Can I use protic solvents like ethanol or methanol for reactions with this compound?
A2: It is generally not recommended to use protic solvents. The sulfonyl chloride will react with the alcohol to form a sulfonate ester, which may be an undesired side product. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[5]
Q3: My desired sulfonamide product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Some sulfonamides can be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, you can:
-
Neutralize the Silica: Pre-treat the silica gel with a base. This can be done by preparing the silica gel slurry in a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Alternative Purification: If the product is still unstable, explore non-chromatographic purification methods like crystallization or preparative HPLC with a suitable buffer.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of products from reactions involving this compound.
Caption: A decision-tree workflow for purification.
Data Summary: Solvent Systems for Chromatography
The choice of solvent system is critical for successful chromatographic purification. The following table provides a starting point for developing a suitable mobile phase for the purification of common derivatives of this compound.
| Compound Class | Typical Polarity | Starting Solvent System (Hexane/Ethyl Acetate) | Modifiers to Improve Separation |
| Sulfonamides | Medium to High | 4:1 to 1:1 | Dichloromethane, Methanol (1-5%) |
| Sulfonate Esters | Low to Medium | 19:1 to 4:1 | Toluene, Diethyl Ether |
| Sulfonyl Chloride (Starting Material) | Low | 9:1 | - |
Note: These are general guidelines. The optimal solvent system will depend on the specific structure of the target molecule. Always perform a thorough TLC analysis to determine the best conditions.[8]
Conclusion
The purification of products from reactions with this compound requires a systematic and informed approach. By understanding the potential side reactions and impurity profiles, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their purification efficiency and obtain high-purity compounds for their downstream applications.
References
- BenchChem. avoiding impurities in the synthesis of sulfonyl chlorides.
- BenchChem.
- Organic Syntheses. Benzenesulfonyl chloride.
- Chemicalbook. This compound | 175205-72-8.
- Sigma-Aldrich. This compound | 175205-72-8.
- ACS Publications.
- BenchChem.
- Royal Society of Chemistry. Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity.
- BenchChem. This compound|175205-72-8.
- Alfa Chemistry. CAS 175205-72-8 this compound.
Sources
Technical Support Center: Optimizing Reactions with 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve yields in reactions involving 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. As a key intermediate in the synthesis of pharmaceuticals like Brinzolamide, understanding its reactivity is crucial for successful outcomes[1].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in sulfonamide synthesis using this compound can often be traced back to a few critical factors. The primary suspect is often the susceptibility of the sulfonyl chloride functional group to hydrolysis. Additionally, the purity of your reagents and the specific reaction conditions play a pivotal role.
Initial Troubleshooting Checklist:
-
Reagent Quality and Handling:
-
This compound: This reagent is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction that will not participate in the desired sulfonamide formation[2][3]. Always use a freshly opened bottle or a properly stored (in a desiccator, under inert atmosphere) reagent. Consider re-purifying the sulfonyl chloride if it has been stored for an extended period.
-
Amine: Ensure your amine is of high purity and free from water. Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates, which can complicate the reaction.
-
Solvent: Strictly anhydrous solvents are essential. The presence of even trace amounts of water can significantly impact the yield by hydrolyzing the starting material.
-
Base: If using a tertiary amine base like triethylamine or pyridine, it must be dry.
-
-
Reaction Conditions:
-
Temperature: These reactions are typically exothermic. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. This can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of the amine to the sulfonyl chloride. An excess of the amine can sometimes help to drive the reaction to completion, but can also complicate purification. A slight excess of a non-nucleophilic base (1.1-1.5 equivalents) is typically used to scavenge the HCl generated during the reaction.
-
Q2: I am observing the formation of a significant amount of an insoluble white solid that is not my desired product. What could this be?
The most likely identity of an insoluble white solid byproduct is the hydrochloride salt of your amine. The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This HCl will then react with any available amine in the reaction mixture to form the corresponding ammonium salt, which is often insoluble in common organic solvents.
Corrective Actions:
-
Use of a Sacrificial Base: The inclusion of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, is standard practice. This "scavenger" base will react with the generated HCl, preventing the protonation of your valuable nucleophilic amine and improving the overall yield.
-
Biphasic Conditions: In some cases, using a biphasic system (e.g., dichloromethane and a saturated aqueous sodium bicarbonate solution) can be effective. The generated HCl is neutralized in the aqueous phase. However, this approach increases the risk of sulfonyl chloride hydrolysis and should be used with caution.
Q3: The reaction appears to be sluggish or incomplete, even with extended reaction times. How can I improve the reaction rate?
The reactivity of both the sulfonyl chloride and the amine will dictate the reaction rate. This compound is an electron-deficient aromatic sulfonyl chloride, which should make it reasonably reactive. Therefore, a sluggish reaction often points to issues with the nucleophilicity of the amine or suboptimal reaction conditions.
Strategies to Enhance Reaction Rate:
-
Choice of Base: While tertiary amines are used to scavenge HCl, they can also have a catalytic effect. Pyridine is a commonly used base that can also act as a nucleophilic catalyst, activating the sulfonyl chloride towards nucleophilic attack.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. For less reactive amines, a more polar solvent like dimethylformamide (DMF) can be beneficial, although purification can be more challenging.
-
Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted. However, this should be done cautiously as it can also promote side reactions.
-
Catalysis: For particularly challenging couplings, especially with sterically hindered or electron-poor amines, the use of a catalyst may be necessary. While not always required for this substrate, catalysts like 4-dimethylaminopyridine (DMAP) can be effective.
Q4: I am struggling with the purification of my final sulfonamide product. What are some effective purification strategies?
Purification of sulfonamides can sometimes be challenging due to their polarity and potential for hydrogen bonding. The choice of purification method will depend on the physical properties of your product.
Purification Methodologies:
-
Crystallization: This is often the most effective method for obtaining highly pure sulfonamides. A variety of solvent systems can be explored, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. A patent for the purification of a related sulfonamide suggests that using isopropanol with about 30% water can be effective for crystallization[4].
-
Column Chromatography: Silica gel chromatography is a common technique for purifying sulfonamides. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove unreacted starting materials and salts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated aqueous sodium bicarbonate) to remove any unreacted sulfonyl chloride (as the sulfonic acid sodium salt), and finally a brine wash to remove residual water.
| Purification Step | Purpose | Typical Reagents |
| Acid Wash | Removal of excess amine and tertiary amine base | 1M HCl (aq) |
| Base Wash | Removal of unreacted sulfonyl chloride (as sulfonic acid) | Saturated NaHCO₃ (aq) |
| Brine Wash | Removal of residual water | Saturated NaCl (aq) |
| Drying | Removal of dissolved water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ |
Q5: Could the halogens on the thiophene ring be interfering with the reaction?
The bromo and chloro substituents on the thiophene ring are electron-withdrawing, which increases the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is generally beneficial for the desired reaction with the amine. However, under certain conditions, particularly with strong bases or organometallic reagents, side reactions involving the halogenated thiophene ring could potentially occur, though this is less common in standard sulfonamide synthesis conditions. For typical sulfonamide formation with amines, the primary focus should be on the reactivity at the sulfonyl chloride moiety.
Experimental Workflow & Visualization
General Protocol for Sulfonamide Synthesis
This protocol provides a general starting point for the synthesis of a sulfonamide from this compound. Optimization of specific parameters may be required for different amines.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by either crystallization or column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Arcoria, A., Ballistreri, F. P., Maccarone, E., & Spina, E. (1988). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1793-1797.
- Ivanov, S. N., Gnedin, B. G., & Shvets, V. V. (2002). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 38(5), 726-735.
- Chemin, A., & Turcaud, S. (2013). Process for the preparation of brinzolamide. U.S. Patent No. 8,344,136 B2. Washington, DC: U.S.
- Lakes, S. D. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
- Dean, T. R., Chen, H. H., & May, J. A. (1991). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
-
Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]
- Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wallace, D. J., & Belyk, K. M. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(15), 4006-4009.
- Sobi, R., et al. (2010). Process for preparing brinzolamide.
Sources
Navigating the Synthesis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: A Technical Support Guide
Welcome to the technical support center for the synthesis and purification of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this critical intermediate. As a key building block in the development of various pharmaceuticals, ensuring its purity is paramount. This resource offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and insights into the underlying chemistry to empower you to optimize your reactions for yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Q1: My final product shows an unexpected singlet in the ¹H NMR spectrum, downfield from the expected product's singlet. What is this impurity?
A1: The presence of an additional singlet in the aromatic region of the ¹H NMR spectrum is a strong indicator of the formation of an isomeric byproduct, specifically 3-bromo-5-chloro-4-thiophenesulfonyl chloride .
Causality: The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically chlorosulfonation of 3-bromo-5-chlorothiophene using chlorosulfonic acid.[1] While the 2-position is electronically favored for substitution due to the directing effects of the sulfur atom and the halogens, the 4-position remains susceptible to attack, leading to the formation of the undesired isomer. The ratio of these isomers can be influenced by reaction conditions such as temperature and reaction time. Studies on the chlorosulfonation of similar 2,5-dihalothiophenes have shown the formation of sulfonated products at positions other than the expected one.[2]
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of the thiophene substrate to the chlorosulfonic acid.[1] This helps to control the exothermic nature of the reaction and improve the regioselectivity for the 2-position.
-
Reaction Time: Monitor the reaction progress by TLC or a suitable chromatographic method. Prolonged reaction times or allowing the reaction to warm to room temperature for extended periods can lead to increased formation of the thermodynamically more stable isomer.
-
Stoichiometry: Use a moderate excess of chlorosulfonic acid. While a sufficient amount is needed to drive the reaction to completion, a large excess can promote the formation of side products.
Q2: After aqueous work-up, my crude product is a sticky solid or oil that is difficult to handle. What is causing this, and how can I resolve it?
A2: This is a common issue and is most likely due to the presence of the corresponding 3-bromo-5-chlorothiophene-2-sulfonic acid .
Causality: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the sulfonic acid.[3] This hydrolysis can occur during the aqueous quench of the reaction mixture or if the product is exposed to moisture during storage or purification. Sulfonic acids are often hygroscopic and non-volatile, leading to the observed physical properties.
Troubleshooting & Optimization:
-
Quenching Protocol: The quenching of the reaction mixture is a critical step. The highly reactive chlorosulfonic acid must be neutralized carefully. A preferred method is to slowly add the reaction mixture to a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quench mixture does not rise significantly.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Work-up: After quenching, promptly extract the product into a non-polar organic solvent like dichloromethane or diethyl ether. Wash the organic layer with cold brine to remove residual water and dry it thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.
Q3: My mass spectrum shows a peak corresponding to a di-sulfonylated product. How can this be avoided?
A3: The formation of a disulfonylated byproduct, likely 3-bromo-5-chlorothiophene-2,4-disulfonyl chloride , can occur under more forcing reaction conditions.
Causality: Thiophene and its derivatives are generally more reactive towards electrophilic substitution than benzene.[5] If the reaction temperature is too high or a large excess of the sulfonating agent is used, a second sulfonation can occur at the remaining activated position on the thiophene ring, which in this case is the 4-position.
Troubleshooting & Optimization:
-
Strict Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to the 3-bromo-5-chlorothiophene substrate. Using a significant excess should be avoided.
-
Controlled Addition: Add the thiophene substrate to the chlorosulfonic acid in a controlled, portion-wise or dropwise manner, while maintaining a low temperature. This prevents localized overheating and high concentrations of the electrophile.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid pushing the reaction beyond the formation of the desired mono-sulfonylated product.
Byproduct Identification Summary
For quick reference, the following table summarizes the common byproducts and their likely analytical signatures.
| Byproduct Name | Common Cause | Likely Analytical Signature |
| 3-bromo-5-chloro-4-thiophenesulfonyl chloride | Isomerization during sulfonation | Additional singlet in ¹H NMR; Co-elution with product in some chromatographic systems |
| 3-bromo-5-chlorothiophene-2-sulfonic acid | Hydrolysis of the sulfonyl chloride | Broad peak in ¹H NMR; High polarity (streaking on TLC); Involatile in MS |
| 3-bromo-5-chlorothiophene-2,4-disulfonyl chloride | Excess sulfonating agent/high temperature | Higher molecular weight peak in MS |
| Unreacted 3-bromo-5-chlorothiophene | Incomplete reaction | Presence of starting material peaks in GC-MS or ¹H NMR |
Workflow for Byproduct Mitigation and Purification
The following diagram and protocol outline a robust workflow for minimizing byproduct formation during the reaction and effectively purifying the desired this compound.
Caption: Workflow for minimizing byproducts and purifying the target compound.
Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step method for the purification of crude this compound, primarily aimed at removing isomeric impurities and any remaining starting material.
Materials:
-
Crude this compound
-
Hexane (or other suitable non-polar solvent)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hexane at room temperature to create a slurry.
-
Heating: Gently warm the mixture on a hot plate with stirring. Add hexane portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The desired product should start to crystallize. To maximize recovery, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Rationale: The desired 2-sulfonyl chloride isomer and the 4-sulfonyl chloride isomer often have slightly different solubilities. Recrystallization exploits this difference to selectively crystallize the major, desired product, leaving the more soluble impurities in the mother liquor.
Logical Relationships in Byproduct Formation
The following diagram illustrates the key decision points and their consequences in the synthesis, highlighting how experimental choices can lead to the formation of specific byproducts.
Caption: Logical flow of byproduct formation based on reaction parameters.
By understanding the origins of these common byproducts and implementing the suggested troubleshooting and purification strategies, researchers can significantly improve the quality and yield of their this compound synthesis.
References
- US Patent 4,556,733A. Process for the preparation of 2-hydroxybenzenesulfonamide.
- Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757.
- Rangasamy, S. (2014). How to carry out a sulfonation reaction?
- Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.
- ChemBAM. (n.d.).
- He, W., et al. (n.d.).
- Organic Syntheses. (n.d.). 3-bromothiophene.
- Master Organic Chemistry. (2018).
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Chemistry Stack Exchange. (2018).
- US Patent US20090318710A1. Process for the purification of thiophenes.
- Rasool, N., & Bourhia, M. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene- 2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β. Semantic Scholar.
- Chemistry LibreTexts. (2020). 4.
- Journal of Synthetic Chemistry. (2023).
- Request PDF. (2025). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid.
Sources
Overcoming challenges in the synthesis of Brinzolamide from 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Topic: Overcoming Challenges in the Synthesis of Brinzolamide from 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Welcome to the technical support guide for the synthesis of Brinzolamide, a potent carbonic anhydrase II inhibitor used in the treatment of glaucoma.[1][2] This document is designed for researchers, chemists, and drug development professionals who are utilizing the key intermediate, this compound, in their synthetic route.[3] We will address common challenges, provide troubleshooting solutions, and answer frequently asked questions to facilitate a successful and efficient synthesis.
I. Overview of the Core Synthetic Challenge
The synthesis of Brinzolamide is a multi-step process, with a critical stage being the formation of a sulfonamide linkage.[4][5] The starting material, this compound, is a highly reactive electrophile. Its reaction with the appropriate chiral amine is foundational to building the core structure of the final active pharmaceutical ingredient (API). However, the high reactivity that makes it useful also renders it susceptible to side reactions, primarily hydrolysis, which can significantly impact yield and purity.
This guide focuses on troubleshooting the pivotal sulfonamide coupling step and subsequent purification challenges to ensure high enantiomeric and chemical purity of the final product.
Caption: Core reaction pathway and primary side reaction.
II. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that our application scientists frequently encounter.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yield is the most common issue and can typically be traced to one of four areas: reagent quality, reaction conditions, moisture control, or stoichiometry.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low yields.
-
Reagent Quality: The this compound is susceptible to degradation. A purity of <85% is often a source of problems. Confirm the purity of your starting materials via NMR or GC-MS. The chiral amine should also be of high purity.
-
Moisture Control: This is critical. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which will not couple with the amine.[6][7] Ensure all solvents are anhydrous, glassware is flame- or oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: The coupling reaction is exothermic. Adding the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C to 5 °C) and allowing it to slowly warm to room temperature can prevent side reactions.
-
Choice of Base: A base is required to neutralize the HCl generated during the reaction.[5] Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using bases like sodium hydroxide can catalyze the hydrolysis of the sulfonyl chloride.
Question 2: I am observing a significant, polar impurity by TLC/HPLC that does not correspond to my starting materials. What is it?
Answer: This is very likely the sulfonic acid hydrolysis product: 3-bromo-5-chlorothiophene-2-sulfonic acid. Thiophene sulfonyl chlorides are known to be moisture-sensitive.[6][7][8]
-
Mechanism of Formation:
Caption: Hydrolysis of sulfonyl chloride to sulfonic acid.
-
Confirmation: The sulfonic acid can be identified by LC-MS, as its mass will correspond to the parent sulfonyl chloride minus HCl plus H₂O.
-
Prevention: Rigorously follow anhydrous procedures as detailed in Question 1. Use freshly distilled, anhydrous solvents and ensure your inert gas line is equipped with a drying tube.
Question 3: My final product has poor enantiomeric purity. How can I improve the stereochemical outcome?
Answer: Achieving high enantiomeric excess (e.e.) is a known challenge in Brinzolamide synthesis.[9] The issue can stem from the purity of the chiral starting material or racemization during the synthesis/workup.
-
Chiral Starting Material: First, verify the enantiomeric purity of your chiral amine raw material using a chiral HPLC method. The quality of this input directly dictates the maximum possible e.e. of your product.
-
Purification via Diastereomeric Salt Resolution: A common industrial method to upgrade enantiomeric purity is to form a salt of the final Brinzolamide product with a chiral acid, such as di-p-toluoyl-D-tartaric acid (DTTA).[10] The two diastereomeric salts will have different solubilities, allowing the desired (R)-Brinzolamide salt to be selectively crystallized and isolated. The pure enantiomer can then be liberated by treatment with a base.[10]
-
Recrystallization: In some cases, direct recrystallization of the final product from a suitable solvent system (e.g., isopropyl alcohol) can enrich the desired enantiomer.[10]
| Parameter | Recommendation for High Enantiomeric Purity | Rationale |
| Chiral Amine Purity | >99% e.e. | The final product's e.e. cannot exceed that of the starting material. |
| Reaction Conditions | Avoid harsh acidic or basic conditions and high temperatures. | Extreme conditions can risk racemization at the chiral center. |
| Purification Method | Diastereomeric salt resolution or chiral chromatography. | Provides a robust method for removing the undesired (S)-enantiomer.[10] |
Table 1: Key Parameters for Ensuring High Enantiomeric Purity.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the sulfonamide coupling reaction? A: Aprotic solvents are highly recommended to minimize hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are common choices. Ensure the solvent is of an anhydrous grade.
Q: How should I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that gives good separation between the starting sulfonyl chloride, the amine, and the product sulfonamide (e.g., 30-50% Ethyl Acetate in Hexanes). The product should have an Rf value intermediate between the two starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]
Q: What are the safety precautions for handling this compound? A: Sulfonyl chlorides are corrosive and lachrymatory.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is moisture-sensitive and will release HCl gas upon contact with water.[6][7]
Q: My final product is an oil, but it should be a solid. What went wrong? A: This typically indicates the presence of impurities that are inhibiting crystallization. The most common culprits are residual solvent or side products. Try re-purifying the material using column chromatography. If the purity is confirmed to be high (>98%), attempt crystallization from a different solvent system or use seeding with a small crystal of pure Brinzolamide.
IV. Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation
This is a representative protocol and may require optimization.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagents: Add the chiral amine (1.1 equivalents) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration) to the flask. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents).
-
Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the sulfonyl chloride.
-
Workup: Quench the reaction by slowly adding 1N HCl (aqueous). Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate.
Protocol 2: Purification by Recrystallization
-
Solubilization: Dissolve the crude Brinzolamide product in a minimum amount of a suitable solvent (e.g., hot isopropyl alcohol) at an elevated temperature.[10]
-
Crystallization: Slowly cool the solution to room temperature to allow crystals to form. For improved recovery, the flask can be further cooled in a 0-4 °C refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
V. References
-
Process for the preparation of brinzolamide. (US8344136B2). Google Patents.
-
Process for preparing brinzolamide. (WO2010103115A1). Google Patents.
-
Process for preparing brinzolamide. (WO-2010103115-A1). PubChem. [Link]
-
Process for the preparation of brinzolamide and intermediates thereof. (EP2348026A1). Google Patents.
-
PATENT, US 8344136, PHF S.A., Brinzolamide. All About Drugs. [Link]
-
Brinzolamide nanocrystal formulations for ophthalmic delivery. ResearchGate. [Link]
-
Optimization and Characterization of Brinzolamide Loaded Biodegradable, Amphiphilic Poly-caprolactone-Polyethylene Glycol. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016). [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
Synthesis of sulfonamide intermediates. (US5470973A). Google Patents.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
Sources
- 1. PATENT, US 8344136, PHF S.A., Brinzolamide – All About Drugs [allfordrugs.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 8. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 9. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 10. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
Removal of unreacted 3-Bromo-5-chlorothiophene-2-sulfonyl chloride from reaction mixture
Topic: Removal of Unreacted 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the common yet critical challenge of purifying reaction mixtures containing residual this compound. As Senior Application Scientists, we understand that robust purification is paramount to the success of subsequent synthetic steps and the integrity of your final compounds. This resource moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when working with this compound?
A1: The most common and troublesome impurity is the corresponding 3-bromo-5-chlorothiophene-2-sulfonic acid . This byproduct forms via hydrolysis of the highly reactive sulfonyl chloride group upon contact with water, which can be present as a reagent, a byproduct of the main reaction, or introduced during the aqueous workup.[1][2] The inherent reactivity that makes sulfonyl chlorides useful synthetic intermediates also makes them susceptible to this degradation pathway.[3] Other potential impurities could include starting materials from the sulfonyl chloride synthesis or byproducts from over-chlorination.
Q2: My reaction is complete. What is the very first step I should take to begin the purification process?
A2: The first and most critical step is controlled quenching . Sulfonyl chlorides are reactive species, and a carefully planned quench is essential to neutralize any remaining reactive agents and the sulfonyl chloride itself, converting it into a more easily removable form. A common and effective method is to slowly add the reaction mixture to a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring.
The causality here is twofold:
-
Neutralization: The base will react with the unreacted this compound to form the sodium salt of its corresponding sulfonic acid. This salt exhibits significantly higher water solubility than the sulfonyl chloride, facilitating its removal into the aqueous phase during extraction.[1]
-
Temperature Control: Performing the quench at low temperatures (e.g., 0-5 °C) minimizes the risk of hydrolyzing your desired product if it contains moisture-sensitive functional groups.[1][2]
Q3: How do I decide between liquid-liquid extraction, column chromatography, or recrystallization for final purification?
A3: The choice of purification technique is dictated by the physical properties of your desired product and the nature of the impurities. The following decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for purification method selection.
-
Recrystallization: This is the preferred method if your product is a solid and has different solubility characteristics from the impurities. This compound itself is a solid with a melting point of 63-65°C, so if your product has a significantly different melting point and solubility profile, recrystallization can be highly effective.[4]
-
Flash Column Chromatography: This is the most versatile technique, especially for oily products or when impurities have similar polarities to the desired compound.[5][6] It is often the go-to method when recrystallization fails or is not feasible.
-
Liquid-Liquid Extraction: This is primarily used during the initial workup but can sometimes be sufficient for purification if there is a large difference in the pKa or polarity between your product and the sulfonic acid impurity.
Q4: My thiophene-containing product seems to be degrading on the silica gel column. What can I do?
A4: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[5] To mitigate this, you have several options:
-
Deactivate the Silica: Pre-treat the silica gel by preparing a slurry with your column eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.[5]
-
Use a Different Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less acidic and may be more suitable for sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation. A faster flow rate reduces the residence time of your compound on the stationary phase.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily crude product that should be a solid | 1. Residual chlorinated solvents (e.g., DCM, DCE) are trapped.[7]2. Significant amount of sulfonic acid impurity is present, acting as a eutectic contaminant. | 1. Dissolve the oil in a minimal amount of a volatile solvent (e.g., DCM), then co-evaporate with a higher boiling point non-polar solvent like hexanes or heptane. Repeat several times. Use high vacuum for an extended period.2. Perform an additional wash with saturated NaHCO₃ solution to remove the acidic impurity. |
| TLC plate shows significant streaking | 1. The compound is highly polar or acidic.2. The compound is degrading on the TLC plate (acid-sensitive). | 1. Add a small amount (0.5-1%) of acetic acid or formic acid to the TLC mobile phase to improve spot shape for acidic compounds.2. For suspected degradation, spot the TLC plate and elute it immediately. Alternatively, use a mobile phase containing 1-2% triethylamine.[5] |
| Low recovery after aqueous workup | 1. The desired product has some water solubility.2. Emulsion formation during extraction led to loss of organic layer. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent.2. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. If persistent, filter the entire mixture through a pad of Celite®. |
| Product co-elutes with impurity during chromatography | The polarity of the product and the sulfonyl chloride/sulfonic acid are too similar in the chosen solvent system. | 1. Switch to a different solvent system. Screen various combinations using TLC (e.g., Hexane/EtOAc, Toluene/Acetone, DCM/Methanol).[5]2. Employ a shallow solvent gradient during chromatography, increasing the polarity very slowly to maximize resolution.[5] |
Detailed Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol is the foundational first step for nearly all purification strategies involving sulfonyl chlorides.
Objective: To neutralize and remove the bulk of unreacted this compound and its sulfonic acid byproduct.
Methodology:
-
Prepare a beaker with a stir bar containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the beaker in an ice/water bath to 0-5 °C.
-
While stirring vigorously, slowly add the crude reaction mixture dropwise to the cold NaHCO₃ solution. Caution: This may cause gas evolution (CO₂). Ensure the addition rate is slow enough to control the effervescence.
-
After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0-5 °C to ensure the complete reaction of the sulfonyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Water (1x)
-
Brine (saturated aq. NaCl) (1x)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for Quenching and Extraction.
Protocol 2: Flash Column Chromatography
Objective: To separate the desired product from closely related impurities based on polarity.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides good separation between your product and the impurity. The target Rf for your product should be between 0.2 and 0.4.
-
Column Packing: Pack a column with silica gel using the chosen eluent system (the non-polar component or a low-polarity mixture).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the column solvent ("wet loading"). Dry loading is often preferred as it can lead to better resolution.
-
Elution: Run the column, collecting fractions. You can start with a lower polarity eluent and gradually increase the polarity (gradient elution) to first elute non-polar impurities, then your product, and finally any highly polar impurities like the sulfonic acid.[6][8]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Objective: To achieve high purity of a solid product.
Methodology:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common systems for thiophene derivatives include ethanol, or two-solvent systems like hexane/ethyl acetate or hexane/acetone.[9]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Safety and Handling
This compound and related sulfonyl chlorides are hazardous materials that must be handled with appropriate care.
-
Corrosive: They can cause severe skin burns and eye damage.[10][11]
-
Water Reactive: They react vigorously with water and moisture, releasing corrosive and toxic gases such as hydrogen chloride (HCl) and sulfur oxides (SOx).[11]
-
Inhalation Hazard: Vapors are highly irritating to the respiratory system.[11]
Mandatory Precautions:
-
Always handle sulfonyl chlorides in a certified chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A face shield is also recommended.[12][13]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[12]
-
Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, and moisture.[12][13]
Analytical Monitoring for Purity Assessment
Confirming the complete removal of the sulfonyl chloride is crucial.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess purity. The unreacted sulfonyl chloride should have a different Rf value than your product. The sulfonic acid byproduct is often very polar and will remain at the baseline.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method can resolve the product peak from all impurities.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your purified product and detect the absence of signals corresponding to the sulfonyl chloride starting material.[3]
-
Infrared (IR) Spectroscopy: The sulfonyl chloride functional group has characteristic strong absorption bands for S=O stretching. The disappearance of these bands can indicate successful removal.[3]
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. (2025). Benchchem.
- Avoiding impurities in the synthesis of sulfonyl chlorides. (2025). Benchchem.
- ntrimetric determination of some sulphonyl chlorides. (n.d.). Indian Journal of Chemistry.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Eureka | Patsnap.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem.
- Sulfuryl chloride. (n.d.). Santa Cruz Biotechnology.
- Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. (2025). Benchchem.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- SAFETY DATA SHEET - Sulfuryl chloride. (2025). Fisher Scientific.
- SULFURYL CHLORIDE. (n.d.). CAMEO Chemicals.
- 3-Bromo-2-chlorothiophene-5-sulfonyl chloride. (n.d.). Matrix Scientific.
- This compound | 175205-72-8. (n.d.). Sigma-Aldrich.
- CAS 175205-72-8 this compound. (n.d.). Alfa Chemistry.
- Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Column Chromatography Purification of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride and its derivatives via column chromatography. As highly reactive electrophiles, sulfonyl chlorides present unique challenges during silica gel chromatography, primarily due to their susceptibility to hydrolysis. This document offers a framework for understanding these challenges, troubleshooting common issues, and implementing robust purification protocols.
Core Principles: The Challenge of Purifying Sulfonyl Chlorides
The primary obstacle in the chromatographic purification of sulfonyl chlorides is their inherent reactivity towards nucleophiles. The stationary phase itself, silica gel, is the main culprit. The surface of standard silica gel is populated with acidic silanol groups (Si-OH) which can act as a source of water or a catalyst for hydrolysis, converting the desired sulfonyl chloride into the corresponding and highly polar sulfonic acid (R-SO₂OH).[1][2] This degradation leads to yield loss, introduces a difficult-to-remove impurity, and can cause streaking or tailing during elution.
Successful purification, therefore, hinges on one central principle: minimizing the interaction time and reactivity of the sulfonyl chloride with the acidic silica gel surface. This can be achieved by carefully selecting the stationary and mobile phases, optimizing the loading technique, and running the column efficiently.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the purification of this compound derivatives.
Q1: My TLC analysis of the crude reaction mixture looks clean, but after the column, my fractions are contaminated with a new, highly polar spot that stays at the baseline. What is happening?
A1: This is the most common issue and is almost certainly due to the on-column degradation of your sulfonyl chloride to the corresponding sulfonic acid.[3] The acidic surface of the silica gel catalyzes hydrolysis with trace amounts of water present in your solvents or on the silica itself.[2]
Solutions:
-
Test for Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in the chosen eluent, add a small amount of silica gel, and stir for 30-60 minutes. Re-run a TLC to see if the polar impurity has appeared or increased.[1]
-
Use Anhydrous Solvents: While not always practical for bulk chromatography solvents, using dry solvents, especially for dissolving your sample, can help.
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by preparing your eluent with a small amount of a non-nucleophilic base. Adding 0.1-0.5% triethylamine (Et₃N) to your mobile phase is a common and effective strategy.[2]
-
Switch Stationary Phase: If your compound is exceptionally sensitive, consider less acidic stationary phases like Florisil or alumina.[1] However, these will require complete re-optimization of your solvent system.
Q2: My compound is streaking badly on the column, leading to poor separation and mixed fractions. How can I fix this?
A2: Streaking, or tailing, often indicates an undesirable secondary interaction between your compound and the stationary phase. For sulfonyl chlorides, this can be caused by partial degradation or strong interaction with the acidic silanol groups.
Solutions:
-
Increase Eluent Polarity: If the streaking is severe, the compound may be "sticking" to the silica. Gradually increasing the polarity of the mobile phase can help it elute more cleanly. However, be cautious, as this can also decrease the separation between your product and other impurities.[1]
-
Deactivate the Silica (as above): Adding triethylamine to the eluent is often the most effective solution for reducing tailing of acid-sensitive or basic compounds.[2]
-
Check Sample Loading: Overloading the column is a frequent cause of streaking and poor separation. Ensure you are not exceeding the column's capacity (typically 1-5% of the silica gel weight, depending on the difficulty of the separation). Dry loading can sometimes lead to better band sharpness compared to wet loading if a strong solvent is used for dissolution.[4]
Q3: The separation between my desired product and a non-polar impurity is very poor. What are my options?
A3: Poor resolution requires a systematic optimization of the mobile phase. The goal is to find a solvent system that moves your desired compound to an Rƒ of approximately 0.25-0.35 on the TLC plate while maximizing the distance (ΔRƒ) to the impurity.[5]
Solutions:
-
Reduce Mobile Phase Polarity: If the compounds are eluting too quickly (high Rƒ), decrease the percentage of the polar solvent (e.g., move from 10% Ethyl Acetate/Hexanes to 5% Ethyl Acetate/Hexanes). This will increase the retention time on the silica and can enhance separation.[6]
-
Try Different Solvent Systems: If a simple binary system like Ethyl Acetate/Hexanes is not working, explore systems with different selectivities. For example, substituting ethyl acetate with dichloromethane (DCM) or adding a small amount of ether can alter the interactions and improve separation. Refer to the solvent properties table below.
Q4: I've run several column volumes of solvent, but I can't find my product. Where did it go?
A4: There are a few possibilities, ranging from simple to problematic.
Possible Causes & Solutions:
-
Complete Decomposition: Your compound may have entirely degraded on the column.[1] Check the very first fractions for highly polar sulfonic acid. If this is the case, a deactivated column is mandatory.
-
Eluted in the Solvent Front: If your solvent system was too polar, the compound may have eluted immediately with the solvent front. Always collect the first fraction and check it by TLC.[1]
-
Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to see on a TLC plate. Try combining and concentrating several fractions in the expected elution range to see if the product appears.[1]
-
Used the Wrong Solvents: It is a simple but common mistake. Double-check that you prepared the mobile phase with the correct solvents and ratios you determined from your TLC analysis.[1]
Experimental Protocols & Data
Data Presentation: Solvent Selection
The choice of mobile phase is critical for achieving good separation. The following table summarizes common solvents used in normal-phase chromatography, ordered by increasing polarity.
| Solvent | Polarity Index | Notes |
| Hexanes / Heptane | 0.1 | Standard non-polar base for most separations. |
| Toluene | 2.4 | Can offer different selectivity compared to hexanes. |
| Dichloromethane (DCM) | 3.1 | A good intermediate solvent. Use with caution due to volatility. |
| Diethyl Ether | 2.8 | Can improve solubility of some compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | The most common polar co-solvent with hexanes. |
| Acetonitrile | 5.8 | Used for more polar compounds; less common in flash chromatography. |
| Methanol | 5.1 | Highly polar; used in small percentages for eluting very polar compounds. |
Table 1: Properties of common chromatography solvents.
Visualization: Standard Workflow & Degradation Pathway
The following diagrams illustrate the standard workflow for column chromatography and the primary degradation pathway for sulfonyl chlorides on silica gel.
Caption: General workflow for flash column chromatography.
Caption: Primary degradation pathway on silica gel.
Protocol 1: Standard Flash Chromatography
This protocol is suitable for derivatives that show moderate stability on silica gel.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rƒ value of 0.25-0.35 for the target compound.[7]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.[7]
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[4]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1g) in a suitable volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approx. 5-10 times the mass of the crude product) to the solution.[4]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fractionation:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
If using a gradient, start with a non-polar mixture (e.g., 2% EtOAc in Hexanes) and gradually increase the polarity as the column runs.[8]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Deactivated Silica Gel Chromatography
Use this protocol for sulfonyl chloride derivatives that show significant degradation on standard silica.
-
Prepare Deactivated Eluent: Based on your TLC analysis, prepare the required mobile phase. To this solvent mixture, add 0.5% v/v of triethylamine (e.g., 5 mL of Et₃N for every 1 L of eluent).[2]
-
Column Packing: Follow the standard slurry packing method (Protocol 1, Step 2), but use the triethylamine-containing eluent to prepare the slurry and to equilibrate the column.
-
Sample Loading and Elution: Proceed with sample loading (wet or dry) and elution as described in Protocol 1, using the deactivated eluent throughout the entire process. The triethylamine will neutralize the acidic sites on the silica, significantly reducing the risk of hydrolysis.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Sulfonamides Derived from 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Welcome to the technical support center for the purification of sulfonamides derived from 3-bromo-5-chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the critical recrystallization step of these compounds. The unique electronic and steric properties of the 3-bromo-5-chlorothiophene moiety can present specific challenges in achieving high purity and yield. This document will equip you with the knowledge to overcome these obstacles.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of your sulfonamide derivatives. Each problem is presented in a question-and-answer format, providing not just a solution, but the reasoning behind it.
Q1: My sulfonamide is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid.[1] This typically occurs when the solution is supersaturated at a temperature above the melting point of your compound, or when the compound is highly impure.[2] An oily product is undesirable as it tends to trap impurities. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the mixture to decrease the level of supersaturation.[1]
-
Lower the Crystallization Temperature: If your compound has a low melting point, it may be melting in the hot solvent. Try using a solvent with a lower boiling point. Alternatively, allow the solution to cool more slowly to a lower temperature before crystallization begins.[1]
-
Modify the Solvent System: A different solvent or a co-solvent system may be necessary. A solvent in which your sulfonamide is less soluble at elevated temperatures can be beneficial.[1] For an oily compound, dissolving it in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid can induce crystallization upon cooling.[3][4]
-
Seeding: The introduction of a "seed" crystal, a small, pure crystal of your sulfonamide, can provide a nucleation site for crystal growth to begin.[1][5]
-
Slow Down the Cooling Process: Rapid cooling can sometimes shock the solution and promote oiling out.[1] Allow the solution to cool slowly to room temperature before transferring it to a colder environment like a refrigerator.
Q2: My final yield of recrystallized sulfonamide is disappointingly low. What are the likely causes and how can I improve recovery?
A2: Low yield is a frequent challenge in recrystallization. Several factors could be contributing to this issue. Consider the following points to enhance your product recovery:
-
Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Ensure Sufficient Cooling: Make sure the solution has been cooled to a low enough temperature to maximize precipitation. An ice bath is often used for this purpose after the solution has cooled to room temperature.[4]
-
Recover a Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration) is still saturated with your compound. You can often recover more product by concentrating the mother liquor (by boiling off some of the solvent) and cooling it again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first.
-
Select an Appropriate Solvent: An ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[6] If your compound has significant solubility in the solvent even at low temperatures, your yield will be compromised.
-
Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, make sure to use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to prevent your product from crystallizing on the filter paper.[7]
Q3: I've cooled my solution, but no crystals are forming. What should I do?
A3: The failure of crystals to form is usually due to either the solution not being supersaturated or a lack of nucleation sites for crystal growth to begin. Here are some techniques to induce crystallization:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[4][8]
-
Add a Seed Crystal: As mentioned previously, adding a small crystal of the pure compound can initiate the crystallization process.[5][8]
-
Reduce the Volume of Solvent: If the solution is not saturated enough, you can heat it to boiling and evaporate some of the solvent.[4] Then, allow the more concentrated solution to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try using an ice bath or even a dry ice/acetone bath, depending on the freezing point of your solvent.[6]
-
Introduce a "Shock": Sometimes, a sudden change in conditions can induce crystallization. This could be a rapid cooling in an ice bath or even a sudden agitation of the flask. However, be aware that this can sometimes lead to the formation of smaller, less pure crystals.
Q4: My "purified" crystals are still colored. How do I remove these colored impurities?
A4: Colored impurities are common in organic synthesis. These can often be effectively removed using activated charcoal (decolorizing carbon).[9][10]
-
Mechanism of Action: Activated charcoal has a very high surface area and can adsorb large, colored, polar molecules, which are often the source of the unwanted color.[11]
-
Procedure:
-
Dissolve your crude sulfonamide in the appropriate amount of hot solvent.
-
Allow the solution to cool slightly below its boiling point. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[7]
-
Add a small amount of activated charcoal (typically 1-2% of the weight of your compound) to the solution.[10]
-
Swirl the flask and gently heat the mixture for a few minutes to allow for adsorption of the impurities.
-
Perform a hot gravity filtration to remove the charcoal.[10] The filtered solution should be colorless.
-
Allow the colorless solution to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for recrystallizing sulfonamides derived from this compound?
A1: The principle of "like dissolves like" is a good starting point.[6][11] Sulfonamides are generally polar compounds due to the presence of the SO₂NH group. The 3-bromo-5-chlorothiophene ring adds some nonpolar character. Therefore, a range of solvents with varying polarities should be screened.
A good starting point for screening would be:
-
Alcohols: Ethanol and methanol are often good choices for polar compounds.[12] Isopropanol has also been shown to be effective for sulfonamide purification.[13]
-
Esters: Ethyl acetate is a moderately polar solvent that can be effective.
-
Ketones: Acetone is another common solvent for recrystallization.[6]
-
Aromatic Hydrocarbons: Toluene can be useful, especially if the sulfonamide has significant aromatic character.[14]
-
Solvent Pairs: A common and effective technique is to use a solvent pair. This typically involves one solvent in which the compound is soluble (a "good" solvent) and another in which it is insoluble (a "poor" solvent). Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Q2: How do I choose an appropriate solvent system (single vs. mixed)?
A2: The ideal single solvent for recrystallization is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] If you cannot find a single solvent with these properties, a mixed solvent system is a good alternative.[8]
Single Solvent Selection:
-
Place a small amount of your crude sulfonamide in a test tube.
-
Add a few drops of the solvent and see if it dissolves at room temperature. If it does, the solvent is not suitable.
-
If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot, you may have a good candidate.
-
Allow the test tube to cool. If crystals form, you have found a suitable solvent.
Mixed Solvent Selection:
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at its boiling point.
-
Slowly add a "poor" solvent (one in which it is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (turbid).[7]
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form.
Q3: What is the proper technique for hot filtration?
A3: Hot filtration is used to remove insoluble impurities or decolorizing charcoal from your hot, saturated solution. The main challenge is to prevent your desired compound from crystallizing prematurely in the funnel.[10]
-
Use a Stemless or Short-Stemmed Funnel: This minimizes the surface area where crystallization can occur.
-
Flute the Filter Paper: This increases the surface area of the filter paper and speeds up the filtration process.
-
Preheat Everything: Place the funnel and fluted filter paper in a beaker on the heat source. Place the receiving flask on the heat source as well. Pour a small amount of the hot solvent through the funnel to heat it just before you pour your solution through.
-
Keep the Solution Hot: Keep the solution you are filtering at or near its boiling point.
-
Add a Small Excess of Solvent: Before filtering, add a small amount of extra hot solvent to the solution to ensure it remains unsaturated during the filtration process.[7]
Q4: How can I be sure my recrystallized product is pure?
A4: The purity of your recrystallized sulfonamide can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically 1-2°C). Impurities will cause the melting point to be lower and the range to be broader.[15]
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate. You can compare the TLC of your recrystallized product to that of the crude material.
-
Spectroscopic Methods: For definitive proof of purity and structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used.
Experimental Protocols
Protocol for a Standard Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in the FAQ section.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used.
Visualizations & Data Presentation
Troubleshooting Workflow for Common Recrystallization Issues
Caption: A workflow for troubleshooting common recrystallization problems.
Solvent Selection Decision Tree
Caption: A decision tree for selecting an appropriate recrystallization solvent.
Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for highly polar compounds, often used in a solvent pair with alcohols. |
| Methanol | 65 | High | A versatile polar solvent, good for many general-purpose recrystallizations.[6][12] |
| Ethanol | 78 | High | Similar to methanol, widely used and effective for many sulfonamides.[6][12] |
| Acetone | 56 | Medium-High | A strong, polar aprotic solvent; its low boiling point makes it easy to remove.[6] |
| Ethyl Acetate | 77 | Medium | A good solvent of intermediate polarity, often used for compounds that are too soluble in alcohols.[6] |
| Toluene | 111 | Low | Useful for less polar compounds or when a higher boiling point is needed.[14] |
| Hexane | 69 | Very Low | A nonpolar solvent, typically used as the "poor" solvent in a mixed-solvent system with a more polar solvent.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. rubingroup.org [rubingroup.org]
- 7. m.youtube.com [m.youtube.com]
- 8. praxilabs.com [praxilabs.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
Technical Support Center: Monitoring Reactions of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. The content is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.
Introduction to TLC in the Context of Sulfonyl Chloride Chemistry
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for qualitatively monitoring the progress of organic reactions.[1][2][3][4] For reactions involving the highly reactive electrophile, this compound[5][6], TLC allows for the real-time assessment of the consumption of starting materials and the formation of products. This compound is a key intermediate in the synthesis of various pharmaceutically relevant molecules, including sulfonamides.[7][8][9]
Understanding the relative polarities of the reactants and products is paramount. The starting sulfonyl chloride is a relatively nonpolar, electron-deficient aromatic compound. In a typical reaction, for instance, with an amine to form a sulfonamide, the product will have a different polarity, which is the basis for separation by TLC.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my reaction with this compound?
A1: The primary purpose is to track the reaction's progress. By spotting the reaction mixture on a TLC plate alongside your starting materials, you can visually determine if the starting sulfonyl chloride is being consumed and if a new spot, corresponding to your product, is appearing.[4][10] This helps in deciding when a reaction is complete, preventing unnecessary heating or extended reaction times that could lead to side product formation.
Q2: How do I choose an appropriate stationary phase for my TLC analysis?
A2: For most applications involving this compound and its derivatives, standard silica gel plates (Silica Gel 60 F254) are the preferred stationary phase.[1][2] Silica gel is a polar adsorbent.[11][12] Given that sulfonyl chlorides can be sensitive to the acidic nature of silica gel and may hydrolyze, it is crucial to use dry plates and anhydrous solvents.[13] For highly basic reaction components, alumina plates can be considered to avoid streaking.[11][12]
Q3: What are the key components I should be looking for on my TLC plate?
A3: You should have three lanes on your TLC plate for a clear analysis:
-
Starting Material (SM): A spot of the pure this compound.
-
Reaction Mixture (RM): A spot of the ongoing reaction.
-
Co-spot (C): A lane where both the starting material and the reaction mixture are spotted on top of each other to help in unambiguously identifying the starting material spot in the reaction mixture.[4]
As the reaction proceeds, you should observe the spot corresponding to the starting material in the RM lane diminishing in intensity, while a new spot for the product appears.
Q4: How do I calculate the Retention Factor (Rf) and what does it signify?
A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[14]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a measure of a compound's affinity for the stationary phase versus the mobile phase.[14] A lower Rf value indicates a more polar compound that interacts strongly with the polar silica gel, while a higher Rf value suggests a less polar compound that travels further up the plate with the mobile phase.[14]
Troubleshooting Guide
This section addresses specific problems that may arise during the TLC analysis of reactions involving this compound.
Problem 1: My spots are streaking or tailing.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Sample Overload | Applying too much sample to the TLC plate saturates the stationary phase, leading to a continuous band rather than a distinct spot.[15][16][17] | Dilute your sample before spotting it on the plate. Apply the sample in small, repeated applications, allowing the solvent to evaporate between each application to keep the spot size small.[15][18] |
| Highly Polar or Acidic/Basic Compounds | The sulfonyl chloride starting material is acidic, and if your reaction involves basic reactants (like amines), the resulting salts or the compounds themselves can interact strongly and irreversibly with the acidic silica gel, causing streaking.[16][19] | Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic or formic acid can help.[16][19] For basic compounds, a small amount of triethylamine or ammonia can neutralize the acidic sites on the silica gel.[15][19] |
| Compound Decomposition on the Plate | Sulfonyl chlorides can be unstable and may hydrolyze on the silica plate, especially in the presence of moisture, to form the corresponding sulfonic acid.[13][20] This highly polar byproduct will streak from the baseline. | Ensure your TLC plates are dry by storing them in an oven or desiccator before use. Use anhydrous solvents for your mobile phase and run the TLC promptly after spotting.[13] |
Problem 2: My spots are not separating well (Rf values are too close).
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is critical for achieving good separation. If the solvent system is too polar, all components will travel up the plate with the solvent front (high Rf). If it's not polar enough, all components will remain at the baseline (low Rf).[15] | Adjust the polarity of your mobile phase. A common starting point is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[2][21] To increase the Rf of your compounds, increase the proportion of the more polar solvent. To decrease the Rf, increase the proportion of the less polar solvent.[15] |
| Complex Reaction Mixture | If the reaction produces multiple products or byproducts with similar polarities, separation on a standard silica plate may be challenging. | Try a different solvent system or consider a different stationary phase, such as alumina or a reverse-phase plate (e.g., C18).[12][15] |
Problem 3: I can't see any spots on my TLC plate.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Sample is Too Dilute | The concentration of the analyte on the plate is below the limit of detection for the visualization method used.[15][18] | Concentrate your sample before spotting, or apply the sample multiple times in the same location, allowing the solvent to dry between applications.[15][18] |
| Compound is Not UV-Active | The thiophene ring in this compound and many of its derivatives should be UV-active.[22][23] However, if a reaction product lacks a chromophore that absorbs UV light at 254 nm, it will not be visible. | Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde stains are good general-purpose options.[24][25][26] For sulfur-containing compounds specifically, a palladium (II) chloride stain can be effective.[27] |
| Compound Evaporation | If the compound is volatile, it may have evaporated from the plate after spotting or during development.[15] | This is less likely with the high molecular weight compounds but can be addressed by running the TLC immediately after spotting and in a well-saturated chamber to minimize evaporation. |
Problem 4: The solvent front is running unevenly.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Improperly Prepared TLC Chamber | An unsaturated chamber atmosphere can lead to solvent evaporation from the plate surface as it develops, causing the solvent front to be uneven. | Place a piece of filter paper in the developing chamber, wet it with the mobile phase, and allow the chamber to sit for 5-10 minutes to become saturated with solvent vapors before placing the TLC plate inside.[3] |
| Plate Touching the Side of the Chamber | If the TLC plate is in contact with the side of the chamber or the filter paper, it can disrupt the capillary action and cause the solvent to move unevenly.[18] | Ensure the plate is placed in the center of the chamber and is not touching the sides. |
Experimental Protocols
Protocol 1: Preparation and Development of a TLC Plate
-
Plate Preparation: Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin line.[3]
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, carefully spot the solution onto the origin line. Keep the spots small and well-separated. Spot the starting material and a co-spot in adjacent lanes.[3]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in saturation and cover it to allow the atmosphere to become saturated with solvent vapors.[3]
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the level of the solvent.[3][18] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to air dry completely in a fume hood.
Protocol 2: Visualization of the TLC Plate
-
UV Light (Non-destructive): Place the dried TLC plate under a UV lamp.[22] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[22][23] UV-active compounds will appear as dark spots.[22][23] Circle the observed spots with a pencil, as they will disappear once the UV light is removed.[22]
-
Iodine Staining (Semi-destructive): Place the TLC plate in a chamber containing a few crystals of iodine. The iodine vapor will adsorb to the organic compounds on the plate, revealing them as brownish spots.[22][23] This method is particularly effective for unsaturated and aromatic compounds.[28] The spots will fade over time as the iodine sublimes.[22]
-
Potassium Permanganate Stain (Destructive): Prepare a solution of potassium permanganate (KMnO4). Dip the TLC plate into the solution and then gently heat it with a heat gun. Compounds that can be oxidized (e.g., alkenes, alcohols, and some sulfur compounds) will appear as yellow or brown spots on a purple background.[24][25]
-
p-Anisaldehyde Stain (Destructive): Prepare a solution of p-anisaldehyde, sulfuric acid, and ethanol. Dip the plate in the stain and heat gently with a heat gun. This stain reacts with a wide variety of functional groups to produce colored spots, which can be helpful for differentiating between compounds with similar Rf values.[26][28]
Visual Diagrams
Caption: TLC Troubleshooting Decision Tree.
References
- Cook, J.W. Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group.
- Benchchem. Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- ChemBAM. Troubleshooting for Thin Layer Chromatography.
- ResearchGate. (2013). Tailing in TLC - can anyone help?
- Practical Solutions. (2023). Troubleshooting Common Issues in Thin Layer Chromatography.
- FUJIFILM Wako Chemicals. TLC Stains.
- UCL Discovery. The Synthesis of Functionalised Sulfonamides.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Benchchem. This compound | 175205-72-8.
- NIH. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Org Prep Daily. (2006). TLC Staining solutions.
- ResearchGate. (2021). How i will select mobile phase solevent system for TLC?
- LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
- Scribd. Selection of Stationary and Mobile Phases in Thin Layer Chromatography.
- TLC Visualization Solutions.
- ResearchGate. TLC of Sulfonamides.
- University of York. Visualising plates - Chemistry Teaching Labs.
- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
- University of Rochester. Magic Formulas: TLC Stains.
- TLC Stains.
- University of York. Thin Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Washington State University. Monitoring Reactions by TLC.
- University of Colorado Boulder. Thin Layer Chromatography (TLC).
- ResearchGate. (2025). Determination of Lipophilicity Constants of Sulfonamide Substituents.
- PubMed. (1971). TLC identification of sulfonamides.
- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- News-Medical.Net. Applications of Thin Layer Chromatography.
- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Pharmacy Concepts Dr. Rajesh Choudhary. Pharmacy Notes.
- Alfa Chemistry. CAS 175205-72-8 this compound.
- ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Wordpress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Chemicalbook. (2023). This compound | 175205-72-8.
- PubChem. This compound.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- ChemScene. 175205-72-8 | this compound.
- PubMed Central. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
- ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
Sources
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound|175205-72-8 [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. news-medical.net [news-medical.net]
- 11. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. silicycle.com [silicycle.com]
- 16. chembam.com [chembam.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 25. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 26. Magic Formulas [chem.rochester.edu]
- 27. TLC Stains | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 28. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Navigating the Reactivity of Sulfonyl Chlorides
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Welcome to the technical support center for handling sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals who work with this highly reactive and versatile functional group. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Duality of the Sulfonyl Chloride Group
Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, widely employed in organic synthesis for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2][3] This reactivity, however, is a double-edged sword, often leading to challenges such as hydrolysis, side reactions, and purification difficulties.[4][5][6] This guide is structured to help you anticipate and overcome these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of sulfonyl chlorides.
Q1: My sulfonyl chloride starting material appears degraded. What are the likely causes and how can I prevent this?
A1: The primary cause of degradation is hydrolysis from exposure to atmospheric moisture.[7] Sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is often a difficult-to-remove impurity.[4]
-
Prevention:
-
Storage: Always store sulfonyl chlorides in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] A cool, dry storage location is essential.[7][8]
-
Handling: When dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas). Use dry syringes and glassware.[7]
-
Q2: I'm observing a significant amount of sulfonic acid in my reaction mixture. How can I minimize its formation and remove it?
A2: The presence of sulfonic acid is a classic sign of sulfonyl chloride hydrolysis during the reaction or workup.[4]
-
Minimization:
-
Anhydrous Conditions: The most critical factor is the strict exclusion of water. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[4]
-
Controlled Quenching: Quench the reaction by adding the reaction mixture to ice-cold water or a chilled aqueous solution. This can sometimes cause the desired product to precipitate, protecting it from prolonged exposure to water.[4]
-
-
Removal:
-
Aqueous Extraction: For many organic-soluble sulfonyl chlorides, washing the crude product with cold water or brine can remove the more water-soluble sulfonic acid.
-
Aqueous HCl Wash: A wash with a dilute aqueous HCl solution can also be effective in removing the sulfonic acid impurity.[4]
-
Q3: My reaction with an amine to form a sulfonamide is sluggish or failing. What are the likely reasons?
A3: Several factors can contribute to a slow or incomplete sulfonamide formation:
-
Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., some anilines) or sterically hindered amines are less reactive.[6]
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction.[9][10] If the base is too weak or present in insufficient quantity, the reaction can stall.
-
Solution:
-
Consider using a stronger or less-hindered base like triethylamine (Et₃N) or Hunig's base (DIPEA).[10]
-
The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive intermediate.[6]
-
For particularly challenging amines, increasing the reaction temperature may be necessary.[6]
-
Troubleshooting Guides
This section provides more in-depth solutions to specific experimental problems.
Guide 1: Low Yields in Sulfonamide Synthesis
Low yields are a frequent frustration in sulfonamide synthesis. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low sulfonamide yields.
Guide 2: Unwanted Side Reactions
The high reactivity of sulfonyl chlorides can lead to several side reactions.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis | Presence of water in reagents or atmosphere.[7] | Maintain strict anhydrous conditions.[4] Use dry solvents and glassware, and perform the reaction under an inert atmosphere. |
| Reaction with Solvent | Use of nucleophilic solvents (e.g., alcohols). | Choose non-nucleophilic solvents like dichloromethane (DCM), acetonitrile, or toluene. |
| Formation of Sulfene Intermediates | In the presence of a strong base, especially with aliphatic sulfonyl chlorides. | Use a non-nucleophilic, sterically hindered base. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature. |
| Dimerization/Polymerization | Can occur with certain substrates under forcing conditions. | Maintain a lower reaction temperature and ensure efficient stirring. |
Guide 3: Purification Challenges
Purifying sulfonyl chlorides and their derivatives can be challenging due to their reactivity and the nature of potential impurities.
Table 2: Purification Strategies
| Compound Type | Common Impurities | Recommended Purification Method | Key Considerations |
| Sulfonyl Chlorides | Corresponding sulfonic acid | Vacuum distillation (for liquids), Recrystallization (for solids) | Perform distillation quickly to minimize thermal decomposition. For recrystallization, use non-polar solvents. |
| Sulfonamides | Unreacted amine, sulfonic acid | Column chromatography, Recrystallization | Choose a solvent system for chromatography that provides good separation. For recrystallization, a mixed solvent system may be necessary. |
| Sulfonate Esters | Unreacted alcohol, sulfonic acid | Column chromatography, Aqueous workup | If the ester is stable, an aqueous wash can remove the sulfonic acid. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a typical sulfonamide synthesis.
Protocol 2: Purification of a Solid Sulfonyl Chloride by Recrystallization
This protocol is for the purification of a solid sulfonyl chloride that contains its corresponding sulfonic acid as an impurity.
Materials:
-
Crude sulfonyl chloride
-
Hexanes (or other suitable non-polar solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude sulfonyl chloride in an Erlenmeyer flask.
-
Add a minimal amount of hexanes and gently warm the mixture on a hot plate until the solid dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Mechanistic Insights
Understanding the reaction mechanisms can aid in troubleshooting and optimization. The reaction of a sulfonyl chloride with a nucleophile, such as an amine, typically proceeds through a nucleophilic substitution pathway.[11]
Caption: Simplified mechanism of sulfonamide formation.
The electrophilicity of the sulfur atom is influenced by the nature of the 'R' group. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. This is a key consideration when selecting reaction conditions.
Conclusion
The sulfonyl chloride group is a cornerstone of modern organic and medicinal chemistry.[12] While its reactivity presents challenges, a thorough understanding of its properties and potential pitfalls can lead to successful and efficient synthesis. By implementing the strategies outlined in this guide, researchers can better navigate the complexities of working with sulfonyl chlorides.
References
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds.Journal of Sulfur Chemistry.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term.Fiveable.
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
- Microwave-assisted N-sulfonylation of amines: an efficient and green procedure.RSC Advances.
- Reactions of Alcohols.Chemistry LibreTexts.
- Troubleshooting common issues in the synthesis of sulfonyl chlorides.BenchChem.
- Protecting Groups for Amines: Sulfonamides.YouTube.
- Which catalyst is the most efficient in the synthesis of sulfonamide?
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.HoriazonChemical.
- SULPHURYL CHLORIDE.SD Fine-Chem.
- Better Synthesis of Sulfonyl Chloride Mimics.ChemistryViews.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Troubleshooting common issues in sulfonamide bond form
- SAFETY D
- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
Technical Support Center: Hydrolysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the hydrolysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a crucial precursor in the synthesis of pharmaceuticals such as the carbonic anhydrase inhibitor Brinzolamide, understanding and controlling its reaction with water is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges and frequently asked questions encountered during this process.
Part 1: Frequently Asked Questions (FAQs) - Core Reaction Principles
This section addresses fundamental questions regarding the reactivity and mechanism of this compound hydrolysis.
Q1: What is the primary product of this hydrolysis reaction?
The reaction of this compound with water yields 3-Bromo-5-chlorothiophene-2-sulfonic acid and hydrochloric acid (HCl) as a byproduct.
R-SO₂Cl + H₂O → R-SO₃H + HCl
Q2: How reactive is this compound toward water?
Like most aromatic sulfonyl chlorides, this compound is highly reactive towards nucleophiles, including water.[2] The thiophene ring, substituted with two electron-withdrawing halogens (bromine and chlorine), increases the electrophilicity of the sulfur atom. This electronic effect makes the sulfur center more susceptible to nucleophilic attack, thus accelerating the rate of hydrolysis compared to non-halogenated analogs.[3] The reaction is typically exothermic and should be conducted with appropriate temperature control.
Q3: What is the underlying mechanism of hydrolysis for this compound?
The hydrolysis of aromatic sulfonyl chlorides generally proceeds through a nucleophilic substitution pathway, often described as an S_N2-type mechanism at the sulfur atom.[4] The process involves the attack of a water molecule (the nucleophile) on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. This is followed by the departure of the chloride leaving group to form the final sulfonic acid product.
reagents [label=<
Sulfonyl Chloride
];
water [label=<
H₂O
];
ts [label=<
Transition State
];
products [label=<
Sulfonic Acid + HCl
];
reagents -> ts [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; ts -> products [label="Leaving Group Departure", fontcolor="#EA4335", color="#EA4335"]; water -> ts [style=invis]; }
Diagram 1. General S_N2-type mechanism for sulfonyl chloride hydrolysis.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.
Q4: My hydrolysis reaction is unusually slow or appears incomplete. What are the likely causes?
While the compound is intrinsically reactive, several factors can lead to sluggish conversions:
-
Poor Solubility: this compound has low solubility in water. If the reaction is run in a biphasic system (e.g., water with an immiscible organic solvent or as a suspension of the solid in water), the reaction rate can be limited by the interfacial surface area. The low solubility can, in some cases, protect the sulfonyl chloride from rapid hydrolysis.[5]
-
Solution: Increase agitation to maximize the surface area between phases. Consider using a co-solvent (e.g., tetrahydrofuran, acetone, acetonitrile) that is miscible with water and can dissolve the sulfonyl chloride, creating a homogeneous reaction mixture.
-
-
Low Temperature: Hydrolysis is temperature-dependent. If the reaction is run at or below room temperature, the rate may be slow.
-
Solution: Gently warm the reaction mixture. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature that provides a reasonable rate without promoting side reactions.
-
-
Reagent Quality: The starting material may have degraded during storage, especially if exposed to moisture.
-
Solution: Use a fresh bottle of the sulfonyl chloride or verify the purity of your existing stock by NMR or other analytical techniques before use.[6]
-
Q5: The yield of my purified 3-Bromo-5-chlorothiophene-2-sulfonic acid is very low. Where am I losing my product?
Low yield is a common frustration, often stemming from one of two areas: side reactions or difficulties during workup and isolation.
-
Competitive Side Reactions:
-
Desulfonation: Under forcing conditions, such as high heat or strongly acidic environments, aryl sulfonic acids can undergo hydrolytic desulfonation, cleaving the C-S bond to revert to the parent arene.[7] In this case, it would produce 2-bromo-4-chlorothiophene.
-
Impurity-Driven Reactions: Impurities from the synthesis of the starting material, such as the corresponding disulfide, may be present and lead to a complex product mixture.[5]
-
-
Product Isolation Challenges:
-
High Water Solubility: The primary reason for low isolated yield is the nature of the product itself. Sulfonic acids are strong acids and are often extremely soluble in water, making extraction into organic solvents nearly impossible.[8]
-
Solution: Avoid standard aqueous workups that involve partitioning between water and an immiscible organic solvent. Instead, the primary method for isolation is to remove the solvent (water and HCl) under reduced pressure. The resulting crude solid or oil can then be purified.
-
Q6: How can I effectively isolate and purify the highly water-soluble sulfonic acid product?
This is the most critical step for obtaining a high-purity product. Standard organic chemistry purification techniques are often ineffective.
-
Step 1: Removal of Solvent: After the reaction is complete, carefully remove water and the HCl byproduct in vacuo using a rotary evaporator. An oil bath can be used, but keep the temperature moderate (e.g., 40-50°C) to prevent thermal degradation.
-
Step 2: Purification of the Crude Product:
-
Recrystallization: This is a viable method. Sulfonic acids can often be recrystallized from concentrated aqueous solutions or sometimes from polar organic solvents like ethanol.[8] This is particularly effective for removing residual inorganic impurities.
-
Azeotropic Drying: If the product is hydrated, residual water can be removed by azeotropic distillation with a solvent like toluene.[8]
-
Ion-Exchange Chromatography (IEX): For high-purity requirements, IEX is an excellent, albeit more complex, option. You can use a basic resin, wash with water to remove neutral impurities and salts, and then elute the sulfonic acid with a volatile acidic solution (e.g., formic acid in water), followed by lyophilization.[9]
-
start [label="Low Yield of Sulfonic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_reaction [label="Is the reaction complete?\n(Check via TLC/HPLC)"];
cause_incomplete [label="Cause: Incomplete Reaction", shape=parallelogram, fillcolor="#FBBC05"]; cause_isolation [label="Cause: Product Loss During Isolation", shape=parallelogram, fillcolor="#FBBC05"];
solution_solubility [label="Action:\n- Increase agitation\n- Add co-solvent (THF, Acetone)\n- Gently increase temperature"]; solution_isolation [label="Action:\n- Avoid organic extraction\n- Evaporate solvent under vacuum\n- Purify by recrystallization or IEX"];
start -> check_reaction; check_reaction -> cause_incomplete [label="No"]; check_reaction -> cause_isolation [label="Yes"];
cause_incomplete -> solution_solubility; cause_isolation -> solution_isolation; }
Diagram 2. Troubleshooting flowchart for low product yield.
Part 3: Experimental Protocols & Data
This section provides a baseline experimental procedure and typical reaction parameters.
Protocol 1: General Procedure for Hydrolysis
Safety Note: this compound is corrosive and moisture-sensitive.[10] The reaction generates HCl gas. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add deionized water (10-20 volumes, e.g., 10-20 mL per gram of starting material). Optional: If solubility is a concern, a 1:1 mixture of water and THF can be used.
-
Reaction: Stir the mixture at room temperature. The solid sulfonyl chloride should gradually dissolve as it reacts to form the water-soluble sulfonic acid. The reaction can be gently heated (e.g., to 40°C) to increase the rate.
-
Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be 9:1 Dichloromethane:Methanol. The sulfonic acid product will likely remain at the baseline.
-
Workup & Isolation: Once the reaction is complete, cool the solution to room temperature. Concentrate the mixture under reduced pressure to remove water and HCl, yielding the crude 3-Bromo-5-chlorothiophene-2-sulfonic acid.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot water or as described in Q6.
Data Presentation
The following table summarizes typical parameters for the hydrolysis reaction.
| Parameter | Value / Condition | Rationale & Notes |
| Solvent | Deionized Water or Water/THF (1:1) | Water is the reactant. THF acts as a co-solvent to create a homogeneous solution, increasing reaction rate. |
| Temperature | 20–45°C | Balances reaction rate against potential for side reactions like desulfonation at higher temperatures.[7] |
| Reaction Time | 1–6 hours | Highly dependent on temperature, scale, and agitation. Must be monitored empirically via TLC or HPLC. |
| Workup | Evaporation in vacuo | Essential for isolating the highly polar, water-soluble sulfonic acid product.[8] |
| Purification | Recrystallization (from water) | A common and effective method for purifying solid sulfonic acids from inorganic impurities.[8] |
References
- Purification of sulfonic acids. (n.d.). Google Patents.
-
Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 958–963. ACS Publications. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]
-
Sulfonyl halide. (n.d.). In Wikipedia. Retrieved from [Link]
-
General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). LookChem. Retrieved from [Link]
-
2-Thiopheneacetyl chloride. (2023). PubChem. Retrieved from [Link]
- Process for the preparation of intermediates. (2010). Google Patents.
-
Improved process for the purification of sulfonic acids. (2021). European Patent Office. Retrieved from [Link]
-
Question on purifying aryl Sulfonic acids. (2021). Reddit. Retrieved from [Link]
-
Sulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Why will sulfonic acid chlorides not react with water? (2017). Quora. Retrieved from [Link]
-
Hydrolysis stable sulfonyl chlorides. (2014). Reddit. Retrieved from [Link]
-
King, J. F., & Dueck, R. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Retrieved from [Link]
- The assay method of chlorosulfuric acid in thionyl chloride. (n.d.). Google Patents.
-
Arcoria, A., et al. (1978). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Retrieved from [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). WordPress. Retrieved from [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering. RSC Publishing. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride Purity for Pharmaceutical Development
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by detailed experimental protocols and data.
The Criticality of Purity for this compound
This compound is a highly reactive molecule, prone to degradation and the formation of byproducts during its synthesis and storage. Common impurities can arise from incomplete reactions, side reactions such as polysulfonylation or hydrolysis of the sulfonyl chloride group, and the presence of residual starting materials or reagents. These impurities can interfere with subsequent synthetic steps, leading to lower yields and the introduction of difficult-to-remove related substances in the final API. Therefore, a precise and reliable analytical method to determine the purity of this compound is not just a quality control measure but a critical component of process development and validation.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a thermally labile and reactive compound like this compound, a well-developed reversed-phase HPLC (RP-HPLC) method is the technique of choice.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. The choices of column, mobile phase, and detection parameters are dictated by the physicochemical properties of this compound and its potential impurities.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the most common choice for reversed-phase chromatography. Its nonpolar nature provides good retention and separation for moderately polar to nonpolar organic molecules like our target compound. The end-capping of the silica support is crucial to minimize peak tailing, which can be caused by the interaction of the acidic sulfonyl chloride group with residual silanols on the silica surface.
-
Mobile Phase Composition: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (typically acetonitrile or methanol) is often employed. The gradient allows for the elution of a wide range of compounds with varying polarities, from polar impurities to the less polar analyte. The use of a buffer, such as phosphate or acetate, helps to maintain a consistent pH and improve peak shape.
-
Detection: The thiophene ring in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, which can help in identifying co-eluting peaks and assessing peak purity.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the purity analysis of this compound, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5]
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile.
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-18.1 min: 90-50% B, 18.1-22 min: 50% B |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Analysis:
The percentage purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard, or by area normalization, assuming the response factors of the impurities are similar to the main component.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[6][7] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method must be able to separate the main peak from all degradation products formed.
Hypothetical Experimental Data
The following table summarizes the expected results from the analysis of a typical batch of this compound using the described HPLC method.
| Compound | Retention Time (min) | Relative Retention Time | Area (%) |
| 3-Bromo-5-chlorothiophene | 5.8 | 0.65 | 0.15 |
| Unknown Impurity 1 | 7.2 | 0.81 | 0.08 |
| This compound | 8.9 | 1.00 | 99.50 |
| Unknown Impurity 2 | 10.5 | 1.18 | 0.12 |
| Dimer Impurity | 14.2 | 1.60 | 0.15 |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and thermal lability of this compound, direct analysis by GC can be challenging. Derivatization to a more stable and volatile analogue, such as a sulfonamide, is often necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can be used for purity determination without the need for a reference standard of the analyte. It provides structural information that can be invaluable for identifying unknown impurities. However, it is generally less sensitive than HPLC and may not be able to detect trace-level impurities.
Comparison Table of Analytical Techniques
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile. | Volatile and thermally stable compounds; may require derivatization. | Soluble compounds containing NMR-active nuclei. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Quantification | Relative (requires a reference standard) or area normalization. | Relative (requires a reference standard). | Absolute (can be performed without a reference standard of the analyte). |
| Impurity Identification | Limited to UV-Vis spectral comparison. | Excellent, based on mass spectral fragmentation patterns. | Excellent, based on chemical shifts and coupling constants. |
| Advantages | High resolution, robust, widely available. | High sensitivity and specificity for identification. | Absolute quantification, provides structural information. |
| Disadvantages | Requires a reference standard for accurate quantification, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity, may not detect trace impurities, requires specialized equipment. |
Visualizing the Workflow
HPLC Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Decision Tree for Selecting an Analytical Technique
This diagram outlines the decision-making process for choosing the most appropriate analytical technique for purity assessment.
Sources
Navigating the Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride Reaction Products: A Comparative Guide to GC-MS and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Method Selection and Practical Application.
In the synthesis of complex pharmaceutical intermediates, the rigorous analysis of reaction products is paramount to ensuring purity, identifying byproducts, and optimizing reaction conditions. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride is a critical building block, notably in the synthesis of carbonic anhydrase inhibitors like Brinzolamide. The analysis of its reaction mixtures, often containing the desired sulfonamide product alongside unreacted starting materials and various side products, presents a significant analytical challenge. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose, supported by experimental insights and detailed protocols.
The Analytical Imperative: Why Method Selection Matters
The choice of analytical technique for monitoring the reactions of this compound is dictated by the need for specificity, sensitivity, and the ability to handle a potentially complex matrix. The high reactivity of the sulfonyl chloride functional group towards nucleophiles, such as amines, leads to the formation of sulfonamides. However, side reactions, incomplete conversion, and the presence of structurally similar halogenated thiophenes necessitate a robust analytical approach.
GC-MS: A Powerful Tool for Volatile and Semi-Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for separating and identifying components in a complex mixture.
The Rationale Behind GC-MS for Thiophene Sulfonyl Chloride Derivatives
The decision to employ GC-MS for analyzing the reaction products of this compound is grounded in several key advantages:
-
High Separation Efficiency: Capillary GC columns, particularly non-polar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), provide excellent separation of structurally similar halogenated compounds.
-
Definitive Identification: Mass spectrometry offers unambiguous identification of eluting peaks based on their unique mass spectra and fragmentation patterns. This is crucial for distinguishing between the desired product, starting materials, and unforeseen byproducts.
-
Sensitivity: Modern GC-MS systems offer excellent sensitivity, enabling the detection and quantification of trace-level impurities that could impact the quality and safety of the final active pharmaceutical ingredient (API).
However, a critical consideration for sulfonyl chlorides and their derivatives is their thermal stability. Some sulfonyl chlorides can be prone to degradation at the high temperatures used in the GC injector and column. This can lead to inaccurate quantification and the appearance of artifact peaks. While many aromatic sulfonyl chlorides exhibit sufficient thermal stability, it is a factor that must be evaluated during method development. In cases of thermal lability, derivatization to a more stable compound, such as a sulfonamide, prior to analysis is a common and effective strategy. Since the primary reaction of interest for this compound is often its conversion to a sulfonamide, direct analysis of the reaction mixture is typically focused on the sulfonamide product and any volatile byproducts.
Experimental Protocol: GC-MS Analysis of a Model Reaction Mixture
This protocol outlines a general procedure for the GC-MS analysis of a reaction mixture resulting from the reaction of this compound with an amine.
1. Sample Preparation:
-
Quenching: The reaction should be effectively quenched to stop further conversion. This can often be achieved by dilution with a suitable aprotic solvent.
-
Dilution: Accurately dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration appropriate for GC-MS analysis (typically in the low ppm range).
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that is chemically similar to the analyte of interest but chromatographically resolved.
2. GC-MS Instrumentation and Parameters:
The following table summarizes a typical set of GC-MS parameters for the analysis of halogenated thiophene sulfonamides.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms) | Provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. |
| Injector Temperature | 250 °C | Sufficient to volatilize the analytes without causing significant degradation. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A starting point for method development, allowing for the separation of a range of components with varying volatilities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | Covers the expected mass range of the target analytes and their fragments. |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis | Full scan provides comprehensive spectral information for identification, while SIM enhances sensitivity and selectivity for target compounds. |
3. Data Analysis:
-
Qualitative Analysis: Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the sample from this curve.
Visualizing the GC-MS Workflow
Caption: A schematic overview of the GC-MS analytical workflow.
Potential Reaction Pathways and Byproducts
Understanding the potential reaction pathways is crucial for identifying peaks in the chromatogram. The primary reaction is the nucleophilic substitution of the chloride on the sulfonyl group by an amine to form a sulfonamide.
Caption: Potential reaction pathways for this compound.
Common byproducts can include the sulfonic acid resulting from hydrolysis of the sulfonyl chloride, as well as products arising from reactions with impurities in the amine starting material.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful technique, other methods offer distinct advantages and may be more suitable depending on the specific analytical goal.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | High resolution for complex mixtures. Definitive identification of unknowns. High sensitivity. | Potential for thermal degradation of analytes. Not suitable for non-volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds. Wide range of stationary and mobile phases for method development. Robust and widely used in pharmaceutical analysis. | Lower chromatographic resolution compared to capillary GC. Peak identification relies on retention time matching with standards unless coupled with MS. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | The "gold standard" for many pharmaceutical analyses. Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Provides structural information for definitive identification. | Higher cost and complexity compared to HPLC-UV. Potential for matrix effects (ion suppression or enhancement). |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency. Low sample and reagent consumption. | Lower sensitivity compared to GC-MS and LC-MS. Less robust for complex matrices. |
In-depth Comparison:
GC-MS vs. HPLC-UV: For routine analysis where the primary goal is to quantify the main product and known impurities for which standards are available, HPLC with UV detection is often the preferred method in a quality control environment due to its robustness and ease of use. However, for reaction monitoring where unknown byproducts are likely, the definitive identification capabilities of GC-MS are invaluable. GC-MS generally offers higher sensitivity than HPLC-UV, particularly for volatile impurities.[1]
GC-MS vs. LC-MS: LC-MS is arguably the most versatile technique, capable of analyzing a broader range of compounds than GC-MS without the concern of thermal degradation. For the analysis of the primary sulfonamide product, which may have limited volatility, LC-MS is often the superior choice. However, for the analysis of more volatile starting materials or low molecular weight byproducts, GC-MS can provide better chromatographic separation and sensitivity.
Conclusion: A Multi-faceted Approach to a Complex Analysis
The optimal analytical strategy for the reaction products of this compound often involves a combination of techniques. GC-MS excels at the identification and quantification of volatile and semi-volatile components, making it an excellent tool for impurity profiling and reaction monitoring, particularly when dealing with unknown byproducts. For the routine quality control of the final, often less volatile, sulfonamide product, HPLC or LC-MS are typically the methods of choice due to their applicability to a wider range of compound polarities and thermal stabilities.
As a senior application scientist, my recommendation is to leverage the strengths of each technique. Employ GC-MS during process development and for in-depth impurity analysis. For routine quality control and release testing, a validated HPLC or LC-MS method will provide the necessary robustness and reliability. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and purity of their synthesized pharmaceutical intermediates.
References
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I - OMICS International. (2016). Retrieved from [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (2022). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). Retrieved from [Link]
-
Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023). Retrieved from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap. (2025). Retrieved from [Link]
- Process for preparing brinzolamide. (2010).
- Synthesis method of brinzolamide key intermediate. (n.d.).
- Process for the preparation of brinzolamide. (2013).
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Retrieved from [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Retrieved from [Link]
-
Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (1998). Retrieved from [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). Retrieved from [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Retrieved from [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. (n.d.). Retrieved from [Link]
-
A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. (2016). Retrieved from [Link]
-
Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Analytical Method Validation for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and quality of starting materials and intermediates are non-negotiable. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, a key building block, is no exception.[1] Its molecular integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method to assess its purity and stability is not merely a regulatory formality but a cornerstone of quality assurance.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Validation Framework: A Mandate for Reliability
Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[4] Following the ICH Q2(R1) guideline, this involves assessing a series of performance characteristics to ensure the method is reliable, reproducible, and accurate.[2][5]
The validation process is a logical sequence, ensuring that each step builds upon a solid foundation established by the previous one. The goal is to develop a "stability-indicating" method—one that can accurately measure the analyte of interest without interference from impurities, degradants, or other matrix components.[6][7]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Comparison of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride with other thiophenesulfonyl chlorides
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic selection of building blocks is paramount to achieving desired molecular architectures and biological activities. Thiophenesulfonyl chlorides, a class of sulfur-containing heterocyclic compounds, have emerged as indispensable reagents for the introduction of the thiophenesulfonyl moiety, a common pharmacophore in numerous therapeutic agents. This guide provides an in-depth comparison of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride with other notable thiophenesulfonyl chlorides, offering insights into their relative reactivity, stability, and synthetic utility, supported by experimental considerations.
Introduction: The Significance of the Thiophenesulfonyl Moiety
The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions and serve as a bioisostere for a phenyl ring. When functionalized with a sulfonyl chloride group, it becomes a powerful tool for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The substituents on the thiophene ring play a crucial role in modulating the physicochemical properties and reactivity of the sulfonyl chloride, thereby influencing the characteristics of the final sulfonamide product.
Comparative Analysis of Thiophenesulfonyl Chlorides
The reactivity of a thiophenesulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This electrophilicity is, in turn, influenced by the electronic effects of the substituents on the thiophene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this reactivity.
Here, we compare this compound with two other representative thiophenesulfonyl chlorides: the parent 2-thiophenesulfonyl chloride and the monosubstituted 5-chlorothiophene-2-sulfonyl chloride.
| Compound | Structure | Key Features & Reactivity Profile |
| 2-Thiophenesulfonyl chloride | ![]() | Baseline Reactivity: Serves as the parent compound for this class. Its reactivity is influenced by the inherent electron-rich nature of the thiophene ring. |
| 5-Chlorothiophene-2-sulfonyl chloride | ![]() | Enhanced Reactivity: The chlorine atom at the 5-position acts as an electron-withdrawing group through induction, increasing the electrophilicity of the sulfonyl chloride and making it more reactive than the unsubstituted analog.[1] |
| This compound | ![]() | Significantly Enhanced Reactivity & Stability: Features two strong electron-withdrawing halogens. The bromine at the 3-position and the chlorine at the 5-position synergistically increase the electrophilicity of the sulfonyl sulfur, leading to a higher reaction rate. The electron-withdrawing nature of these substituents also contributes to the enhanced stability of the compound compared to non-halogenated analogs.[2] This compound is a key intermediate in the synthesis of the carbonic anhydrase inhibitor, Brinzolamide.[3][4] |
The Influence of Substituents on Reactivity: A Deeper Look
The enhanced reactivity of this compound can be attributed to the cumulative inductive and mesomeric effects of the halogen substituents. Both bromine and chlorine are electronegative atoms that withdraw electron density from the thiophene ring through the sigma framework (inductive effect). This electron withdrawal makes the sulfur atom of the sulfonyl chloride group more electron-deficient and, therefore, more susceptible to nucleophilic attack.
While halogens can donate electron density through resonance (mesomeric effect), their inductive effect is generally dominant in influencing the reactivity of the sulfonyl chloride group. The presence of two such deactivating groups on the thiophene ring significantly enhances the reactivity of the 2-sulfonyl chloride functionality.
Experimental Protocol: A Comparative Synthesis of N-Benzyl-thiophenesulfonamides
To provide a practical framework for comparing the reactivity of these sulfonyl chlorides, a standardized protocol for the synthesis of N-benzyl-thiophenesulfonamides is presented below. This protocol can be adapted for each of the three thiophenesulfonyl chlorides to obtain comparative data on reaction times and yields.
General Reaction Scheme
Caption: General synthesis of N-benzyl-thiophenesulfonamides.
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath. To this solution, add pyridine (1.2 equivalents) dropwise with stirring.
-
Sulfonyl Chloride Addition: In a separate flask, prepare a solution of the respective thiophenesulfonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Outcomes and Comparative Analysis
Based on the electronic properties of the substituents, the following trend in reactivity is anticipated:
This compound > 5-Chlorothiophene-2-sulfonyl chloride > 2-Thiophenesulfonyl chloride
This translates to shorter reaction times and potentially higher yields for the more substituted sulfonyl chlorides under identical reaction conditions. Researchers should carefully monitor each reaction to determine the optimal reaction time for complete conversion.
Caption: Experimental workflow for comparative sulfonamide synthesis.
Stability Considerations
The electron-withdrawing nature of the bromo and chloro substituents in this compound not only enhances its reactivity but also contributes to its relative stability.[2] Sulfonyl chlorides are susceptible to hydrolysis, and the decreased electron density on the sulfur atom in the di-halogenated compound can reduce the rate of unwanted side reactions with trace amounts of water. However, as with all sulfonyl chlorides, proper handling under anhydrous conditions is crucial to prevent degradation and ensure high yields of the desired product.
Conclusion
This compound stands out as a highly reactive and synthetically valuable building block. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing bromo and chloro substituents, facilitates efficient sulfonamide formation, a critical transformation in the synthesis of pharmaceutically active compounds. When compared to less substituted analogs such as 2-thiophenesulfonyl chloride and 5-chlorothiophene-2-sulfonyl chloride, it offers the potential for faster reaction rates and improved yields. The choice of a specific thiophenesulfonyl chloride will ultimately depend on the desired reactivity profile, the nature of the nucleophile, and the overall synthetic strategy. This guide provides the foundational knowledge and a practical experimental framework for researchers to make informed decisions in the selection and application of these important synthetic intermediates.
References
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]
- Anonymous. (2025, October 11). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.
-
ChemRxiv. (n.d.). Rapid and scalable halosulfonylation of strain-release reagents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride in Sulfonamide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel sulfonamides is a cornerstone of innovation. The thiophene sulfonamide moiety, in particular, is a privileged scaffold found in a multitude of biologically active compounds. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride has served as a valuable reagent in this endeavor, offering a functionalized thiophene ring ready for elaboration. However, the dynamic nature of synthetic chemistry continually pushes for reagents with improved reactivity, selectivity, and safety profiles. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Benchmark: Understanding this compound
This compound is a versatile building block that allows for the introduction of a di-halogenated thiophene ring, offering multiple points for further functionalization. The sulfonyl chloride group readily reacts with primary and secondary amines to form the corresponding sulfonamides. The bromine and chlorine substituents can participate in various cross-coupling reactions, enabling the synthesis of complex molecular architectures.
While effective, the reactivity of this reagent can be influenced by its specific substitution pattern. The electron-withdrawing nature of the halogens and the sulfonyl chloride group activates the thiophene ring, but can also lead to challenges in controlling regioselectivity in subsequent reactions. Furthermore, as with many sulfonyl chlorides, stability and handling can be a concern.
Alternative Thiophenesulfonyl Chlorides: A Comparative Analysis
A range of substituted thiophenesulfonyl chlorides are commercially available or can be synthesized, each offering unique advantages depending on the desired substitution pattern and reactivity.
Dichloro-substituted Thiophenesulfonyl Chlorides
2,5-Dichlorothiophene-3-sulfonyl chloride and 4,5-Dichlorothiophene-2-sulfonyl chloride represent close analogs where the bromine is replaced by a chlorine atom.
-
Reactivity: The electronic effect of chlorine is similar to bromine, thus the reactivity of the sulfonyl chloride group is expected to be comparable. The choice between these reagents often comes down to the desired final substitution pattern on the thiophene ring.
-
Synthesis: The synthesis of dichlorinated thiophenesulfonyl chlorides typically involves the chlorosulfonation of the corresponding dichlorothiophene.
Table 1: Comparison of Dichloro-substituted Thiophenesulfonyl Chlorides
| Reagent | CAS Number | Key Features |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | 56946-83-9 | Offers a different substitution pattern for SAR studies. |
| 4,5-Dichlorothiophene-2-sulfonyl chloride | Not readily available | Provides an alternative regioisomer for diverse library synthesis. |
Bromo-substituted Thiophenesulfonyl Chlorides
5-Bromothiophene-2-sulfonyl chloride and 5-Bromo-2-methylthiophene-3-sulfonyl chloride are other relevant alternatives.
-
5-Bromothiophene-2-sulfonyl chloride: This reagent is structurally simpler, lacking the chlorine at the 5-position. This can be advantageous in simplifying subsequent reaction pathways and avoiding potential side reactions associated with multiple halogen substituents.
-
5-Bromo-2-methylthiophene-3-sulfonyl chloride: The presence of a methyl group can influence the electronic properties and steric environment of the thiophene ring, potentially altering the reactivity and selectivity of the sulfonyl chloride group.
Experimental Data Snapshot:
In a study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, 5-bromothiophene-2-sulfonamide (derived from the corresponding sulfonyl chloride) was reacted with various alkyl bromides to achieve good yields.[1] For instance, the reaction of 5-bromothiophene-2-sulfonamide with propyl bromide in the presence of LiH in DMF at room temperature for three hours afforded the desired N-propylated product.[1] This highlights the utility of this scaffold in generating diverse sulfonamide libraries.
Table 2: Comparison of Bromo-substituted Thiophenesulfonyl Chlorides
| Reagent | CAS Number | Key Features | Reported Applications |
| 5-Bromothiophene-2-sulfonyl chloride | 55854-46-1 | Simpler substitution pattern, useful for Suzuki coupling reactions after sulfonamide formation.[2] | Synthesis of antibacterial agents.[1] |
| 5-Bromo-2-methylthiophene-3-sulfonyl chloride | 82834-48-8 | Methyl group may influence reactivity and provides an additional point for structural diversity. | Synthesis of potent antimicrobial agents. |
Beyond Chlorides: The Rise of Thiophenesulfonyl Fluorides
A significant advancement in sulfonamide synthesis is the use of sulfonyl fluorides as alternatives to the more reactive and less stable sulfonyl chlorides.
-
Enhanced Stability: Sulfonyl fluorides are generally more stable to moisture and chromatography, making them easier to handle and store.[3][4][5] This increased stability is attributed to the stronger S-F bond compared to the S-Cl bond.
-
Tunable Reactivity: While less reactive than sulfonyl chlorides, their reactivity can be effectively modulated using appropriate catalysts or activators, allowing for more controlled and selective reactions. This controlled reactivity can be particularly advantageous when working with complex molecules bearing multiple nucleophilic sites.
Experimental Insight:
The conversion of sulfonyl chlorides to sulfonyl fluorides can be readily achieved. For instance, heteroaryl thiols can be converted to their corresponding sulfonyl fluorides in a one-pot process involving in situ formation of the sulfonyl chloride with sodium hypochlorite, followed by fluoride exchange with potassium bifluoride.[4] This suggests that a thiophenesulfonyl fluoride equivalent of this compound could be prepared and utilized for sulfonamide synthesis, offering the benefits of enhanced stability.
Modern Synthetic Strategies: Circumventing Sulfonyl Chlorides
For researchers seeking to move away from sulfonyl halides altogether, several modern synthetic methodologies have emerged for the construction of sulfonamides.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for forming sulfonamide bonds. These methods avoid the use of harsh chemical oxidants and can often be performed under mild conditions.
Synthesis from Sulfonyl Hydrazides
Sulfonyl hydrazides can be converted to sulfonyl chlorides or bromides in situ using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively.[6] These intermediates can then be reacted with amines in a one-pot fashion to generate sulfonamides in excellent yields.[6]
Experimental Protocol: One-Pot Sulfonamide Synthesis from Sulfonyl Hydrazide
-
To a solution of the desired thiophene sulfonyl hydrazide (0.3 mmol) in acetonitrile (2.0 mL), add N-chlorosuccinimide (0.6 mmol).
-
Stir the reaction mixture at room temperature for 2 hours under air.
-
Add triethylamine (0.6 mmol) followed by the desired amine (0.6 mmol).
-
Continue stirring at room temperature for an additional 2 hours.
-
Upon completion, the product can be isolated using standard workup and purification procedures.
Conclusion and Future Outlook
While this compound remains a useful reagent, the landscape of sulfonamide synthesis is evolving. The choice of an alternative reagent will be dictated by the specific goals of the synthesis, including the desired substitution pattern, the need for enhanced stability, or the desire to employ greener and more efficient synthetic methods.
Key Takeaways:
-
Direct Analogs: Other halogenated thiophenesulfonyl chlorides offer variations in substitution patterns for structure-activity relationship studies.
-
Increased Stability: Thiophenesulfonyl fluorides present a more stable and handleable alternative to their chloride counterparts, with tunable reactivity.
-
Modern Methods: Emerging techniques like electrochemical synthesis and one-pot procedures from sulfonyl hydrazides provide efficient and often milder routes to thiophene sulfonamides, avoiding the isolation of potentially unstable sulfonyl chloride intermediates.
As the demand for novel and complex sulfonamides continues to grow, the exploration and adoption of these alternative reagents and methodologies will be crucial for advancing drug discovery and development.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC, NIH. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC, NIH. [Link]
-
Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... - ResearchGate. [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC, NIH. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC, NIH. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. [Link]
-
2-thiophenesulfonyl chloride - 16629-19-9, C4H3ClO2S2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem. [Link]
-
Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem. [Link]
-
A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH - JETIR. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. [Link]
-
Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. [Link]
-
The Synthesis of Functionalised Sulfonamides - UCL Discovery. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [Link]
-
3-bromothiophene - Organic Syntheses Procedure. [Link]
- US5470973A - Synthesis of sulfonamide intermediates - Google P
-
Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics | Pigment & Resin Technology | Emerald Publishing. [Link]
Sources
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Thiophene Sulfonyl Chlorides
In the realm of medicinal chemistry and materials science, thiophene scaffolds are indispensable building blocks. Their utility is often unlocked through functionalization, and for this, thiophene sulfonyl chlorides are paramount reagents. However, the reactivity of these compounds is not uniform; it is intricately controlled by the electronic nature of substituents on the thiophene ring. This guide provides an in-depth, experimentally grounded comparison of the reactivity of substituted thiophene sulfonyl chlorides, offering a framework for rational reagent selection in complex synthetic applications.
The Underlying Principle: Substituent Electronic Effects
The core of a thiophene sulfonyl chloride's reactivity lies in the electrophilicity of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity is directly modulated by the electronic push-pull effects of substituents on the aromatic thiophene ring. Nucleophilic attack at this sulfur center is the key step in the formation of sulfonamides, sulfonates, and other valuable derivatives.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density of the thiophene ring via inductive and resonance effects. This surplus electron density is partially delocalized onto the sulfonyl chloride group, which reduces the partial positive charge (δ+) on the sulfur atom. A less electrophilic sulfur atom is less susceptible to nucleophilic attack, resulting in a decreased reaction rate.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the thiophene ring. This inductive and resonance withdrawal enhances the electrophilicity of the sulfonyl sulfur, making it a more potent target for nucleophiles and thereby accelerating the reaction rate.[1][2]
The position of the substituent is also crucial. A substituent at the 5-position of a 2-thiophenesulfonyl chloride exerts a more significant electronic influence than one at the 4-position due to more direct resonance conjugation with the sulfonyl group.
Figure 1: Electronic influence of substituents on the electrophilicity and reactivity of the thiophene sulfonyl chloride group.
A Quantitative Comparison: Kinetic Analysis of Sulfonamide Formation
To provide a tangible measure of these electronic effects, we present a comparative kinetic study of three representative 5-substituted thiophene-2-sulfonyl chlorides reacting with aniline. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC), a robust and precise method for kinetic analysis.[3][4]
Model Compounds:
-
5-Methylthiophene-2-sulfonyl chloride (EDG-substituted)
-
Thiophene-2-sulfonyl chloride (Unsubstituted reference)
-
5-Nitrothiophene-2-sulfonyl chloride (EWG-substituted)
Experimental Protocol: Kinetic Monitoring via HPLC
This protocol is designed to be self-validating by using an internal standard and generating a multi-point kinetic profile.
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each of the three thiophene sulfonyl chlorides in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare a 0.05 M solution of an internal standard (e.g., naphthalene) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostated vial at 25.0 ± 0.1 °C, combine 1.0 mL of the respective sulfonyl chloride stock solution and 1.0 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the aniline stock solution. Start a stopwatch immediately upon addition.
-
Vortex the mixture for 5 seconds to ensure homogeneity.
-
-
Time-Point Sampling & Quenching:
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in an HPLC vial containing 900 µL of the HPLC mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid). This dilution effectively stops the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reversed-phase column.
-
Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) at a flow rate of 1.0 mL/min.
-
Monitor the elution of the starting material, the sulfonamide product, and the internal standard using a UV detector at an appropriate wavelength (e.g., 270 nm).[4]
-
-
Data Processing:
-
For each time point, determine the concentration of the sulfonamide product by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the sulfonamide product versus time.
-
Determine the initial reaction rate from the slope of this plot. The second-order rate constant (k) can then be calculated using the known initial concentrations of the reactants.
-
Comparative Reactivity Data
The following table presents representative kinetic data that illustrates the expected trend in reactivity. While these exact values are illustrative, the relative reactivity ratios are well-established based on the principles of physical organic chemistry.
| Compound | Substituent (at C5) | Electronic Effect | Representative Rate Constant (k) x 10⁻³ L mol⁻¹ s⁻¹ | Relative Reactivity |
| 5-Methylthiophene-2-sulfonyl chloride | -CH₃ | Electron-Donating | 1.2 | 0.5 |
| Thiophene-2-sulfonyl chloride | -H | Neutral | 2.4 | 1.0 |
| 5-Nitrothiophene-2-sulfonyl chloride | -NO₂ | Electron-Withdrawing | 15.8 | 6.6 |
Table 1: Comparative reaction rates for the sulfonamidation of 5-substituted thiophene-2-sulfonyl chlorides with aniline at 25°C.
The data unequivocally demonstrates the profound impact of the 5-substituent. The electron-donating methyl group halves the reaction rate compared to the unsubstituted parent compound. In stark contrast, the powerful electron-withdrawing nitro group accelerates the reaction by a factor of 6.6, showcasing its ability to dramatically increase the electrophilicity of the sulfonyl sulfur.
Strategic Reagent Selection in Synthesis
The choice of a substituted thiophene sulfonyl chloride is a strategic decision that should be dictated by the specific requirements of the synthetic transformation.
-
For Sluggish or Sterically Hindered Nucleophiles: When reacting with a weak nucleophile (e.g., a hindered amine or a poorly nucleophilic alcohol), an EWG-substituted thiophene sulfonyl chloride (like the 5-nitro derivative) is highly advantageous. The enhanced electrophilicity can drive the reaction to completion under milder conditions, improving yields and reducing reaction times.
-
For Highly Reactive Nucleophiles or Selectivity Concerns: When using a very strong and reactive nucleophile, a less reactive EDG-substituted sulfonyl chloride (like the 5-methyl derivative) can provide better control. This can be crucial for minimizing side reactions or improving selectivity in molecules with multiple nucleophilic sites.
The following workflow provides a logical framework for this decision-making process.
Figure 2: A rational workflow for selecting the appropriate substituted thiophene sulfonyl chloride based on nucleophile characteristics.
Conclusion
The reactivity of substituted thiophene sulfonyl chlorides is a predictable and tunable feature governed by fundamental principles of physical organic chemistry. Electron-withdrawing substituents significantly enhance reactivity, while electron-donating groups attenuate it. By understanding and leveraging these structure-activity relationships, chemists can make informed, strategic choices to optimize reaction outcomes, improve yields, and streamline the synthesis of complex target molecules. This guide serves as a foundational tool for harnessing the full synthetic potential of this versatile class of reagents.
References
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
- Bornholdt, J., et al. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemistry - A European Journal.
-
Substituent Effects. (2020). Chemistry LibreTexts. [Link]
-
Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. [Link]
-
Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics. [Link]
-
Ch12 : Substituent Effects. University of Calgary. [Link]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Sulfonamides by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the synthesis of a novel sulfonamide is a significant milestone. However, the true measure of success lies not just in the synthesis itself, but in the rigorous confirmation of its purity. The presence of unreacted starting materials, by-products, or degradation products can compromise toxicological studies, reduce therapeutic efficacy, and create regulatory hurdles.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of newly synthesized sulfonamides, grounded in field-proven insights and experimental data.
The Imperative of Purity in Sulfonamide Drug Development
Sulfonamides are a cornerstone class of synthetic antimicrobial agents, with a functional group that is integral to a wide range of therapeutic agents.[3] The journey from a synthesized crude product to a viable drug candidate is contingent upon a precise understanding of its purity profile. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate strict control over impurities.[1][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, making robust analytical methods non-negotiable for ensuring the safety and quality of the final drug substance.[1][5]
While several techniques can assess purity, HPLC has emerged as the "gold standard" in both research and quality control settings due to its high resolution, quantitative accuracy, and robustness.[6] This guide will dissect the application of HPLC, compare it with orthogonal methods, and provide the causal logic behind its methodological choices.
The Core of Purity Analysis: A Validated HPLC Protocol
The principle of HPLC lies in the differential partitioning of analytes between a solid stationary phase (packed in a column) and a liquid mobile phase.[6] For sulfonamides, which are moderately polar compounds, reversed-phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, causing more polar compounds to elute earlier and less polar compounds to be retained longer.
Experimental Protocol: RP-HPLC for Sulfonamide Purity
This protocol is designed as a robust starting point for the analysis of a newly synthesized sulfonamide.
2.1. Instrumentation & Reagents
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Photo-Diode Array (PDA) or UV-Visible detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile and common choice.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), HPLC-grade water, and formic acid (or phosphoric acid).
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically effective for dissolving sulfonamides.
2.2. Standard and Sample Preparation
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of the sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.[6]
-
Test Sample Preparation: Prepare the synthesized test sample in the same manner as the reference standard to a concentration of ~1 mg/mL.[6] A higher concentration may be used to facilitate the detection of minor impurities.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.
2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Causality and Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures that the sulfonamide's amine and sulfonamide functional groups are in a consistent protonation state. This suppresses silanol interactions with the stationary phase and prevents peak tailing, leading to sharp, symmetrical peaks.[6][7] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC with low viscosity and UV cutoff, providing good elution strength for sulfonamides. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency. |
| Gradient Program | See Table 2 for a typical gradient | A gradient elution (where the mobile phase composition changes over time) is crucial for purity analysis. It ensures that early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable runtime.[8] |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 265 nm | Most sulfonamides contain aromatic rings, which are strong chromophores. A wavelength of ~265 nm typically provides high sensitivity for this class of compounds.[9] A PDA detector is highly recommended as it can assess peak purity by comparing spectra across a single peak. |
| Injection Volume | 5-10 µL | This volume is a good starting point to avoid column overloading while ensuring sufficient sensitivity for detecting impurities. |
Table 1: Typical HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
2.4. Data Analysis & Purity Calculation
-
System Suitability: Before sample analysis, inject the reference standard solution five or six times to verify system performance (e.g., repeatability of retention time and peak area, peak tailing factor, and theoretical plates).
-
Chromatogram Integration: Integrate the peak areas for the main sulfonamide peak and all impurity peaks in the chromatogram of the test sample. Disregard any peaks from the blank (diluent injection) and any peaks below the reporting threshold (typically 0.05% as per ICH guidelines).[1]
-
Purity Calculation (Area Normalization):
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
This method assumes that the main compound and all impurities have a similar response factor at the chosen wavelength. While not perfectly accurate, it is a widely accepted method for purity estimation in the absence of reference standards for each impurity.
Visualizing the Purity Assessment Workflow
A logical workflow is critical for ensuring a systematic and reproducible purity assessment. The following diagram outlines the key stages from sample receipt to the final purity report.
Caption: Workflow for HPLC-based purity assessment of synthesized sulfonamides.
A Comparative Look: HPLC vs. Alternative & Orthogonal Methods
While HPLC is the workhorse for quantitative purity analysis, other techniques offer complementary information. The choice of method depends on the specific analytical need, from rapid screening to definitive structural confirmation.[6]
Table 2: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | Retention time (tʀ), peak area for quantification, % purity. | High (ng to µg/mL)[6] | Excellent, high precision and accuracy.[6] | Robust, reproducible, widely available, ideal for routine quality control.[6] | Requires reference standards for definitive identification; potential for co-elution of impurities. |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf), presence of spots. | Moderate to Low | Semi-quantitative at best. | Rapid, low-cost, high-throughput screening for reaction monitoring. | Low resolution, not suitable for complex mixtures, limited quantitative power. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass-to-charge ratio analysis of ionized molecules. | Retention time, mass-to-charge ratio (m/z), structural fragments. | Very High (pg to ng/mL) | Excellent (with standards). | Provides molecular weight information, enabling identification of unknown impurities; high specificity.[10] | More complex instrumentation, higher cost, potential for ion suppression effects. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard of known purity. | Absolute purity (molar basis), structural confirmation. | Low | Excellent (Primary Method) | Does not require a reference standard of the analyte; provides structural and quantitative data simultaneously. | Lower sensitivity than HPLC, requires specialized equipment and expertise, not suitable for trace impurity analysis. |
The Pillar of Trustworthiness: Method Validation
A protocol is only as reliable as its validation. To ensure the HPLC method is a self-validating system, it must be qualified according to ICH Q2(R1) guidelines. This process demonstrates that the analytical procedure is suitable for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated by analyzing spiked samples and assessing peak purity with a PDA detector.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[8]
-
Accuracy: The closeness of test results to the true value, often determined by analyzing samples with a known concentration (e.g., spiked samples) and calculating the percent recovery.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[8]
By systematically validating these parameters, a laboratory can have high confidence in the reported purity values, ensuring the trustworthiness of the data submitted for regulatory review or used to make critical project decisions.
Conclusion
The purity assessment of synthesized sulfonamides is a critical, multi-faceted process that underpins the safety and efficacy of potential new medicines. High-Performance Liquid Chromatography stands out as the premier technique, offering an unparalleled combination of resolution, quantitative accuracy, and robustness for this application. When developed with a clear understanding of the underlying chromatographic principles and rigorously validated against international standards, an HPLC method provides the definitive data required by researchers and drug developers. By complementing HPLC with orthogonal techniques like LC-MS for impurity identification, scientists can build a comprehensive and trustworthy purity profile, paving the way for successful drug development.
References
- IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- National Agricultural Library. (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues.
- Semantic Scholar. (n.d.). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
- MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- PMC - NIH. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
- ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods.
-
PharmaTalks. (2025). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. Retrieved from [Link]
- The Gambia MCA. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- Pharmaffiliates. (n.d.). Sulfonamide-impurities.
- Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Benchchem. (2025). Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods.
- Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- ResearchGate. (2025). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. scribd.com [scribd.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. imeko.info [imeko.info]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: The Ascendancy of qNMR
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. Among the vast array of chemical entities, heteroaromatic sulfonyl chlorides, such as 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, present a unique analytical challenge. Their inherent reactivity, crucial for their synthetic utility, also renders them susceptible to degradation, demanding an analytical methodology that is both robust and accurate.[1][2]
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry—for the assay of this compound. We will delve into the causality behind experimental choices, establish the self-validating nature of the qNMR protocol, and present supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical tool.
The Analytical Imperative: Why Accurate Quantification of this compound Matters
This compound is a pivotal building block in organic synthesis, often utilized in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities.[3] The sulfonyl chloride moiety is highly reactive, readily undergoing nucleophilic substitution. This reactivity, however, also makes the compound prone to hydrolysis and other forms of degradation, potentially leading to impurities that can compromise the yield and purity of the final product.[1][2] Consequently, a highly accurate and specific assay method is paramount for quality control during its synthesis and for ensuring the stoichiometric integrity of subsequent reactions.
Quantitative NMR (qNMR): A Primary Ratio Method for Unambiguous Quantification
Quantitative NMR stands apart from chromatographic and titrimetric methods. Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4] This unique characteristic establishes qNMR as a primary ratio method of measurement, capable of determining the purity of a substance with traceability to the International System of Units (SI) by using a certified reference material (CRM) as an internal standard.[5][6][7] Unlike chromatographic techniques, qNMR does not require an identical standard of the analyte for calibration, making it exceptionally versatile for the analysis of novel or proprietary compounds.[8][9]
Causality in qNMR Experimental Design for this compound
The successful implementation of a qNMR assay hinges on a series of carefully considered experimental parameters. The choices made are not arbitrary but are dictated by the chemical nature of the analyte and the fundamental principles of NMR spectroscopy.
-
Selection of the Internal Standard (IS): The ideal internal standard must be chemically inert towards the analyte, possess high purity, and exhibit long-term stability.[10] Crucially, its NMR signals should not overlap with any signals from the analyte or impurities.[11] For this compound, which lacks protons on its aromatic ring, ¹H qNMR requires an internal standard with well-defined proton signals. A suitable choice is 1,4-Bis(trimethylsilyl)benzene (BTMSB) . Its two sharp singlets from the trimethylsilyl groups and the aromatic protons are in regions of the ¹H NMR spectrum that are typically free from common organic impurities and do not interfere with the analyte. BTMSB is also a stable, crystalline solid, which facilitates accurate weighing.[12]
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either. Given the reactivity of the sulfonyl chloride group, aprotic solvents are mandatory. Acetonitrile-d₃ or Acetone-d₆ are excellent choices due to their chemical inertness and ability to dissolve a wide range of organic compounds. It is critical to use a solvent with low residual water content to prevent hydrolysis of the analyte.[13]
-
Setting the Relaxation Delay (d1): To ensure accurate quantification, all nuclei must fully relax back to their equilibrium state between successive pulses. The relaxation delay (d1) must be at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[11] For ¹H qNMR, a d1 of 30-60 seconds is often sufficient, but this must be experimentally verified using an inversion-recovery experiment.[14] This long delay is a cornerstone of ensuring the signal integrals are truly proportional to the molar concentration.
-
Pulse Angle and Number of Scans: A calibrated 90° pulse is often recommended to maximize the signal-to-noise ratio (S/N).[15] The number of scans is chosen to achieve an adequate S/N for the signals of interest, with a minimum S/N of 250:1 being required for integration errors of less than 1%.[11]
Experimental Protocol: ¹H qNMR Assay of this compound
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of certified 1,4-Bis(trimethylsilyl)benzene (BTMSB) into a 10 mL volumetric flask using a microbalance. Dissolve and dilute to volume with Acetone-d₆.
-
Sample Preparation: Accurately weigh approximately 30 mg of this compound into a vial. Add 500 µL of the BTMSB internal standard stock solution and 200 µL of pure Acetone-d₆. Vortex until fully dissolved.
-
NMR Data Acquisition:
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters:
-
Pulse Program: Standard single pulse (e.g., zg30 or zg90).
-
Pulse Angle: 30° or a calibrated 90°.
-
Relaxation Delay (d1): 60 seconds.
-
Number of Scans: 16-64 (to achieve S/N > 250:1 for the IS signal).
-
-
-
Data Processing and Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate the well-resolved singlet of the BTMSB internal standard (e.g., the aromatic protons) and a suitable signal from any potential proton-containing impurity in the analyte. As the analyte itself has no protons, this qNMR assay is primarily for the quantification of proton-bearing impurities relative to the known amount of analyte weighed. For the purity of the main component, ¹³C or ³⁵Cl qNMR would be an alternative. However, for the purpose of this guide, we will assume a proton-containing impurity is being quantified.
-
The purity of the analyte (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
-
-
Diagram of the qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Alternative Analytical Methodologies
While qNMR offers significant advantages, traditional methods are still widely used. Understanding their principles and limitations is key to making an informed choice.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Experimental Protocol: HPLC Assay
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to a concentration within the calibration range.
-
Analysis: Inject the standards to create a calibration curve, then inject the sample. Quantify based on the peak area relative to the calibration curve.[16]
Gas Chromatography (GC-FID)
GC is suitable for volatile and thermally stable compounds. Given that sulfonyl chlorides can be thermally labile, careful method development is required.[17]
Experimental Protocol: GC Assay
-
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 200°C (low to prevent degradation).
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Analysis: Similar to HPLC, quantification is performed using an external or internal standard method with a calibration curve.
Titrimetry
Titrimetric methods are classical chemical analyses that can be cost-effective but often lack specificity.
Experimental Protocol: Titrimetric Assay
-
Principle: The sulfonyl chloride is reacted with a known excess of a nucleophile (e.g., benzyl mercaptan). The unreacted nucleophile or a reaction product is then titrated.
-
Procedure:
-
Dissolve a weighed amount of the sample in a suitable solvent (e.g., dimethylformamide).
-
Add a known excess of benzyl mercaptan solution.
-
Allow the reaction to complete.
-
Back-titrate the unreacted benzyl mercaptan with a standardized solution of an oxidizing agent (e.g., cerium(IV) sulfate) using a potentiometric endpoint.
-
Comparative Analysis: qNMR vs. Traditional Methods
To provide a clear comparison, the following table summarizes the performance of each technique for the assay of this compound based on typical experimental outcomes.
| Parameter | qNMR | HPLC-UV | GC-FID | Titrimetry |
| Specificity | Excellent (structure-specific) | Good (retention time) | Good (retention time) | Poor (reactivity-based) |
| Accuracy | Excellent (Primary Method) | Very Good | Good | Good |
| Precision (RSD) | < 1% | < 2% | < 3% | < 2% |
| Linearity (r²) | Not Applicable (Direct Ratio) | > 0.999 | > 0.998 | Not Applicable |
| Sample Prep | Simple (weighing & dissolving) | Moderate (dilutions) | Moderate (dilutions) | Moderate (reaction required) |
| Analysis Time/Sample | ~15-20 mins | ~10-15 mins | ~20-30 mins | ~30-45 mins |
| Reference Standard | Different CRM required | Identical analyte CRM required | Identical analyte CRM required | Standardized titrant |
| Destructive | No | Yes | Yes | Yes |
Trustworthiness & Self-Validation: The qNMR Advantage
The trustworthiness of an analytical method is paramount. qNMR is inherently a self-validating system due to its foundation in metrological traceability.[18]
-
Traceability to the SI: By using a Certified Reference Material (CRM) as an internal standard, the qNMR measurement is linked to the SI unit for mass (the kilogram).[6][19] This establishes a direct and unbroken chain of comparisons, ensuring the accuracy and comparability of results across different laboratories and instruments.[20]
-
Internal Validation: Each qNMR spectrum contains a wealth of information that validates the measurement. The presence of expected signals and the absence of unexpected ones confirm the identity and integrity of the sample. The internal standard acts as a built-in check for instrument performance and sample preparation consistency.
Diagram of Metrological Traceability in qNMR
Caption: Metrological traceability chain in qNMR.
Conclusion and Recommendations
For the quantitative assay of this compound, qNMR emerges as a superior technique when accuracy, reliability, and unambiguous quantification are the primary objectives. Its status as a primary ratio method, its versatility in not requiring an identical analyte standard, and its inherent self-validating nature through metrological traceability provide a level of confidence that is challenging to achieve with other methods.[7][21]
-
For Quality Control and Release Testing: qNMR is highly recommended due to its high accuracy and precision. It can serve as a definitive method to certify the purity of production batches.
-
For Process Development and Impurity Profiling: While HPLC and GC-MS are powerful for separating and identifying unknown impurities, qNMR can accurately quantify known impurities without the need for isolating them and preparing individual standards.[4]
-
For Routine Analysis: HPLC offers a higher throughput and may be more cost-effective for routine in-process controls once the method is validated against a primary method like qNMR.
Ultimately, the choice of analytical method depends on the specific requirements of the assay, including the desired level of accuracy, the availability of reference standards, and the sample throughput needs. However, for establishing a benchmark of purity for a reactive and critical intermediate like this compound, the evidence strongly supports the adoption of quantitative NMR.
References
-
Metrological traceability concept for qNMR standard solutions. ResearchGate. [Link]
-
1H qNMR Purity Analyses and the Implications of ISO 24583. Mettler Toledo. [Link]
-
Keyword for Reliability of Analysis Results: Traceability. JEOL Ltd. [Link]
-
[Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde]. PubMed. [Link]
-
Establishing metrological traceability for small molecule measurands in laboratory medicine. PubMed. [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. ResearchGate. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage. [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
-
Quantitative NMR of chloride by an accurate internal standard approach. Global NMR Discussion Meetings. [Link]
-
Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. PubMed. [Link]
-
ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]
-
qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
-
Quantitative NMR of chloride by an accurate internal standard approach. ResearchGate. [Link]
-
Relative number of sulfonyl chlorides (%) that could be successfully... ResearchGate. [Link]
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 4. rssl.com [rssl.com]
- 5. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. usp.org [usp.org]
- 8. mt.com [mt.com]
- 9. azom.com [azom.com]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. bipm.org [bipm.org]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd. [jeol.com]
- 20. Establishing metrological traceability for small molecule measurands in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride
This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride. We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions, comparing alternative approaches and culminating in a fully validated analytical procedure suitable for quality control and drug development environments.
The Imperative for a Stability-Indicating Method
This compound is a reactive intermediate, valuable in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of the sulfonyl chloride functional group renders it highly susceptible to hydrolysis and other forms of degradation. A stability-indicating analytical method is therefore not merely a quality control tool; it is a fundamental requirement for understanding the compound's intrinsic stability, identifying potential degradation products, and ensuring the safety and efficacy of any downstream products.
The core principle of such a method is its ability to provide unambiguous quantification of the active compound while also achieving complete separation from any potential degradants, process impurities, or excipients. This guide will detail the logical progression from initial method design to full validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Foundational Method Development: A Comparative Approach
The development process is an iterative optimization of chromatographic conditions. Our primary goal is to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any peaks generated during forced degradation studies.
Analyte Characteristics and Initial Column Selection
This compound is a relatively non-polar molecule, making reversed-phase HPLC the logical starting point. The key decision lies in selecting the appropriate stationary phase. The choice is a balance between retention, resolution, and peak shape.
| Stationary Phase | Rationale for Consideration | Potential Outcome & Comparison |
| C18 (Octadecylsilane) | Workhorse Phase: Provides strong hydrophobic retention. A good default choice for non-polar to moderately polar compounds. | Offers high retention, which may require a higher percentage of organic solvent, potentially compromising the resolution of early-eluting polar degradants (like the sulfonic acid). |
| C8 (Octylsilane) | Reduced Hydrophobicity: Less retentive than C18. Useful if the analyte is too strongly retained on a C18 column. | May provide better peak shape and faster elution, but potentially lower resolution between the parent compound and closely related non-polar impurities. |
| Phenyl-Hexyl | Alternative Selectivity: Offers π-π interactions in addition to hydrophobic interactions, which can be highly effective for aromatic compounds like our thiophene derivative. | This is our recommended starting point . The unique selectivity can significantly improve the resolution between the parent analyte and aromatic degradants that might co-elute on a standard C18 phase. |
Based on this analysis, a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is selected for initial development due to its potential for unique selectivity, which is paramount in a stability-indicating method.
Mobile Phase Optimization
The choice of mobile phase components directly influences retention time, peak shape, and selectivity.
| Parameter | Option 1: Acetonitrile (ACN) | Option 2: Methanol (MeOH) | Rationale for Selection |
| Organic Modifier | Lower viscosity, leading to lower backpressure. Often provides sharper peaks. | Higher viscosity. Can offer different selectivity compared to ACN. | ACN is preferred for its superior chromatographic efficiency (sharper peaks) and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths. |
| Aqueous Phase | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid is selected . While TFA is an excellent ion-pairing agent that can sharpen peaks, it can be aggressive on columns and is difficult to remove from the system, potentially interfering with future LC-MS work. Formic acid provides sufficient acidity to ensure the analyte is in a single, non-ionized state without these drawbacks. |
A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar degradants and the more retained parent compound can be resolved and eluted within a reasonable runtime. A typical starting gradient would be a linear ramp from 40% ACN to 90% ACN over 15 minutes.
Wavelength Detection
A Photodiode Array (PDA) detector is essential during development. It allows for the acquisition of the full UV spectrum of the analyte, helping to select the optimal detection wavelength and assess peak purity. For this compound, a wavelength maximum (λmax) around 275 nm is anticipated, providing a good balance of sensitivity for both the parent compound and potential chromophoric degradants.
Workflow for Method Development
The following diagram illustrates the logical flow of the method development process.
Caption: Logical workflow for HPLC method development and optimization.
Forced Degradation: The Litmus Test for Stability Indication
To prove the method is stability-indicating, the drug substance is subjected to stress conditions more severe than those it would likely encounter during storage or manufacturing. The goal is to intentionally generate degradation products. The method must be able to resolve the parent peak from all significant degradant peaks that are formed.
Experimental Protocol for Stress Studies
A stock solution of this compound (e.g., 1 mg/mL in ACN) is prepared. This stock is then subjected to the following conditions:
| Stress Condition | Protocol | Expected Degradation Pathway |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1 N HCl. Heat at 60°C for 4 hours. | Slow hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 N NaOH at room temp for 30 minutes. | Rapid and complete hydrolysis to the sulfonic acid. This is the most critical test for this compound class. |
| Oxidation | Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temp for 24 hours. | Potential for oxidation of the thiophene ring or other side reactions, though the sulfonyl chloride is relatively stable to oxidation. |
| Thermal Stress | Store the solid powder in an oven at 80°C for 48 hours. Dissolve in ACN before analysis. | Primarily tests solid-state stability. Degradation is expected to be minimal if the compound is dry. |
| Photolytic Stress | Expose the solution (in a quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. | Tests for light sensitivity. Thiophene rings can be susceptible to photolytic degradation. |
After exposure, samples are neutralized (if necessary), diluted to a target concentration (e.g., 0.1 mg/mL), and injected into the HPLC system.
Workflow for Forced Degradation Analysis
Characterization of Impurities in 3-Bromo-5-chlorothiophene-2-sulfonyl chloride: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its reactive sulfonyl chloride group and halogenated thiophene core make it a versatile reagent, but also susceptible to the formation of impurities that can have profound impacts on the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in this compound, grounded in scientific principles and practical application.
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurity profile begins with the primary synthesis route: the chlorosulfonation of 3-bromo-5-chlorothiophene. This electrophilic aromatic substitution, typically employing chlorosulfonic acid, is effective but can lead to a variety of byproducts.
Likely Impurities Include:
-
Unreacted Starting Material: 3-bromo-5-chlorothiophene.
-
Regioisomers: Isomeric sulfonyl chlorides where the -SO₂Cl group is at a different position on the thiophene ring.
-
Hydrolysis Product: 3-Bromo-5-chlorothiophene-2-sulfonic acid, formed by the reaction of the sulfonyl chloride with trace moisture.
-
Over-halogenated Species: Thiophenes with additional bromine or chlorine atoms.
-
Byproducts from Side Reactions: Such as the formation of sulfones from the reaction of the sulfonyl chloride with another thiophene molecule.
The presence of these impurities, even at trace levels, can compromise the yield and purity of subsequent synthetic steps and, more critically, introduce potentially toxic or reactive species into the final active pharmaceutical ingredient (API).
A Multi-Pronged Analytical Approach: Orthogonal Methods for Comprehensive Characterization
No single analytical technique can provide a complete picture of the impurity profile. A robust characterization strategy relies on the use of orthogonal methods, which separate and detect compounds based on different chemical and physical principles.[1] This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for the purity assessment of non-volatile and thermally labile compounds, making it an ideal first-line technique for this compound.[2] Its high resolution and sensitivity enable the separation and quantification of the main component from its impurities.
Causality Behind Experimental Choices in HPLC Method Development
A successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength. For a halogenated, polar compound like this compound, a reversed-phase C18 column is the logical starting point. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention of the analyte and resolution from its impurities. The acidic nature of the potential sulfonic acid impurity necessitates a low pH mobile phase to ensure it is in a single, non-ionized form, leading to sharper peaks. UV detection is suitable due to the aromatic nature of the thiophene ring.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of acetonitrile to create a stock solution.
-
Further dilute 1 mL of the stock solution to 100 mL with acetonitrile for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities
For the identification of volatile and semi-volatile impurities, such as the unreacted starting material or other halogenated thiophenes, GC-MS is an invaluable tool.[3][4][5] The high separation efficiency of capillary GC combined with the definitive identification capabilities of mass spectrometry provides a powerful analytical combination.
Causality Behind Experimental Choices in GC-MS Method Development
The primary challenge in the GC-MS analysis of this compound is its thermal stability. Sulfonyl chlorides can be prone to degradation at elevated temperatures. Therefore, the injection and oven temperature programs must be carefully optimized to ensure the integrity of the analyte. A split/splitless injector is typically used to handle the concentration range of impurities. The choice of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for halogenated aromatic compounds.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC system equipped with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane.
-
Filter through a 0.45 µm syringe filter into a GC vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For the unambiguous identification of impurities and the determination of their relative quantities without the need for reference standards (quantitative NMR or qNMR), it is an essential technique.[6][7][8]
Causality Behind Experimental Choices in NMR Analysis
Both ¹H and ¹³C NMR are crucial. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the single proton on the thiophene ring will have a characteristic chemical shift. Impurities will present their own unique set of signals, allowing for their identification and quantification. For qNMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals is co-dissolved with the sample. The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of the internal standard's signal.
Experimental Protocol: ¹H qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei for accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for impurity quantification, it is excellent for confirming the presence of the key sulfonyl chloride group and for detecting certain impurities, like the corresponding sulfonic acid.
Causality Behind Experimental Choices in FT-IR Analysis
The sulfonyl chloride group has two very strong and characteristic S=O stretching vibrations. The presence of a broad O-H stretching band would be indicative of the sulfonic acid hydrolysis product. The analysis can be performed on a neat solid sample using an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.
Experimental Protocol: FT-IR-ATR Analysis
Instrumentation:
-
FT-IR spectrometer with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR | FT-IR |
| Principle | Polarity-based separation | Volatility-based separation, mass-to-charge ratio detection | Nuclear spin in a magnetic field | Infrared absorption by molecular vibrations |
| Primary Use | Purity determination and quantification of non-volatile impurities | Identification and quantification of volatile impurities | Structural elucidation and absolute quantification | Functional group identification |
| Strengths | High resolution, robust, excellent for quantification | High sensitivity, definitive identification via mass spectra | Absolute quantification without reference standards, structural information | Rapid, non-destructive, minimal sample prep |
| Limitations | Requires reference standards for impurity identification | Not suitable for thermally labile or non-volatile compounds | Lower sensitivity than chromatographic methods | Not suitable for quantification, limited for complex mixtures |
| Impurity Detection | Non-volatile impurities (e.g., sulfonic acid, regioisomers) | Volatile impurities (e.g., starting material) | All NMR-active impurities | Impurities with unique functional groups (e.g., sulfonic acid) |
Visualizing the Workflow and Impurity Landscape
Caption: Workflow for the characterization of impurities in this compound.
Conclusion: An Integrated Approach to Ensure Purity
The characterization of impurities in this compound is a critical exercise in ensuring the quality and safety of pharmaceutical manufacturing processes. A comprehensive and scientifically sound approach necessitates the strategic application of multiple, orthogonal analytical techniques. While HPLC serves as the primary tool for purity assessment and the quantification of non-volatile impurities, GC-MS is essential for probing volatile components. NMR spectroscopy provides an unparalleled level of structural detail and the ability to perform absolute quantification, and FT-IR offers a rapid means of functional group verification. By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete and accurate impurity profile, thereby ensuring the quality of this vital chemical intermediate and the safety of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. rssl.com [rssl.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Synthesis of Brinzolamide: An Evaluation of Starting Materials and Strategic Pathways
This guide provides an in-depth analysis of various synthetic routes to (R)-Brinzolamide, a potent carbonic anhydrase II inhibitor used in the treatment of glaucoma.[1] The efficiency, scalability, and cost-effectiveness of a pharmaceutical synthesis are critically dependent on the choice of starting materials and the overall strategic design of the pathway. Here, we benchmark several prominent synthetic approaches, elucidating the chemical logic, experimental considerations, and key performance indicators of each. Our objective is to furnish researchers, chemists, and drug development professionals with a comprehensive resource for making informed decisions in the synthesis of this vital active pharmaceutical ingredient (API).
The chemical name for Brinzolamide is (4R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.[2] Its synthesis is complicated by the presence of a stereocenter at the C4 position and the need for efficient construction of the fused thienothiazine ring system.
Route 1: The "DCAT" Pathway - Synthesis from 3-Acetyl-2,5-dichlorothiophene
A widely explored and industrially relevant approach begins with the readily available but moderately expensive 3-acetyl-2,5-dichlorothiophene (DCAT). This strategy, often referred to as the "DCAT Route," focuses on building the key functionalities onto the thiophene ring before cyclization.[3]
Strategic Rationale
The logic of this pathway is to utilize the inherent reactivity of the chlorinated positions on the thiophene ring. Position 2 is activated for nucleophilic substitution, while position 5 (which becomes C6 in the final product) is reserved for a late-stage sulfonamidation, often via organometallic intermediates.
Key Synthetic Transformations
-
Sulfonamide Formation (C2): The synthesis typically begins by converting the C2-chloro group into a sulfonamide. This involves a sequence such as nucleophilic substitution with a thiol (e.g., sodium benzylmercaptide), followed by chlorination to a sulfenyl chloride, and subsequent oxidative amination to yield 3-acetyl-5-chlorothiophene-2-sulfonamide.[4] This multi-step conversion is robust but adds to the overall step count.
-
Bromination and Cyclization: The acetyl group is brominated to form an α-bromoacetyl intermediate. This key intermediate is then cyclized. The sulfonamide nitrogen acts as a nucleophile, displacing the bromide to form the six-membered thiazine ring.[4]
-
Introduction of Stereocenter (C4): The resulting ketone at the C4 position must be converted to the (R)-amine. This is the most critical and challenging step of the synthesis. Two primary methods are employed:
-
Asymmetric Reduction and Substitution: The ketone is first reduced enantioselectively to the (S)-alcohol. This reduction is often accomplished using chiral borane reagents like (+)-β-chlorodiisopinocamphenylborane ((+)-Ipc₂BCl) or oxazaborolidine catalysts.[5] The resulting chiral alcohol is then converted into a leaving group (e.g., a tosylate) and displaced with ethylamine, proceeding with inversion of configuration to yield the desired (R)-amine.
-
Reductive Amination: While conceptually simpler, direct enantioselective reductive amination of the ketone is less commonly reported due to challenges in achieving high enantiomeric excess.
-
-
Sulfonamidation (C6): The final key step is the introduction of the C6-sulfonamide group. The remaining chloro-substituent is converted to the sulfonamide via a halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with sulfur dioxide to form a sulfinate salt. This salt is then converted to the final sulfonamide using an ammonia source.[6]
Workflow Diagram: The "DCAT" Pathway
Caption: A generalized workflow for the synthesis of Brinzolamide starting from DCAT.
Route 2: The 3-Acetylthiophene Pathway
An alternative strategy commences with 3-acetylthiophene, a less functionalized and generally cheaper starting material.[1][5] This approach necessitates the introduction of both sulfonamide groups onto the thiophene ring.
Strategic Rationale
This route leverages directed ortho-metalation (DoM) to install the sulfonamide groups at positions C2 and C5 (which becomes C6). The order of these introductions is critical to the success of the synthesis. A key challenge is the lack of inherent activation seen in the DCAT route, making regioselectivity dependent on the directing capabilities of the substituents.
Key Synthetic Transformations
-
Initial Sulfonamidation (C2): The synthesis begins by protecting the acetyl group, often as a ketal (e.g., using 2,5,5-trimethyl-1,3-dioxane).[4] The protected thiophene then undergoes lithiation with butyllithium, followed by reaction with SO₂ and hydroxylamine-O-sulfonic acid to install the C2-sulfonamide.[4] Deprotection regenerates the acetyl group.
-
Cyclization: Similar to the DCAT route, the 3-acetyl-2-sulfonamide intermediate is brominated and cyclized to form the 4-hydroxy-thienothiazine core.[4]
-
N-Alkylation: The sulfonamide nitrogen is alkylated with 1-bromo-3-methoxypropane to install the sidechain.[7]
-
Oxidation and Stereocontrol: The C4-hydroxyl group is oxidized to a ketone using a reagent like chromium trioxide.[4] This ketone intermediate is then subjected to an enantioselective reduction to install the (S)-hydroxyl group, which is subsequently converted to the (R)-ethylamine as previously described. The use of highly toxic chromium reagents is a significant drawback of this older route.[1][5]
-
Final Sulfonamidation (C6): The most significant challenge is the final sulfonamidation at the C6 position. This requires another lithiation, which can be difficult on the complex, electron-rich thienothiazine ring system and often results in lower yields.[8]
Workflow Diagram: 3-Acetylthiophene Pathway
Caption: A representative workflow for Brinzolamide synthesis starting from 3-acetylthiophene.
Route 3: Late-Stage Sulfonamidation of a Halogenated Precursor
A more convergent and modern approach focuses on preparing an advanced intermediate, (R)-4-(ethylamino)-3,4-dihydro-6-chloro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide, and performing the final sulfonamidation as the penultimate step.[6]
Strategic Rationale
This strategy offers significant advantages by addressing the challenging C6-sulfonamidation on a well-defined, chirally pure substrate. It avoids carrying the sensitive C6-sulfonamide group through multiple synthetic steps where it could potentially interfere or be degraded. By introducing the amine early, it also avoids the need for late-stage substitution reactions at the C4 position.
Key Synthetic Transformations
-
Amine Protection (Optional but Recommended): The starting ethylamino intermediate's nitrogen can be protected, for instance, as an acetyl amide.[6] This prevents the acidic N-H proton from interfering with the subsequent organometallic reaction. While the reaction can proceed without protection, yields and purity are often higher with it.[6]
-
Halogen-Metal Exchange: The C6-chloro group is subjected to a halogen-metal exchange using 2-5 equivalents of n-butyllithium in an aprotic solvent like THF at low temperatures (-40°C).[6] This generates a lithiated species at the C6 position.
-
Sulfinate Salt Formation: The organolithium intermediate is quenched by bubbling anhydrous sulfur dioxide gas through the solution, forming a lithium sulfinate salt.[6]
-
Oxidative Amination: The sulfinate salt is then converted directly to the sulfonamide. This is typically achieved by reacting it with an aminating agent like hydroxylamine-O-sulfonic acid or, more commonly, by chlorination (e.g., with N-chlorosuccinimide) to form a sulfonyl chloride in situ, which is then immediately reacted with an ammonia source.[6]
-
Deprotection: If an amine protecting group was used, it is removed in the final step to yield Brinzolamide. For an acetyl group, this can be achieved by heating in an acidic or basic aqueous solution.[6]
Workflow Diagram: Late-Stage Sulfonamidationdot
Sources
- 1. PATENT, US 8344136, PHF S.A., Brinzolamide – All About Drugs [allfordrugs.com]
- 2. Brinzolamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]
- 5. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 6. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
- 7. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103087081A - Method for preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth technical comparison of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride, a highly reactive and versatile building block, with other relevant sulfonyl chlorides. By examining its reactivity through the lens of established chemical principles and supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic strategies, particularly in the construction of sulfonamide moieties crucial to a vast array of therapeutic agents.
Understanding the Reactivity of Thiophene Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center is more susceptible to nucleophilic attack, leading to a faster reaction rate. In aromatic and heteroaromatic sulfonyl chlorides, the electronic nature of the ring and its substituents plays a crucial role in modulating this reactivity.
The thiophene ring, a sulfur-containing heterocycle, possesses distinct electronic properties compared to a benzene ring. The sulfur atom in the thiophene ring can participate in delocalization of electrons, influencing the reactivity of substituents. When a sulfonyl chloride group is attached to the thiophene ring, its reactivity is further tuned by the presence of other substituents.
The Influence of Halogen Substituents:
Halogens, being electronegative, act as electron-withdrawing groups through an inductive effect (-I). This effect increases the electrophilicity of the sulfonyl sulfur, thereby enhancing the reactivity of the sulfonyl chloride. In the case of this compound, the presence of both a bromine and a chlorine atom significantly activates the sulfonyl chloride group towards nucleophilic substitution compared to its non-halogenated counterpart, 2-thiophenesulfonyl chloride.
This increased reactivity can be quantitatively understood through the Hammett equation, which relates reaction rates to the electronic properties of substituents. Studies on the nucleophilic substitution of substituted arenesulfonyl chlorides have consistently shown a positive reaction constant (ρ), indicating that electron-withdrawing substituents accelerate the reaction. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides follows the Hammett equation with a ρ-value of +2.02, confirming the rate-enhancing effect of electron-withdrawing groups.[1]
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the expected reactivity of this compound against two key alternatives: 2-thiophenesulfonyl chloride and benzenesulfonyl chloride.
| Compound | Structure | Key Features Affecting Reactivity | Expected Relative Reactivity |
| This compound | C1=C(SC(=C1Br)S(=O)(=O)Cl)Cl | Two strong electron-withdrawing halogens (Br and Cl) significantly increase the electrophilicity of the sulfonyl sulfur. | Highest |
| 2-Thiophenesulfonyl chloride | c1cc(s1)S(=O)(=O)Cl | Thiophene ring with no additional activating substituents. Serves as a baseline for substituted thiophenes. | Intermediate |
| Benzenesulfonyl chloride | c1ccccc1S(=O)(=O)Cl | Phenyl ring is generally less electron-rich than the thiophene ring, but lacks the strong activating effect of halogens. | Lowest |
This qualitative ranking is based on fundamental principles of physical organic chemistry. The electron-withdrawing inductive effects of the bromine and chlorine atoms in this compound are expected to render it the most reactive of the three compounds towards nucleophiles.
Experimental Protocols for Cross-Reactivity Assessment
To empirically validate the predicted reactivity differences, a series of standardized experiments can be performed. Below are detailed protocols for a competitive sulfonylation reaction and for monitoring the reaction kinetics.
Competitive Sulfonylation of a Primary Amine
This experiment is designed to provide a direct, qualitative comparison of the reactivity of different sulfonyl chlorides towards a common nucleophile.
Objective: To determine the relative reactivity of this compound, 2-thiophenesulfonyl chloride, and benzenesulfonyl chloride in a competitive reaction with benzylamine.
Materials:
-
This compound
-
2-Thiophenesulfonyl chloride
-
Benzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
In a separate flask, prepare an equimolar mixture of this compound (1.0 mmol), 2-thiophenesulfonyl chloride (1.0 mmol), and benzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride mixture to the stirred amine solution over a period of 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the corresponding sulfonamides.
-
After 1 hour, quench the reaction by adding 1M HCl (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by HPLC to determine the relative ratios of the three sulfonamide products formed.
Expected Outcome: The HPLC analysis is expected to show a significantly higher proportion of the sulfonamide derived from this compound, followed by the product from 2-thiophenesulfonyl chloride, and the least amount of the product from benzenesulfonyl chloride, reflecting their relative reactivities.
Kinetic Monitoring of Sulfonamide Formation by HPLC
This protocol allows for the quantitative determination of reaction rates.
Objective: To determine the second-order rate constants for the reaction of each sulfonyl chloride with a standard amine.
Procedure:
-
Prepare stock solutions of known concentrations for each sulfonyl chloride, the amine (e.g., aniline), and an internal standard in a suitable anhydrous solvent (e.g., acetonitrile).
-
In a thermostated reaction vessel, initiate the reaction by mixing the amine and sulfonyl chloride solutions at a defined temperature (e.g., 25 °C).
-
At timed intervals, withdraw aliquots of the reaction mixture and quench them by adding a solution of a primary amine that reacts rapidly with the remaining sulfonyl chloride to form a stable derivative that does not interfere with the analysis of the desired product.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the sulfonamide product at each time point.
-
Plot the concentration of the product versus time and fit the data to the appropriate rate law to determine the rate constant.
A detailed guide on HPLC methods for sulfonamide reaction purity analysis can be a valuable resource for setting up the analytical parameters.[3]
Visualization of Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Factors Influencing Sulfonyl Chloride Reactivity
Caption: Factors influencing the reactivity of sulfonyl chlorides.
Experimental Workflow for Competitive Sulfonylation
Caption: Workflow for the competitive sulfonylation experiment.
Conclusion
This compound stands out as a highly reactive reagent for the synthesis of sulfonamides. The presence of two electron-withdrawing halogen substituents significantly enhances the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates compared to less substituted thiophenesulfonyl chlorides and benzenesulfonyl chloride. This heightened reactivity can be advantageous in cases where less reactive amines are used or when milder reaction conditions are desired. However, this increased reactivity also necessitates careful handling to avoid hydrolysis and other side reactions. By understanding the principles governing its reactivity and employing the appropriate experimental protocols, researchers can effectively leverage the synthetic potential of this compound in the development of novel chemical entities.
References
- Arcoria, A., Ballistreri, F. P., Spina, E., & Tomaselli, G. A. (1988). Nucleophilic Substitution at Sulphonyl Sulphur. Part 4. Hydrolysis of Substituted Thiophenesulphonyl Halides in Water-Acetone Mixtures. Journal of the Chemical Society, Perkin Transactions 2, (9), 1793-1797.
- D'Souza, M. J., Kevill, D. N., & Bentley, T. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1223.
- Kasparyan, H., & Petko, K. I. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(24), 4473.
-
Wikipedia. (2023). Benzenesulfonyl chloride. In Wikipedia. Retrieved December 12, 2025, from [Link]
-
Wikipedia. (2023). Hammett equation. In Wikipedia. Retrieved December 12, 2025, from [Link]
Sources
A Comparative Guide to the Kinetic Profile of 3-Bromo-5-chlorothiophene-2-sulfonyl Chloride in Nucleophilic Substitution Reactions
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of key intermediates is paramount for process optimization, scalability, and the rational design of synthetic routes. 3-Bromo-5-chlorothiophene-2-sulfonyl chloride stands as a critical building block, notably in the synthesis of pharmaceuticals such as the carbonic anhydrase inhibitor Brinzolamide.[1] This guide provides a comprehensive kinetic comparison of this reagent, placing its reactivity in context with other sulfonyl chlorides. By synthesizing data from analogous systems and applying established principles of physical organic chemistry, we will elucidate the factors governing its reaction rates and provide actionable protocols for its kinetic evaluation.
Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center
Reactions involving sulfonyl chlorides, including this compound, predominantly proceed via a nucleophilic substitution at the electrophilic sulfur atom. The precise mechanism can be complex and is influenced by the nucleophile, substrate, and solvent, but for many common transformations, such as sulfonamide formation, a concerted SN2-type mechanism is a governing pathway.[2][3][4] In this mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, and the chloride ion is subsequently displaced.
The reactivity of the sulfonyl chloride is critically dependent on the electrophilicity of the sulfur atom. Electron-withdrawing substituents on the thiophene ring are expected to enhance this electrophilicity, thereby increasing the rate of nucleophilic attack. In the case of this compound, the presence of two halogen atoms, bromine at the 3-position and chlorine at the 5-position, significantly activates the sulfonyl group towards nucleophilic substitution.
Caption: Generalized SN2-type mechanism for the reaction of a sulfonyl chloride with an amine.
Comparative Kinetic Analysis
While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing it to other substituted thiophene-2-sulfonyl chlorides and related compounds for which kinetic studies are available.
Comparison with Other Substituted Thiophene-2-sulfonyl Chlorides
A study on the reactivity of various substituted thiophene-2-sulfonyl chlorides with different nucleophiles provides a solid foundation for our comparison.[2][3] The data from these studies generally show that electron-withdrawing substituents on the thiophene ring accelerate the rate of nucleophilic substitution.
| Substituent on Thiophene-2-sulfonyl Chloride | Relative Reactivity Trend | Electronic Effect |
| 5-OMe | Slower | Electron-donating |
| 5-Me | Slower | Electron-donating |
| H | Baseline | - |
| 5-Cl | Faster | Electron-withdrawing |
| 5-NO₂ | Fastest | Strongly electron-withdrawing |
| 3-Br, 5-Cl (Predicted) | Very Fast | Strongly electron-withdrawing |
Table 1: Predicted relative reactivity of this compound based on the electronic effects of substituents as observed in kinetic studies of analogous compounds.[2][3]
The presence of both a bromo and a chloro substituent on the thiophene ring of our target molecule suggests that it will be significantly more reactive than unsubstituted thiophene-2-sulfonyl chloride and even more reactive than 5-chlorothiophene-2-sulfonyl chloride. The combined inductive electron-withdrawing effects of these two halogens will render the sulfonyl sulfur highly electrophilic, thus accelerating the rate of reaction with nucleophiles.
Comparison with Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are another important class of reagents for which extensive kinetic data is available. The reactivity of arenesulfonyl chlorides is also influenced by substituents on the aromatic ring, with electron-withdrawing groups increasing the reaction rate.[5] Thiophene, being a heteroaromatic ring, has different electronic properties compared to benzene. The sulfur atom in the thiophene ring can participate in resonance, which can affect the reactivity of the sulfonyl chloride group. However, the strong inductive effects of the bromo and chloro substituents in this compound are expected to be the dominant factors governing its reactivity, making it a highly reactive sulfonylating agent, likely more reactive than many substituted benzenesulfonyl chlorides.
Experimental Protocol for Kinetic Studies: A Self-Validating System
To empirically determine the kinetic parameters for reactions involving this compound, a well-designed experimental protocol is essential. The following is a detailed, step-by-step methodology for a representative kinetic study of its reaction with a primary amine to form a sulfonamide, monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (high purity)
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Internal standard (a stable compound that does not react with the reactants or products and has a distinct retention time in HPLC)
-
Quenching solution (e.g., a dilute solution of a secondary amine in the mobile phase to quickly stop the reaction)
-
HPLC system with a UV detector
-
Thermostated reaction vessel
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of sulfonamide formation.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the primary amine in the same solvent with a known concentration (e.g., 0.2 M to ensure pseudo-first-order conditions if desired).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
Place a known volume of the amine stock solution and the internal standard solution into the thermostated reaction vessel and allow it to reach the desired temperature (e.g., 25°C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., every 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC. The HPLC method should be developed to achieve baseline separation of the starting materials, the sulfonamide product, and the internal standard.
-
Quantify the concentration of the product and the remaining this compound at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time and the concentration of the product versus time.
-
From these plots, determine the initial reaction rate.
-
To determine the order of the reaction and the rate constant, use appropriate integrated rate laws or the method of initial rates. For example, if the reaction is second order overall (first order in each reactant), a plot of ln([Amine]/[Sulfonyl Chloride]) versus time should yield a straight line.
-
Factors Influencing Reactivity: A Logical Framework
The reactivity of this compound is a multifactorial property. The following diagram illustrates the key factors and their interplay.
Caption: Key factors determining the kinetic profile of reactions with this compound.
Conclusion and Future Perspectives
Based on the established principles of physical organic chemistry and comparative analysis with related compounds, this compound is predicted to be a highly reactive sulfonylating agent. The presence of two electron-withdrawing halogen substituents significantly enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. This high reactivity is advantageous for the synthesis of sulfonamides and other derivatives under mild conditions but also necessitates careful control of reaction parameters to avoid side reactions.
Future experimental work should focus on quantifying the reaction rates of this compound with a variety of nucleophiles under different solvent and temperature conditions. Such studies will provide valuable data for the development of robust and scalable synthetic processes for pharmaceuticals and other fine chemicals derived from this important intermediate.
References
-
Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link][2]
-
Hone, C. A., Polterauer, D., & Kappe, C. O. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(4), 744-753. [Link]
-
Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. ResearchGate. [Link][3]
-
Garcı́a-Rı́os, R., & Toste, F. D. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(38), 20877-20882. [Link]
-
Hone, C. A., Polterauer, D., & Kappe, C. O. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic substitution of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 2, (15), 1495-1499. [Link]
-
D'Souza, M. J., Ryu, Z. H., Park, B. S., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 913-926. [Link][4]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1438. [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link][5]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Thiophene-Based Building Blocks: A Guide for Researchers
Thiophene and its derivatives are foundational building blocks in the development of advanced organic electronic materials, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Their utility stems from the electron-rich nature of the thiophene ring, which facilitates charge transport and allows for tunable electronic and optical properties through chemical modification.[3][4] This guide provides a comparative spectroscopic analysis of key thiophene-based building blocks—thiophene, 2,2'-bithiophene, and 2,2':5',2''-terthiophene—offering researchers, scientists, and drug development professionals a foundational understanding of their structure-property relationships.
The spectroscopic properties of these materials, particularly their UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) characteristics, are critical indicators of their potential performance in electronic devices. The extent of π-conjugation, molecular planarity, and the nature of substituents all profoundly influence these spectral signatures.[5][6][7] Understanding these relationships is paramount for the rational design of novel materials with tailored optoelectronic functionalities.
Comparative Spectroscopic Analysis
The electronic and structural properties of thiophene-based molecules evolve systematically with the number of repeating thiophene units. This evolution is readily observed through various spectroscopic techniques.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For thiophene and its oligomers, the primary absorption band corresponds to the π-π* transition. As the number of conjugated thiophene rings increases, the π-system becomes more delocalized, leading to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] This is observed as a bathochromic (red) shift in the maximum absorption wavelength (λmax).
For instance, thiophene exhibits an absorption band around 235 nm.[8] In contrast, studies have shown that thiophene derivatives can have absorption bands at 260 nm and 436 nm, corresponding to different molecular transitions.[9][10] As the chain length increases, the absorption shifts to longer wavelengths.[11]
| Compound | λmax (in solution) | Molar Absorptivity (ε) |
| Thiophene | ~235 nm | ~4,000 L mol⁻¹ cm⁻¹ |
| 2,2'-Bithiophene | ~302 nm | ~12,000 L mol⁻¹ cm⁻¹ |
| 2,2':5',2''-Terthiophene | ~355 nm | ~20,000 L mol⁻¹ cm⁻¹ |
Note: These values are approximate and can vary with solvent and substitution.
This trend of increasing λmax with conjugation length is a hallmark of conjugated oligomers and polymers. The molar absorptivity also increases significantly with the number of thiophene units, indicating a higher probability of light absorption.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emissive properties of these materials, which is crucial for applications in OLEDs.[12] Similar to absorption, the fluorescence emission maximum (λem) also shows a red-shift with increasing conjugation length.[12] However, the fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can be highly sensitive to molecular structure, conformation, and environment.[13]
Generally, increasing the rigidity and planarity of the molecule enhances the quantum yield by reducing non-radiative decay pathways. While simple oligothiophenes can be fluorescent, their quantum yields are often moderate.[12][14] Functionalization with specific groups can significantly enhance their emissive properties.[15]
| Compound | λem (in solution) | Fluorescence Quantum Yield (ΦF) |
| Thiophene | Non-emissive in solution | - |
| 2,2'-Bithiophene | ~360 nm | Low |
| 2,2':5',2''-Terthiophene | ~430 nm | Moderate |
Note: These values are approximate and can vary with solvent and substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and connectivity of thiophene-based building blocks. The chemical shifts of the protons and carbons in the thiophene ring are sensitive to their electronic environment, which is influenced by the position of substitution and the nature of the substituent.[16][17]
In unsubstituted thiophene, the α-protons (adjacent to the sulfur atom) resonate at a lower field (higher ppm) than the β-protons due to the electron-withdrawing effect of the sulfur atom. As the oligomer chain length increases, the chemical shifts of the internal thiophene protons are influenced by the neighboring rings.
Key ¹H NMR Features:
-
Thiophene: Two multiplets corresponding to α- and β-protons.
-
2,2'-Bithiophene: A more complex set of three signals for the protons at the 3, 4, and 5 positions.
-
2,2':5',2''-Terthiophene: The spectrum becomes even more complex, but the signals for the terminal and central thiophene units can often be distinguished.
Key ¹³C NMR Features:
-
The α-carbons typically resonate at a lower field than the β-carbons.
-
The chemical shifts are highly sensitive to substitution, providing a clear fingerprint for different isomers.[16]
The analysis of coupling constants between adjacent protons provides valuable information about the connectivity within the molecule. For regioregular poly(3-alkylthiophene)s, ¹H NMR is a crucial technique to determine the degree of head-to-tail linkages, which significantly impacts the material's electronic properties.[18]
Experimental Protocols
To ensure the reliability and reproducibility of spectroscopic data, standardized experimental protocols are essential.
UV-Vis Absorption Spectroscopy Protocol
-
Sample Preparation: Prepare solutions of the thiophene-based compounds in a UV-grade solvent (e.g., chloroform, tetrahydrofuran, or cyclohexane) at a concentration of approximately 10⁻⁵ M. Ensure the solvent does not absorb in the region of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: Record the absorption spectrum of the sample solution from a suitable starting wavelength (e.g., 600 nm) to a suitable ending wavelength (e.g., 200 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compounds in a fluorescence-grade solvent to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically λem).
-
Record the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[17]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Optimize parameters such as the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.[16]
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Visualizing Experimental Workflows
Structure-Property Relationships
The spectroscopic data clearly illustrates fundamental structure-property relationships in thiophene-based materials.
Conclusion
The spectroscopic comparison of thiophene, bithiophene, and terthiophene reveals systematic trends that are foundational to the field of organic electronics. The red-shift in absorption and emission spectra with increasing conjugation length is a direct consequence of the delocalization of π-electrons. NMR spectroscopy provides an indispensable tool for structural verification and for probing the electronic environment of the thiophene rings. This guide provides a starting point for researchers to understand and predict the properties of more complex thiophene-based materials, thereby facilitating the design of next-generation organic electronic devices.
References
- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of N-substitution on structural, electronic, optical, and vibrational properties of a thiophene–phenylene co-oligomer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03343J [pubs.rsc.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.cmu.edu [chem.cmu.edu]
- 19. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS No. 175205-72-8). As a highly reactive, corrosive, and water-sensitive compound, adherence to proper disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide moves beyond a simple checklist, explaining the chemical principles that underpin these procedures to ensure a thorough understanding and safe execution.
Core Hazard Assessment & Chemical Reactivity
Understanding the inherent reactivity of this compound is fundamental to its safe management. The sulfonyl chloride (-SO₂Cl) functional group is highly electrophilic and susceptible to nucleophilic attack, particularly by water. This reactivity is the primary concern during handling and disposal.
Inherent Reactivity: The compound readily reacts with water and other protic substances (like alcohols) in an exothermic hydrolysis reaction. This reaction produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, generating significant heat and potentially hazardous fumes.[1] Therefore, all disposal strategies are designed to either control this reaction on a small scale or bypass it entirely for bulk quantities.
Key Chemical and Safety Data The following table summarizes the essential identification and hazard information for this compound.
| Property | Value | Source |
| CAS Number | 175205-72-8 | [2][3] |
| Molecular Formula | C₄HBrCl₂O₂S₂ | [2][3] |
| Molecular Weight | 295.99 | [2][3] |
| Primary Hazards | Corrosive; Water-Reactive; Causes severe skin burns and eye damage; Harmful if swallowed. | [1][4][5][6] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][5] |
| Storage Conditions | Store in a dry, cool, well-ventilated area under an inert atmosphere (e.g., Argon). Keep away from moisture. | [1][2][5] |
Mandatory Safety Protocols: PPE & Engineering Controls
Before handling or disposing of this chemical, the following personal protective equipment (PPE) and engineering controls are non-negotiable.
-
Engineering Controls : All manipulations, including weighing, transferring, and disposal procedures, must be conducted within a certified chemical fume hood to control vapor and fume exposure.[5][7]
-
Eye Protection : Tightly fitting safety goggles and a face shield are required.[1][5] An eyewash station must be readily accessible.[5]
-
Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[1][8] Inspect gloves for integrity before each use.
-
Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill response, a chemical-resistant apron may be necessary.[1]
The Critical Disposal Decision Workflow
The correct disposal path for this compound is determined by its quantity. Attempting to neutralize bulk quantities in a laboratory setting is extremely dangerous due to the potential for a violent, uncontrolled exothermic reaction.
Caption: Logical workflow for selecting the proper disposal protocol.
Protocol 1: Controlled Neutralization of Residual Quantities
This procedure is exclusively for small, residual amounts of the chemical, such as trace amounts left in reaction flasks or on glassware. The objective is to safely hydrolyze the reactive sulfonyl chloride into its less hazardous sulfonic acid salt.[9]
Materials:
-
Large beaker (at least 10x the volume of the solution to be neutralized)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
-
Designated "Aqueous Hazardous Waste" container
Step-by-Step Methodology:
-
Preparation : In a chemical fume hood, place the large beaker in an ice bath on a stir plate. Fill the beaker with a sufficient volume of cold sodium bicarbonate or sodium hydroxide solution (a 5-10 molar excess of base is recommended). Begin vigorous stirring.[9]
-
Slow, Controlled Addition : Carefully and slowly add the residual this compound to the cold, stirred basic solution. This can be done by slowly rinsing the contaminated glassware with a solvent like acetone and adding the rinse dropwise to the basic solution.
-
Causality : The slow, dropwise addition into a cold, stirred solution is critical to dissipate the heat generated by the exothermic hydrolysis reaction, preventing dangerous splashing, foaming, or a runaway reaction.[9]
-
-
Reaction Monitoring : Observe the reaction. Gas evolution (CO₂ if using bicarbonate) and a slight temperature increase are expected.[9] The rate of addition must be controlled to prevent excessive foaming or the temperature rising significantly.
-
Ensure Complete Reaction : After the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30-60 minutes to ensure the hydrolysis is complete.[9]
-
pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Use pH paper or a pH meter to test the aqueous layer. The pH must be neutral or slightly basic (pH 7-9).[9] If the solution is still acidic, add more base until the target pH is reached.
-
Trustworthiness : This step validates that the reactive and corrosive starting material has been fully converted, rendering the waste safer for collection.
-
-
Final Disposal : Transfer the neutralized aqueous solution to a properly labeled "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health & Safety (EHS) department.[9]
Protocol 2: Bulk Hazardous Waste Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without any pre-treatment.
Step-by-Step Methodology:
-
Do NOT Attempt Neutralization : It is imperative not to attempt to neutralize bulk quantities. The scale of the exothermic reaction would be uncontrollable and extremely dangerous in a laboratory setting.
-
Waste Segregation : This compound is a halogenated organic substance.[9] It must be collected in a designated "Halogenated Organic Waste" container.
-
Container & Labeling : Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
The full chemical name: "this compound"
-
Associated Hazards: "Corrosive, Water-Reactive"
-
The words "Hazardous Waste"
-
The date of accumulation
-
-
Storage and Collection : Store the sealed container in a designated satellite accumulation area, ensuring it is away from incompatible materials (especially water and bases). Arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.
| Step | Action | Rationale |
| 1. Evacuate | Clear all non-essential personnel from the immediate area. | Minimizes exposure to corrosive and harmful vapors.[9] |
| 2. Control | Ensure the chemical fume hood is operational to manage vapors. Increase ventilation if safe to do so. | Prevents the buildup of hazardous fumes in the laboratory. |
| 3. Contain | Cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, soda ash, or vermiculite.[12] DO NOT USE WATER OR COMBUSTIBLE MATERIALS (e.g., paper towels, sawdust).[12] | Inert materials absorb the chemical without reacting violently. Water will cause a dangerous exothermic reaction. |
| 4. Collect | Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container. | Prevents further spread and prepares the waste for proper disposal. |
| 5. Decontaminate | Cautiously decontaminate the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all residues are collected for disposal. | Ensures the removal of any remaining hazardous material. |
| 6. Report | Inform your laboratory supervisor and institutional EHS office about the spill, regardless of size. | Ensures proper documentation and follow-up procedures are enacted.[9] |
Regulatory Compliance
All disposal activities must be conducted in strict accordance with federal, state, and local regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][14][15][16] Always consult your institution's specific EHS guidelines, as they are tailored to local requirements.
References
-
Incineration . Zero Waste Europe. [Link]
-
Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration (OSHA). [Link]
-
SULPHURYL CHLORIDE - SD Fine-Chem . SD Fine-Chem. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
OSHA Requirements for Chemical Storage . P J Chemicals. [Link]
-
Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]
-
Perspective on halogenated organic compounds . National Institutes of Health (NIH). [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
The problem with halogenated compounds emissions and its solution . Tecam Group. [Link]
-
SAFETY DATA SHEET - ChemTreat . ChemTreat. [Link]
-
This compound . Sigma-Aldrich (Chinese site). [Link]
-
Guideline for Pyrophoric and Water-Reactive Chemicals . University of Houston. [Link]
-
OSHA Handbook for Small Businesses Hazardous Chemical Exposure . Justia. [Link]
-
Chemical Properties and Applications of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Neutralization Guide . University of Georgia. [Link]
-
Neutralization of a Toluene Waste Stream Containing Thionyl Chloride . ResearchGate. [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. This compound | 175205-72-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. canbipharm.com [canbipharm.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. uh.edu [uh.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
Comprehensive Safety & Handling Guide: 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 175205-72-8). As a highly reactive sulfonyl chloride, this compound demands rigorous adherence to safety protocols to mitigate risks in research and development environments. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Immediate Safety Briefing: Understanding the Core Hazards
This compound is a corrosive and water-reactive compound.[1][2] The primary dangers stem from the electrophilic sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack.
-
Corrosivity: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][3] Contact with living tissue can lead to progressive ulceration if not treated immediately.[4]
-
Reactivity with Water/Moisture: Like other sulfonyl chlorides, it reacts exothermically with water, including moisture in the air or on the skin.[1][5] This hydrolysis reaction generates corrosive byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid, which are responsible for the severe burns.
-
Inhalation Hazard: Vapors, mists, or dusts are harmful if inhaled, potentially causing burning sensations in the throat, coughing, wheezing, and damage to the respiratory tract.[1][3][4]
-
Toxic Combustion Products: In a fire, it can decompose to emit highly toxic and corrosive fumes, including sulfur oxides (SOx), hydrogen chloride (HCl), and carbon oxides.[4][6]
Due to these properties, all handling procedures must be designed to prevent any contact with the skin, eyes, or respiratory system and to rigorously exclude moisture.
Personal Protective Equipment (PPE): A Mandated, Multi-Layered Approach
A comprehensive PPE strategy is the cornerstone of safe handling. The selection of PPE is not merely a checklist; it is a scientifically-validated system to create a barrier between the researcher and the chemical hazard.
Causality Behind PPE Selection
The requirement for multiple layers of protection is dictated by the compound's dual threat: immediate corrosivity and its violent reaction with water. Standard laboratory attire is insufficient. The goal is to prevent all routes of exposure—dermal, ocular, and respiratory.
Core PPE Requirements
All operations involving this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.[7][8][9] The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Tightly-fitting chemical splash goggles AND a full-face shield.[7][8][10] | Goggles protect against splashes and vapors entering the eyes. The face shield is mandatory to protect the entire face from splashes, especially during transfers or quenching procedures where the risk is highest.[7][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] | Protects hands from direct contact. Check glove manufacturer's compatibility charts. Always double-glove and change gloves immediately upon contamination. |
| Body Protection | Chemical-resistant lab coat or a chemical-resistant apron over a lab coat.[10][11][12] | Provides a critical barrier to protect skin and personal clothing from spills and splashes. Long-sleeved clothing is essential.[2] |
| Respiratory Protection | All handling must occur in a chemical fume hood.[2][7] | The fume hood is the primary engineering control to prevent inhalation of corrosive vapors, dust, and acid gases generated during hydrolysis.[7] For emergency situations or large-scale use, a respirator with an appropriate cartridge may be necessary.[10][11] |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing risk during experimental procedures.
Workflow for Safe Chemical Handling
Caption: Decision workflow for responding to emergencies involving the compound.
-
Skin Contact: Immediately remove all contaminated clothing. [4]Drench the affected skin with running water for at least 15 minutes. [4][8]Seek immediate medical attention. [8]Progressive ulceration can occur if treatment is not immediate. [4]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [4][8]Remove contact lenses if present and easy to do. [3]Permanent eye damage can occur. [4]Seek immediate medical attention. [2]* Inhalation: Move the exposed person to fresh air at once. [13][14]If breathing has stopped or is difficult, provide artificial respiration or oxygen. [4][14]Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. [2][3]Rinse mouth thoroughly with water. [4][14]Never give anything by mouth to an unconscious person. [2]Seek immediate medical attention. [2]
-
Spill Management:
-
Evacuate all non-essential personnel from the area. [1] 2. Ensure the fume hood is operational to manage vapors.
-
Wearing full PPE, cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust. [9] 4. Carefully collect the absorbed material into a designated, sealable hazardous waste container. [1][9] 5. Decontaminate the spill area.
-
Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office. [1]
-
Disposal Plan: Neutralization and Waste Management
Improper disposal is a significant safety and environmental hazard. Sulfonyl chlorides must be chemically neutralized before final disposal or packaged as hazardous waste.
-
Neutralization of Small, Residual Quantities:
-
Objective: To safely hydrolyze residual this compound into its less reactive sulfonic acid salt. [1] * Procedure (MUST be performed in a fume hood):
-
Prepare a container with a cold (ice bath) solution of a weak base, such as 5% sodium bicarbonate. [9] 2. While stirring vigorously, slowly and carefully add the waste material containing the sulfonyl chloride to the basic solution. [9]NEVER add the base/water to the sulfonyl chloride to avoid a violent, uncontrolled exothermic reaction. [9] 3. Monitor the reaction for signs of heat generation.
-
Once the addition is complete and the reaction has subsided, test the pH to ensure it is neutral or slightly basic. [1] 5. Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines. [1]
-
-
-
Bulk Quantities and Contaminated Materials:
-
Bulk quantities of the compound must be disposed of as hazardous waste without attempting neutralization. [1] * All contaminated materials (e.g., gloves, absorbent, weighing paper) must be collected in a sealed, properly labeled hazardous waste container and disposed of through your institution's EHS-approved waste program. [9][15] By understanding the chemical principles behind the hazards of this compound, researchers can implement these operational and safety plans effectively, ensuring a secure laboratory environment for groundbreaking work.
-
References
- OSHA Training School. (2024).
- Unknown. Personal Protection Equipment.
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals.
- Unknown. (2022). Safety Precautions for Corrosive Substances.
- Environment, Health and Safety. 8.9 Corrosives.
- Benchchem. This compound | 175205-72-8.
- Matrix Scientific. 3-Bromo-2-chlorothiophene-5-sulfonyl chloride.
- Sigma-Aldrich. This compound | 175205-72-8.
- NIOSH - CDC. First Aid Procedures for Chemical Hazards.
- Shanghai Canbi Pharma Ltd.
- Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Benchchem. Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide.
- Organic Syntheses. Benzenesulfonyl chloride.
- AK Scientific, Inc. 3-Bromo-2-(chloromethyl)
- Pesticide Environmental Stewardship. First Aid.
- Organic Syntheses. p-TOLUENESULFINYL CHLORIDE.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.
- Thermo Fisher Scientific. (2025).
- ChemScene. This compound | 175205-72-8.
- Organic Chemistry Portal.
- Alfa Chemistry. CAS 175205-72-8 this compound.
- ACS Publications. (2007).
- ResearchGate. (2025).
- Fisher Scientific. (2023).
- US EPA. First Aid in Case of Pesticide Exposure.
- Sigma-Aldrich. This compound | 175205-72-8.
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. canbipharm.com [canbipharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. safeti.com [safeti.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. sc.edu [sc.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. aksci.com [aksci.com]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



